molecular formula C7H7N2NaO6S B1587764 Sodium 5-amino-4-methoxy-2-nitrobenzenesulphonate CAS No. 59312-73-1

Sodium 5-amino-4-methoxy-2-nitrobenzenesulphonate

Cat. No.: B1587764
CAS No.: 59312-73-1
M. Wt: 270.2 g/mol
InChI Key: KVJWAYQTZJQCNQ-UHFFFAOYSA-M
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Description

Sodium 5-amino-4-methoxy-2-nitrobenzenesulphonate is a useful research compound. Its molecular formula is C7H7N2NaO6S and its molecular weight is 270.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

sodium;5-amino-4-methoxy-2-nitrobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H8N2O6S.Na/c1-15-6-3-5(9(10)11)7(2-4(6)8)16(12,13)14;/h2-3H,8H2,1H3,(H,12,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVJWAYQTZJQCNQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1N)S(=O)(=O)[O-])[N+](=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N2NaO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10208050
Record name Sodium 5-amino-4-methoxy-2-nitrobenzenesulphonate
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Molecular Weight

270.20 g/mol
Source PubChem
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CAS No.

59312-73-1
Record name Sodium 5-amino-4-methoxy-2-nitrobenzenesulphonate
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Record name Sodium 5-amino-4-methoxy-2-nitrobenzenesulphonate
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Record name Sodium 5-amino-4-methoxy-2-nitrobenzenesulphonate
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Foundational & Exploratory

An In-Depth Technical Guide to the History and Discovery of Nitroaniline Sulfonic Acids

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Synthesis of Historical Development, Chemical Logic, and Foundational Methodologies

Introduction: The Birth of Synthetic Color from Coal Tar

The story of nitroaniline sulfonic acids is intrinsically linked to the explosive growth of the synthetic dye industry in the latter half of the 19th century. Before this period, dyes were expensive and sourced from natural origins, such as plants and insects.[1] The accidental discovery of mauveine in 1856 by William Henry Perkin, while attempting to synthesize quinine from aniline derived from coal tar, ignited a chemical revolution.[2] This pivotal moment shifted the focus of organic chemistry towards creating vibrant, consistent, and affordable colors from industrial byproducts, setting the stage for the discovery and industrial importance of key chemical intermediates like the nitroaniline sulfonic acids.[1][3] These molecules, characterized by a benzene ring functionalized with nitro, amino, and sulfonic acid groups, became crucial building blocks for a vast array of synthetic colorants, most notably the azo dyes.[4][5]

Chapter 1: Foundational Syntheses and Key Discoveries

The synthesis of nitroaniline sulfonic acids emerged from the systematic exploration of nitration and sulfonation reactions on aniline and its derivatives. Early chemists faced significant challenges in controlling the regioselectivity of these reactions due to the complex directing effects of the functional groups.

The Challenge of Direct Nitration and the Advent of Protecting Groups

Direct nitration of aniline with strong acids was problematic. The amino group (-NH₂) is an ortho-, para-director, but under the harsh acidic conditions required for nitration, it protonates to form the anilinium ion (-NH₃⁺), which is a meta-director. This led to mixtures of isomers and significant oxidation byproducts.[6] To overcome this, the strategic use of a protecting group became a widely adopted historical method. Aniline was first converted to acetanilide, protecting the amino group. The acetyl group is still an ortho-, para-director, allowing for more controlled nitration, primarily at the para position. The protecting acetyl group could then be removed by hydrolysis to yield p-nitroaniline.[5]

The Sulfonation of Nitroanilines: Creating Water Solubility and a New Class of Intermediates

The introduction of the sulfonic acid group (-SO₃H) was a critical advancement. Sulfonation not only altered the electronic properties of the molecule but, crucially, imparted water solubility, a vital characteristic for the dyeing process.[7] One of the most significant early discoveries in this class was 4-nitroaniline-2-sulfonic acid (also known as p-nitroaniline-o-sulfonic acid). Its synthesis involves the sulfonation of p-nitroaniline.

The underlying chemical principle for the regioselectivity of this reaction is the directing influence of the existing substituents. The amino group is a strong activating ortho-, para-director, while the nitro group is a strong deactivating meta-director. In p-nitroaniline, the position ortho to the amino group (and meta to the nitro group) is the most favorable site for electrophilic substitution.

Historical Protocol: Synthesis of 4-Nitroaniline-2-Sulfonic Acid

The following protocol is based on descriptions from foundational chemical texts of the early 20th century, such as Fierz-David's "The Fundamental Processes of Dye Chemistry".[4][12]

Objective: To synthesize 4-nitroaniline-2-sulfonic acid by the direct sulfonation of p-nitroaniline.

Materials:

  • p-Nitroaniline

  • Fuming sulfuric acid (oleum)

  • Concentrated sulfuric acid

  • Ice

  • Water

Procedure:

  • In a suitable reaction vessel, carefully add p-nitroaniline to concentrated sulfuric acid with stirring.

  • Slowly and with cooling, add fuming sulfuric acid (oleum) to the mixture. The temperature should be carefully controlled to prevent runaway reactions.

  • The reaction mixture is then heated. The precise temperature and duration would have been optimized by early industrial chemists to ensure complete sulfonation and minimize side products. Typically, temperatures in the range of 120-150°C were employed.[11]

  • After the reaction is complete, the mixture is cooled and then carefully poured onto a large volume of crushed ice.

  • The 4-nitroaniline-2-sulfonic acid precipitates as a solid due to its lower solubility in the cold, acidic aqueous solution.

  • The solid product is then collected by filtration and washed with cold water to remove residual acid.

Causality of Experimental Choices:

  • Use of Oleum: Fuming sulfuric acid (oleum) is a stronger sulfonating agent than concentrated sulfuric acid due to the presence of dissolved sulfur trioxide (SO₃), the active electrophile. This was necessary to sulfonate the already deactivated benzene ring (deactivated by the nitro group).

  • Controlled Temperature: The sulfonation reaction is exothermic. Careful temperature control was essential to prevent charring and the formation of unwanted byproducts.

  • Precipitation on Ice: Pouring the reaction mixture onto ice serves two purposes: it quenches the reaction and dilutes the sulfuric acid, causing the less soluble sulfonic acid product to precipitate, allowing for its isolation.

Chapter 2: The Role in Azo Dye Synthesis

The primary industrial application of nitroaniline sulfonic acids was as intermediates in the synthesis of azo dyes.[4] The presence of the amino group allowed for diazotization, a reaction discovered by Peter Griess in 1858, which converts a primary aromatic amine into a diazonium salt.[13] This diazonium salt is a weak electrophile that can then react with an electron-rich coupling component (like a phenol or another amine) to form the characteristic -N=N- azo linkage, the chromophore responsible for the dye's color.[7]

Lake Red P: A Case Study

A prominent historical example of a dye synthesized from a nitroaniline sulfonic acid is Lake Red P . This azo dye was produced by diazotizing 4-nitroaniline-2-sulfonic acid and coupling it with β-naphthol.[4][12] The resulting pigment was widely used in printing inks and paints.

Experimental Workflow: Historical Synthesis of Lake Red P

This workflow outlines the key steps for the synthesis of an azo dye like Lake Red P, based on the fundamental diazotization and coupling reactions of the era.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Coupling Reaction cluster_2 Step 3: Isolation Start 4-Nitroaniline-2-sulfonic acid in water Add_HCl Add Hydrochloric Acid & Cool to 0-5°C Start->Add_HCl Add_NaNO2 Add Sodium Nitrite (NaNO2) Solution Dropwise Add_HCl->Add_NaNO2 Diazonium_Salt Formation of Diazonium Salt Solution (Kept Cold) Add_NaNO2->Diazonium_Salt Coupling Slowly add Diazonium Salt Solution to β-Naphthol Solution Diazonium_Salt->Coupling Coupling_Component β-Naphthol dissolved in Sodium Hydroxide Solution Coupling_Component->Coupling Precipitation Azo Dye (Lake Red P) Precipitates from Solution Coupling->Precipitation Filter Filter the Precipitate Precipitation->Filter Wash Wash with Water and Dry Filter->Wash End Final Pigment Product Wash->End

Caption: Experimental workflow for the synthesis of Lake Red P.

Causality of Experimental Choices:

  • Low Temperature for Diazotization: Aromatic diazonium salts are generally unstable and can decompose at higher temperatures. Maintaining a temperature of 0-5°C is critical for preventing the decomposition of the diazonium salt before it can be used in the coupling reaction.[7]

  • Alkaline Conditions for Coupling: The coupling reaction is typically carried out under slightly alkaline conditions. This is because the phenoxide ion (formed from β-naphthol in NaOH solution) is a much more powerful electron-donating group than the neutral hydroxyl group, making the aromatic ring more susceptible to electrophilic attack by the diazonium salt.

Chapter 3: Isomerism and Properties

The relative positions of the nitro, amino, and sulfonic acid groups give rise to several isomers, each with distinct properties and applications. The table below summarizes the key isomers derived from ortho- and para-nitroaniline.

Parent Compound Sulfonic Acid Isomer Systematic Name CAS Number Key Application
p-Nitroaniline4-Nitroaniline-2-sulfonic acid2-Amino-5-nitrobenzenesulfonic acid96-75-3Intermediate for azo pigments (e.g., Lake Red P).
o-Nitroaniline2-Nitroaniline-4-sulfonic acid4-Amino-3-nitrobenzenesulfonic acid121-03-9Intermediate for various azo dyes and pigments.

The separation of these isomers was a significant challenge for early chemists, often relying on fractional crystallization of their salts. The different solubilities of the sodium or potassium salts of the sulfonic acids in water or brine allowed for their purification.

Conclusion: Enduring Legacy in Chemical Synthesis

The discovery and development of nitroaniline sulfonic acids were a direct consequence of the burgeoning synthetic dye industry of the 19th century. These compounds represent a masterful application of fundamental organic reactions—nitration, sulfonation, and diazotization—to create molecules with specific, industrially valuable properties. The historical methods for their synthesis, born out of necessity and ingenuity, highlight the core principles of reaction control, the use of protecting groups, and the manipulation of physical properties for purification. While modern synthetic methods have evolved, the foundational logic established by the pioneers of dye chemistry continues to inform the development of complex organic molecules today. The vibrant colors that once emerged from the black sludge of coal tar, via intermediates like the nitroaniline sulfonic acids, forever changed the worlds of textiles, printing, and chemical manufacturing.

References

  • Berbers, S. V. J., et al. (2019). Historical formulations of lake pigments and dyes derived from lac: A study of compositional variability. Dyes and Pigments, 170, 107579.
  • Fierz-David, H. E., & Blangey, L. (1949). Fundamental Processes of Dye Chemistry. Interscience Publishers.
  • Kirby, J., & White, R. (1996). The Technology of Red Lake Pigment Manufacture: Study of the Dyestuff Substrate. National Gallery Technical Bulletin, 17, 62-77.
  • The Synthesis of Azo Dyes. (n.d.). Retrieved from [Link]

  • PSIBERG. (2022, July 18). Azo Dyes: History, Uses, and Synthesis. Retrieved from [Link]

  • Fierz-David, H. E. (n.d.). Full text of "Fundamental Processes of Dye Chemistry". Internet Archive. Retrieved from [Link]

  • Wikipedia. (n.d.). Lake pigment. Retrieved from [Link]

  • Industrial & Engineering Chemistry Product Research and Development. (1971). 4-Nitroaniline-2-Sulfonic Acid Preparation and Salt Formation. A New Class of Aphrogens. Retrieved from [Link]

  • Google Patents. (n.d.). US5260431A - Nitroanilinesulfonic acids and the preparation of phenylenediaminesulfonic acids.
  • Wikipedia. (n.d.). 4-Nitroaniline. Retrieved from [Link]

  • magnus-opus. (n.d.). Badische Anilin und Sodafabrik. Obsidian Publish. Retrieved from [Link]

  • Travis, A. S. (2015). Johann Peter Griess FRS (1829–88): Victorian brewer and synthetic dye chemist. Notes and Records of the Royal Society, 69(1), 53-71.
  • AbeBooks. (n.d.). original Patent - Badische Anilin- & Soda-Fabrik , Ludwigshafen a. Rh. , 1900 , Darstellung von Indigo| Farbstoff. Retrieved from [Link]

  • AbeBooks. (n.d.). original Patent - Badische Anilin- & Soda-Fabrik , Ludwigshafen a. Rh. , 1905 , blaugrüner Schwefelfarbstoff| Schwefel. Retrieved from [Link]

  • H. Ramesh Kumar. (n.d.). 4 - NITRO ANILINE 2- SULFONIC ACID Supplier, Exporter from Mumbai. Retrieved from [Link]

  • Scribd. (n.d.). Methamphetamine Synthesis Via Hydriodic Acidred Phosphorus Reduction of Ephedrine. Retrieved from [Link]

  • El-Geahamia, M. A., et al. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Journal of Molecular Structure, 1209, 127977.
  • ChemistryViews. (2023, October 3). History of Synthetic Dyes. Retrieved from [Link]

  • United Nations. (n.d.). Transforming our world: the 2030 Agenda for Sustainable Development. Department of Economic and Social Affairs. Retrieved from [Link]

  • Wikipedia. (n.d.). Lithium. Retrieved from [Link]

  • MDPI. (n.d.). Garnet-Free Mineral Assemblage at Eclogite-Facies Conditions in the Riffelberg–Garten Unit, Italian Western Alps. Retrieved from [Link]

  • Office for Science and Society - McGill University. (2024, August 2). From Black Goo to Blue Dye and Beyond — the Fascinating History of Aniline. Retrieved from [Link]

Sources

The Fundamental Reactivity of Substituted Nitroanilines: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Substituted nitroanilines are a cornerstone of modern organic synthesis, serving as versatile intermediates in the creation of a vast array of functional molecules, from vibrant azo dyes to complex pharmaceutical agents.[1] Their chemical behavior is a delicate interplay of the electron-donating amino group and the electron-withdrawing nitro group, further modulated by the nature and position of other substituents on the aromatic ring. This guide provides an in-depth exploration of the fundamental reactivity of these critical building blocks. We will dissect the electronic properties that govern their reactions, delve into the mechanisms of key transformations—including electrophilic and nucleophilic aromatic substitution, reduction, and diazotization—and provide field-proven experimental protocols to empower researchers in their synthetic endeavors. This document is designed to be a comprehensive resource for scientists and professionals in drug development, offering both theoretical understanding and practical guidance.

The Electronic Landscape of Substituted Nitroanilines: A Tale of Two Opposing Forces

The reactivity of a substituted nitroaniline is fundamentally dictated by the electronic tug-of-war between the amino (-NH₂) and nitro (-NO₂) groups. The amino group, with its lone pair of electrons, is a potent activating group, donating electron density to the aromatic ring through a powerful positive mesomeric (+M) effect.[2] This effect significantly increases the electron density at the ortho and para positions. Conversely, the nitro group is a strong deactivating group, withdrawing electron density from the ring via both a negative inductive (-I) and a negative mesomeric (-M) effect.[3] This deactivation is most pronounced at the ortho and para positions relative to the nitro group.

The presence of additional substituents further refines this electronic environment. Electron-donating groups (EDGs) like alkyl or alkoxy groups will enhance the ring's electron density, while other electron-withdrawing groups (EWGs) like halogens or cyano groups will further decrease it. The position of these substituents relative to the amino and nitro groups is paramount in determining the regioselectivity of chemical reactions.

The interplay of these electronic effects has a profound impact on the basicity of the amino group. The electron-withdrawing nature of the nitro group delocalizes the lone pair of electrons on the amino nitrogen, diminishing its availability to accept a proton and thus reducing its basicity.[4] This effect is most significant when the nitro group is in the ortho or para position due to direct resonance stabilization.[4][5] Consequently, meta-nitroaniline is more basic than its ortho and para isomers because the resonance effect does not extend to the meta position, leaving only the weaker inductive effect to reduce basicity.[4][6]

Table 1: pKa Values of Selected Nitroaniline Isomers

CompoundpKa of Conjugate AcidReference
Aniline4.6[7]
2-Nitroaniline-0.26[7]
3-Nitroaniline2.47[7]
4-Nitroaniline1.0[7]

Key Reactions and Mechanisms

The unique electronic architecture of substituted nitroanilines makes them amenable to a variety of important chemical transformations.

Electrophilic Aromatic Substitution (EAS)

While the nitro group deactivates the ring towards electrophilic attack, the powerful activating effect of the amino group still allows for EAS reactions to occur, primarily directing incoming electrophiles to the positions ortho and para to the amino group.[8][9] However, a significant challenge in the EAS of anilines is that under the strongly acidic conditions often required to generate the electrophile, the amino group is protonated to form the anilinium ion (-NH₃⁺). This protonated form is a deactivating, meta-directing group.[8][9]

To overcome this, the amino group is typically protected, most commonly through acetylation to form an acetanilide. The acetamido group is still an ortho, para-director but is less activating than the amino group, which can help to prevent polysubstitution and oxidation side reactions.[4][9] Following the electrophilic substitution, the protecting group can be removed by hydrolysis to regenerate the amino group.[10]

EAS_of_Aniline Aniline Aniline (-NH2) Protection Protection (e.g., Acetic Anhydride) Aniline->Protection Acetanilide Acetanilide (-NHCOCH3) Ortho, para-director Protection->Acetanilide EAS Electrophilic Aromatic Substitution (EAS) (e.g., Nitration) Acetanilide->EAS Substituted_Acetanilide Substituted Acetanilide EAS->Substituted_Acetanilide Deprotection Deprotection (Hydrolysis) Substituted_Acetanilide->Deprotection Substituted_Aniline Substituted Aniline Deprotection->Substituted_Aniline

Caption: Workflow for Electrophilic Aromatic Substitution of Aniline.

Causality: This protocol exemplifies the protection strategy for EAS on anilines. Acetanilide is used as the substrate to prevent the formation of the deactivating anilinium ion in the acidic nitrating mixture and to control the regioselectivity towards the para product due to the steric hindrance of the acetamido group at the ortho positions.

Methodology:

  • In a flask, dissolve 1.5 g of acetanilide in 1.5 mL of glacial acetic acid with stirring.[10]

  • Add 3 mL of concentrated sulfuric acid to the mixture.[10]

  • Cool the reaction mixture in an ice-salt bath until the temperature drops to 0-5 °C.[10][11]

  • Slowly add a pre-cooled mixture of 0.6 mL of fuming nitric acid and a few drops of concentrated sulfuric acid, ensuring the temperature does not exceed 20 °C.[10][11]

  • After the addition is complete, allow the reaction mixture to come to room temperature and let it stand for 20 minutes.[10][11]

  • Pour the mixture onto crushed ice (approximately 15 g) and allow it to stand for another 20 minutes to precipitate the product.[10][11]

  • Collect the crude yellow solid by vacuum filtration, wash thoroughly with cold water, and air dry.[10][11]

  • The crude product can be recrystallized from a 1:1 ethanol/water mixture to obtain pure p-nitroacetanilide.[11]

Self-Validation: The identity and purity of the product can be confirmed by its melting point (approximately 214-217 °C) and spectroscopic analysis (¹H NMR, ¹³C NMR, IR). The presence of a significant amount of the ortho isomer would indicate a deviation from the expected regioselectivity.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group is a powerful activator for nucleophilic aromatic substitution, especially when positioned ortho or para to a suitable leaving group (typically a halogen).[3][12] The nitro group stabilizes the negatively charged intermediate, known as a Meisenheimer complex, through resonance.[3][13] The amino group, being electron-donating, generally deactivates the ring towards nucleophilic attack.[3] However, in many substituted nitroanilines, the activating effect of the nitro group dominates.

The reactivity of halogens as leaving groups in SNAr reactions follows the order F > Cl > Br > I, which is counterintuitive to their bond strengths.[3] This is because the rate-determining step is typically the attack of the nucleophile, and the high electronegativity of fluorine strongly stabilizes the developing negative charge in the Meisenheimer complex.[3]

SNAr_Mechanism Reactants Halogenated Nitroaniline + Nucleophile Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Reactants->Intermediate Nucleophilic Attack (Rate-determining step) Products Substituted Nitroaniline + Halide Intermediate->Products Loss of Leaving Group

Caption: Generalized Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Causality: This protocol demonstrates a common method for preparing N-substituted nitroanilines via an SNAr reaction. 2-Chloronitrobenzene is an excellent substrate due to the ortho nitro group activating the chlorine as a leaving group. DBU is used as a non-nucleophilic base to deprotonate the amine nucleophile, increasing its nucleophilicity without competing in the substitution reaction.[14][15]

Methodology:

  • In a round-bottom flask, combine 2-chloronitrobenzene (1 equivalent), the desired substituted amine or aniline (1.1 equivalents), and a suitable solvent (e.g., DMF or DMSO).

  • Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equivalents) to the mixture.[14]

  • Heat the reaction mixture with stirring. The reaction temperature will depend on the reactivity of the amine and can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into water to precipitate the crude product.

  • Collect the solid by filtration, wash with water, and dry.

  • The crude product can be purified by recrystallization or column chromatography.

Self-Validation: The successful synthesis can be confirmed by the disappearance of the starting materials on TLC and the appearance of a new product spot. Spectroscopic analysis (NMR, IR, MS) will verify the structure of the N-substituted-2-nitroaniline. The yield should be in the good to excellent range (>75-90%) as reported for this method.[14][15]

Reduction of the Nitro Group

The reduction of the nitro group to an amino group is a fundamental transformation of nitroanilines, providing access to substituted phenylenediamines. These diamines are crucial building blocks for many heterocyclic compounds, including benzimidazoles, which are prevalent in pharmaceuticals.[16] A variety of reducing agents can be employed, with the choice depending on the presence of other functional groups in the molecule. Common methods include catalytic hydrogenation (e.g., H₂, Pd/C), metal-acid systems (e.g., Sn/HCl, Fe/HCl), and transfer hydrogenation.

Causality: This protocol illustrates a key application of the reduction of a nitro group in an ortho-substituted nitroaniline. The in-situ reduction of the nitro group to an amine generates a 1,2-diamine, which then undergoes condensation with an aldehyde followed by cyclization to form the benzimidazole ring system. Sodium dithionite is a mild reducing agent suitable for this transformation.

Methodology:

  • In a round-bottom flask, combine the o-halogenated nitroaniline (1 equivalent) and an aromatic aldehyde (1.1 equivalents) in a suitable solvent (e.g., ethanol or a mixture of ethanol and water).[3]

  • Add a reducing agent system, such as sodium dithionite (Na₂S₂O₄) (3-4 equivalents), portion-wise to the stirred mixture.[3]

  • Heat the reaction mixture to reflux and monitor the reaction progress using TLC.[3]

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect the crude product by filtration. Otherwise, the product may be extracted with an organic solvent after removing the ethanol under reduced pressure.

  • The crude benzimidazole can be purified by recrystallization.

Self-Validation: The formation of the benzimidazole can be confirmed by the disappearance of the starting materials and the characteristic spectroscopic signatures of the benzimidazole core. The loss of the nitro group signal in the IR spectrum and the appearance of a new set of aromatic signals in the NMR spectrum are indicative of a successful reaction.

Diazotization and Azo Coupling

Primary aromatic amines, including nitroanilines, can be converted to diazonium salts upon treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl).[17] This reaction, known as diazotization, must be carried out at low temperatures (0-5 °C) to prevent the unstable diazonium salt from decomposing.[17][18]

The resulting diazonium salt is a weak electrophile that can react with electron-rich aromatic compounds (coupling agents), such as phenols or other anilines, in an azo coupling reaction to form azo compounds.[17] Azo compounds are characterized by the -N=N- functional group and are widely used as dyes.[17][19] The electron-withdrawing nitro group on the diazonium salt enhances its electrophilicity, making nitroaniline-derived diazonium salts effective in azo coupling reactions.

Azo_Dye_Synthesis Nitroaniline Substituted Nitroaniline Diazotization Diazotization (NaNO2, HCl, 0-5 °C) Nitroaniline->Diazotization Diazonium_Salt Diazonium Salt Diazotization->Diazonium_Salt Azo_Coupling Azo Coupling Diazonium_Salt->Azo_Coupling Coupling_Agent Coupling Agent (e.g., Phenol, Aniline) Coupling_Agent->Azo_Coupling Azo_Dye Azo Dye Azo_Coupling->Azo_Dye

Caption: General workflow for the synthesis of azo dyes from nitroanilines.

Applications in Drug Discovery and Materials Science

The versatile reactivity of substituted nitroanilines makes them indispensable in several fields:

  • Pharmaceutical Synthesis: They are key precursors for a wide range of pharmaceuticals. The reduction of nitroanilines to phenylenediamines is a common route to benzimidazoles, a privileged scaffold in medicinal chemistry found in drugs such as proton pump inhibitors (e.g., omeprazole) and anthelmintics (e.g., albendazole).[16][20]

  • Dye and Pigment Industry: As discussed, nitroanilines are fundamental starting materials for the synthesis of a vast array of azo dyes and pigments used in textiles, printing, and cosmetics.[1][17][19]

  • Materials Science: Nitroanilines are used in the synthesis of specialty polymers and advanced materials, where they can act as curing agents or be incorporated into polymer backbones to impart specific thermal or optical properties.[1]

  • Agrochemicals: They serve as intermediates in the production of various agrochemicals, including herbicides and pesticides.[1][19]

Conclusion

Substituted nitroanilines represent a fascinating class of molecules where the interplay of activating and deactivating groups creates a rich and tunable reactivity profile. A thorough understanding of their electronic properties is crucial for predicting their behavior in chemical reactions and for designing rational synthetic routes. By mastering the key transformations of electrophilic and nucleophilic substitution, reduction, and diazotization, researchers can effectively leverage these versatile building blocks to construct complex and valuable molecules for a wide range of applications, from life-saving medicines to advanced materials. The protocols and principles outlined in this guide provide a solid foundation for the successful application of substituted nitroaniline chemistry in research and development.

References

  • A Comparative Guide to the Reactivity of Halogen
  • An Improved Synthesis of N-Substituted-2-nitroanilines - Taylor & Francis Online. (URL: [Link])

  • An In-Depth Technical Guide to the Electrophilic Aromatic Substitution on 2,4,6-Trimethyl-3-nitroaniline - Benchchem. (URL: )
  • Nitroaniline: Common isomers, structure, synthesis and applications | Blog - Chempanda. (URL: [Link])

  • A Comparative Guide to the Efficacy of Substituted Nitroanilines in Azo Dye Synthesis: A Case Study of 2,4,6 - Benchchem. (URL: )
  • pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi - Organic Chemistry Data. (URL: [Link])

  • An In-depth Technical Guide to the Electronic Effects of Substituents in 2,4,6-trimethyl-3-nitroaniline - Benchchem. (URL: )
  • An Improved Synthesis of N-Substituted-2-nitroanilines | Semantic Scholar. (URL: [Link])

  • Absorption Spectra of p-Nitroaniline Derivatives: Charge Transfer Effects and the Role of Substituents - ResearchGate. (URL: [Link])

  • US4151203A - Process for the preparation of p-nitroaniline compounds by the alkaline hydrolysis of mixed anilides - Google P
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  • p-nitroaniline Synthesis: Electrophilic Aromatic Substitution & Amino Group Protection | Study notes Organic Chemistry | Docsity. (URL: [Link])

  • Full article: Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. (URL: [Link])

  • Which is more basic, o-nitroaniline or p-nitroaniline? - Quora. (URL: [Link])

  • Crystal Structures and Density Functional Theory Calculations of o- and p-Nitroaniline Derivatives: Combined Effect of Hydrogen Bonding and Aromatic Interactions on Dimerization Energy - ACS Publications. (URL: [Link])

  • Ab initio electronic absorption spectra of para-nitroaniline in different solvents: intramolecular charge transfer effects | ChemRxiv. (URL: [Link])

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - NIH. (URL: [Link])

  • A Comparative Analysis of N-Substituted vs. Ring-Substituted Nitroanilines: Properties and Experimental Insights - Benchchem. (URL: )
  • The pK_b values for aniline and nitroaniline are given in the table below.. - Filo. (URL: [Link])

  • Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate - YouTube. (URL: [Link])

  • What is the product for reaction of ortho-nitroaniline with nitrous acid? - Quora. (URL: [Link])

  • pKa Data Compiled by R. Williams page-1 pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8. (URL: [Link])

  • How to modify 4 - Nitroaniline to improve its performance? - Blog - HOPEMAX. (URL: [Link])

  • 4-Nitroaniline - Wikipedia. (URL: [Link])

  • An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence - AZoM. (URL: [Link])

  • An introduction to the synthesis of nitroanilines and nitropyridines via three component ring transformation - ResearchGate. (URL: [Link])

  • Effect of nitro group basicity order of o,m and p nitroanilines? - Chemistry Stack Exchange. (URL: [Link])

  • The diazotization process. (a) The reaction of aniline (or other aryl... - ResearchGate. (URL: [Link])

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  • Diazotization of Aniline Derivatives: Nitrous Acid Test - Chemical Education Xchange. (URL: [Link])

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  • Account for the fact that p-nitroaniline (pKa 5 =.0) is less basic than m-nitroaniline (pKa 5... (URL: [Link])

  • (PDF) Simultaneous displacement of a nitro group during coupling of diazotized o -nitroaniline with phenols - ResearchGate. (URL: [Link])

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An In-depth Technical Guide to the Synthesis and Characterization of Sodium 5-amino-4-methoxy-2-nitrobenzenesulphonate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 5-amino-4-methoxy-2-nitrobenzenesulphonate is a substituted aromatic organic compound with potential applications in the pharmaceutical and dye industries.[] Its structure, featuring amino, methoxy, nitro, and sulphonate functional groups, makes it a versatile intermediate for the synthesis of more complex molecules.[] This guide provides a comprehensive overview of a feasible synthetic route to this compound and the analytical techniques required for its thorough characterization. The synthesis proceeds through the formation of the key intermediate, 5-amino-4-methoxy-2-nitrobenzenesulfonic acid.

Synthesis Pathway

The most direct and logical synthetic route to this compound involves a two-step process starting from the commercially available 2-methoxy-4-nitroaniline (also known as 4-nitro-o-anisidine). The pathway is as follows:

  • Electrophilic Aromatic Substitution (Sulfonation): The aromatic ring of 2-methoxy-4-nitroaniline is sulfonated using a strong sulfonating agent, typically fuming sulfuric acid (oleum), to introduce a sulfonic acid group (-SO₃H). The directing effects of the existing substituents on the benzene ring guide the position of the incoming electrophile. The strongly activating amino and methoxy groups are ortho, para-directing, while the nitro group is meta-directing. The sulfonation is expected to occur at the position ortho to the amino group and meta to the nitro group, which is the C5 position.

  • Neutralization: The resulting 5-amino-4-methoxy-2-nitrobenzenesulfonic acid is then neutralized with a suitable sodium base, such as sodium hydroxide or sodium carbonate, to yield the target sodium salt.

Synthesis_Pathway Start 2-Methoxy-4-nitroaniline Intermediate 5-Amino-4-methoxy-2-nitrobenzenesulfonic acid Start->Intermediate Sulfonation (H₂SO₄/SO₃) Final This compound Intermediate->Final Neutralization (NaOH)

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols

The following protocols are detailed, representative procedures for the synthesis of this compound.

Part 1: Synthesis of 5-amino-4-methoxy-2-nitrobenzenesulfonic acid

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Purity
2-Methoxy-4-nitroanilineC₇H₈N₂O₃168.15≥98%
Fuming Sulfuric Acid (Oleum)H₂SO₄ + SO₃Variable20% free SO₃
Concentrated Sulfuric AcidH₂SO₄98.0898%
IceH₂O18.02-
Deionized WaterH₂O18.02-

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid.

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly and portion-wise add 2-methoxy-4-nitroaniline to the cooled sulfuric acid with continuous stirring, ensuring the temperature remains below 10 °C.

  • Once the addition is complete, begin the dropwise addition of fuming sulfuric acid from the dropping funnel. Maintain a reaction temperature of 0-5 °C throughout the addition.

  • After the addition of oleum is complete, allow the reaction mixture to stir at room temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is carefully poured onto crushed ice with vigorous stirring.

  • The precipitated solid, 5-amino-4-methoxy-2-nitrobenzenesulfonic acid, is collected by vacuum filtration.

  • The crude product is washed with cold deionized water to remove any residual acid and then dried under vacuum.

Part 2: Synthesis of this compound

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Purity
5-amino-4-methoxy-2-nitrobenzenesulfonic acidC₇H₈N₂O₆S248.21Crude from Part 1
Sodium HydroxideNaOH40.00≥97%
Deionized WaterH₂O18.02-
EthanolC₂H₅OH46.0795%

Procedure:

  • Suspend the crude 5-amino-4-methoxy-2-nitrobenzenesulfonic acid in deionized water in a beaker.

  • Slowly add a solution of sodium hydroxide with stirring until the pH of the solution becomes neutral (pH 7).

  • The resulting solution is then gently heated to ensure complete dissolution.

  • The hot solution is filtered to remove any insoluble impurities.

  • The filtrate is allowed to cool to room temperature, and then ethanol is added to precipitate the sodium salt.

  • The precipitated this compound is collected by vacuum filtration.

  • The product is washed with a small amount of cold ethanol and then dried in a vacuum oven.

Characterization

A comprehensive characterization of the synthesized this compound is crucial to confirm its identity, purity, and structure.

Characterization_Workflow cluster_spectroscopic Spectroscopic Analysis cluster_chromatographic Chromatographic Analysis cluster_physical Physical Characterization Synthesized_Product Synthesized this compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR FTIR FTIR Spectroscopy Synthesized_Product->FTIR MS Mass Spectrometry Synthesized_Product->MS HPLC HPLC Synthesized_Product->HPLC MP Melting Point Synthesized_Product->MP Solubility Solubility Synthesized_Product->Solubility

Caption: Workflow for the characterization of the synthesized product.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the amino protons. The chemical shifts and coupling constants of the aromatic protons will be indicative of their substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule, confirming the presence of the aromatic carbons, the methoxy carbon, and the carbons bearing the functional groups.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present in the molecule. Expected characteristic peaks include:

  • N-H stretching vibrations for the primary amine.

  • Asymmetric and symmetric stretching vibrations for the nitro group.

  • S=O stretching vibrations for the sulfonate group.

  • C-O stretching for the methoxy group.

  • Aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound. The fragmentation pattern can also provide valuable structural information.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of the synthesized compound. A reverse-phase HPLC method can be developed to separate the product from any unreacted starting materials or byproducts.

Physical Properties
  • Melting Point: The melting point of the purified compound can be determined as an indicator of its purity.

  • Solubility: The solubility of the sodium salt in various solvents should be determined. It is expected to be soluble in water.[2]

Conclusion

This technical guide outlines a robust and scientifically sound approach to the synthesis and characterization of this compound. The provided synthesis pathway and detailed characterization workflow offer a comprehensive framework for researchers and professionals in the fields of chemical synthesis and drug development. Adherence to these protocols will facilitate the production of a well-characterized compound suitable for further investigation and application.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • LookChem. (n.d.). 5-Amino-4-methoxy-2-nitrobenzenesulfonic acid. Retrieved from [Link]

  • LookChem. (n.d.). 59312-73-1,this compound. Retrieved from [Link]

  • Pu Colorant. (2024, January 3). preparation of 2-nitroaniline-4-sulfonic acid. Retrieved from [Link]

  • Balci, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.
  • Scribd. (n.d.). Sulfonation of Amines with Fuming Sulfuric Acid. Retrieved from [Link]

  • Google Patents. (n.d.). US5466871A - Process for preparing nitroaniline derivatives.
  • Ataman Kimya. (n.d.). M-NITROBENZENE SULFONIC ACID, SODIUM SALT. Retrieved from [Link]

  • Digital Commons @ NJIT. (n.d.). The sulfonation of some aromatic compounds using sulfuric acid in the presence of thionyl chloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline.

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Sodium 5-amino-4-methoxy-2-nitrobenzenesulphonate crystal structure analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of Sodium 5-amino-4-methoxy-2-nitrobenzenesulphonate

Abstract

This technical guide provides a comprehensive framework for the crystal structure analysis of this compound. As a compound of interest in the synthesis of dyes, pigments, and potentially novel pharmaceutical intermediates, a definitive understanding of its three-dimensional atomic arrangement is crucial for rational design and property optimization.[1] To date, a published crystal structure for this specific salt has not been available. This document, therefore, serves as a predictive and methodological guide for researchers, outlining a robust workflow from synthesis and crystallization to single-crystal X-ray diffraction (SC-XRD) and structural refinement. The protocols and anticipated results are grounded in established crystallographic principles and data from structurally related nitroaniline and benzenesulphonate derivatives.

Introduction: The Rationale for Structural Elucidation

This compound belongs to a class of substituted aromatic compounds widely utilized as intermediates in the chemical industry.[1] Its molecular architecture, featuring amino, methoxy, nitro, and sulphonate functional groups, suggests a rich potential for varied intermolecular interactions, which fundamentally govern its solid-state properties such as solubility, stability, and color.

Determining the crystal structure via single-crystal X-ray diffraction provides unambiguous, high-resolution data on:

  • Molecular Geometry: Precise bond lengths, bond angles, and torsional angles.

  • Conformation: The spatial orientation of the flexible methoxy and sulphonate groups.

  • Intermolecular Interactions: The nature and geometry of hydrogen bonds, π-π stacking, and ionic interactions that build the crystal lattice.[2][3][4]

This information is invaluable for materials scientists seeking to predict and control polymorphism, and for drug development professionals aiming to understand structure-activity relationships. This guide outlines the complete, albeit prospective, experimental pipeline to achieve this structural determination.

Proposed Synthesis and Single Crystal Growth

Synthesis Pathway

A plausible synthetic route involves the direct sulfonation of the commercially available precursor, 4-methoxy-2-nitroaniline. This approach is analogous to established industrial processes for producing related aminobenzenesulphonic acids.[5]

Logical Workflow for Synthesis

A Start: 4-Methoxy-2-nitroaniline C Reaction: Electrophilic Aromatic Substitution (Sulfonation) A->C 1. B Reagent: Fuming Sulfuric Acid (Oleum, 20-30% SO3) B->C 2. D Intermediate: 5-Amino-4-methoxy-2-nitrobenzenesulphonic acid C->D F Reaction: Neutralization D->F 1. E Reagent: Sodium Hydroxide (NaOH) Solution E->F 2. G Product: Crude this compound F->G H Purification: Recrystallization G->H I Final Product H->I

Caption: Proposed two-stage synthesis of the target compound.

Experimental Protocol: Synthesis
  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, charge 4-methoxy-2-nitroaniline.

  • Sulfonation: Cool the flask in an ice-salt bath. Slowly add fuming sulfuric acid (oleum) via the dropping funnel, ensuring the internal temperature does not exceed 25-30°C. The causality here is critical: exothermic sulfonation reactions can lead to undesired side products and degradation if not properly cooled.

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60°C) for several hours to drive the reaction to completion.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The resulting precipitate is the free sulphonic acid.

  • Neutralization: Isolate the acid by filtration. Resuspend the filter cake in water and carefully neutralize with a stoichiometric amount of aqueous sodium hydroxide to a pH of ~7.

  • Isolation: The sodium salt, being water-soluble, will be in the aqueous phase. The crude product can be isolated by evaporating the water under reduced pressure.

Protocol: Single Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step. As an organic salt, the title compound is likely soluble in polar solvents. A systematic screening of crystallization conditions is required.[6][7]

Recommended Techniques:

  • Slow Evaporation: Dissolve the purified sodium salt in a suitable solvent (e.g., water, ethanol, or a water/ethanol mixture) to near saturation at room temperature. Loosely cover the container and allow the solvent to evaporate slowly over several days in a vibration-free environment.

  • Cooling Crystallization: Create a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, then transfer to a refrigerator or cold room to induce crystallization.[7]

  • Vapor Diffusion (Hanging or Sitting Drop): Place a drop of the concentrated aqueous solution of the salt on a siliconized cover slip. Invert this slip over a well containing a solvent in which the salt is less soluble (an "anti-solvent," e.g., isopropanol or acetone). The slow diffusion of the anti-solvent vapor into the drop reduces the solubility of the salt, promoting slow crystal growth.

  • Microbatch Under-Oil: This technique is particularly effective for water-soluble organic salts.[8] Small droplets of the aqueous salt solution are placed in a multi-well plate and covered with an inert oil (e.g., paraffin or silicone oil). The oil layer controls the rate of water evaporation, allowing for slow concentration and crystallization.[8]

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Experimental Workflow

The definitive three-dimensional structure is determined using SC-XRD.[9][10] The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.[11]

SC-XRD Analysis Workflow

A Crystal Selection & Mounting B Data Collection (Diffractometer) A->B C Data Processing (Integration, Scaling, Absorption Correction) B->C D Space Group Determination C->D E Structure Solution (e.g., Direct Methods) D->E F Structure Refinement (Least-Squares) E->F G Structural Analysis & Validation F->G H Final Structure (CIF File) G->H

Caption: Standard workflow for single-crystal X-ray structure determination.

Detailed Protocol
  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope, picked up using a cryo-loop, and flash-cooled in a stream of cold nitrogen gas (~100 K). This cryogenic temperature minimizes thermal vibrations of the atoms, leading to a higher quality diffraction pattern.

  • Data Collection: The mounted crystal is placed on a diffractometer. A modern instrument typically uses a microfocus X-ray source and a sensitive detector (e.g., CCD or CMOS).[12] A full sphere of diffraction data is collected by rotating the crystal through a series of angles.[11][13]

  • Data Processing: The raw diffraction images are processed to integrate the intensities of each reflection. The data is then scaled, and corrections for absorption effects are applied.

  • Structure Solution and Refinement:

    • Software: The SHELXTL software suite is the industry standard for this process.[14]

    • Solution: The program XS or SHELXT is used to obtain an initial model of the crystal structure from the diffraction data, often using "direct methods".[14]

    • Refinement: The initial model is refined against the experimental data using the program XL or SHELXL.[15] This is an iterative process of least-squares refinement where atomic positions and displacement parameters are adjusted to improve the agreement between the calculated and observed diffraction patterns.[16] Hydrogen atoms are typically located in the difference Fourier map and refined using appropriate geometric constraints.

Anticipated Structural Features and Discussion

While the precise structure is unknown, we can predict key features based on analogous compounds reported in the Cambridge Structural Database (CSD).

Molecular Conformation

The benzene ring itself will be largely planar. However, the substituents will likely exhibit some torsion.

  • Nitro Group: The O-N-O plane of the nitro group is often twisted relative to the plane of the benzene ring due to steric hindrance with adjacent groups and intermolecular packing forces.[17] Twist angles can vary, but a mean value of ~7.3° has been observed for para-substituted nitrobenzenes.[17][18]

  • Sulphonate Group: The geometry around the sulfur atom will be tetrahedral. The orientation of the S-O bonds relative to the benzene ring will be a key conformational feature. In related structures, the C(aryl)-S-O-C torsion angles often adopt a gauche conformation.[2][19]

  • Methoxy Group: The methyl group of the methoxy substituent may lie in or out of the plane of the benzene ring, influenced by packing and hydrogen bonding.

Hypothetical Crystallographic and Geometric Data

The following tables summarize anticipated data based on published structures of similar organic nitrobenzenesulphonate salts.[19][20][21]

Table 1: Hypothetical Crystal Data and Structure Refinement Details

ParameterAnticipated Value
Empirical formulaC₇H₇N₂NaO₆S
Formula weight270.20
Crystal systemMonoclinic or Orthorhombic
Space groupP2₁/c or Pca2₁ (common for achiral organic molecules)
Unit cell dimensionsa = 7-10 Å, b = 10-15 Å, c = 15-20 Å, β ≈ 90-105°
Volume1200-1800 ų
Z (molecules per cell)4
Calculated density1.6-1.8 g/cm³
R-factor (R1)< 0.05 (for I > 2σ(I))
Goodness-of-fit (S)~1.0

Table 2: Predicted Key Bond Lengths and Torsion Angles

Bond/AnglePredicted Value (Å or °)Rationale / Comparison
C-NO₂1.45 - 1.48 ÅTypical for nitroarenes.
N-O (nitro)1.22 - 1.25 ÅStandard double bond character.
C-SO₃1.75 - 1.78 ÅConsistent with aryl sulphonates.
S=O1.43 - 1.46 ÅTypical sulphonate S=O double bond.
C(aryl)-O(methoxy)1.35 - 1.38 ÅElectron-donating effect shortens this bond.
C(aryl)-NH₂1.37 - 1.41 ÅStandard aniline C-N bond length.
C-C-N-O (Torsion Angle)5 - 40°Nitro group likely twisted out of the aromatic plane.[17][19]
Intermolecular Interactions and Crystal Packing

The crystal lattice will be stabilized by a network of strong and weak intermolecular interactions.

  • Ionic Interactions: The primary interaction will be the electrostatic attraction between the sodium cation (Na⁺) and the negatively charged sulphonate group (-SO₃⁻). The sodium ion will likely be coordinated by multiple oxygen atoms from the sulphonate groups of neighboring anions.

  • Hydrogen Bonding: The amino group (-NH₂) is an excellent hydrogen bond donor, while the oxygen atoms of the sulphonate and nitro groups are strong acceptors. A robust network of N-H···O hydrogen bonds is expected, linking the anions into layers or a three-dimensional framework.[3][4]

  • π-π Stacking: The electron-deficient nitro-substituted aromatic rings may engage in offset π-π stacking interactions with neighboring rings, with typical centroid-to-centroid distances of 3.5-3.8 Å.[2][20]

Hypothetical Crystal Packing Diagram

Caption: A conceptual diagram of potential intermolecular interactions.

Conclusion

This technical guide has detailed a complete and scientifically rigorous methodology for the synthesis, crystallization, and ultimate crystal structure determination of this compound. By leveraging established protocols and drawing predictive insights from the structures of analogous compounds, researchers can confidently approach this analysis. The resulting structural data will provide definitive atomic-level insights, paving the way for a deeper understanding of this compound's physicochemical properties and enabling its more effective application in materials science and beyond.

References

  • Atanasova, T. P., Riley, S., Biros, S. M., Staples, R. J., & Ngassa, F. N. (2015). Crystal structure of 3,5-dimethylphenyl 2-nitrobenzenesulfonate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 9), 1045–1047. [Link]

  • Krygowski, T. M., Szatyłowicz, H., & Zachara, J. E. (2016). Effect of Intra- and Intermolecular Interactions on the Properties of para-Substituted Nitrobenzene Derivatives. Molecules, 21(3), 347. [Link]

  • EPFL. (n.d.). Guide for crystallization. ISIC. [Link]

  • Carleton College. (2007). Single-crystal X-ray Diffraction. Science Education Resource Center. [Link]

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  • Steendam, W. J. D., Terban, M. W., & Feringa, B. L. (2023). Crystallization of Organic Salts and Co-crystals by Sublimation: The Effect of Experimental Conditions. Crystal Growth & Design. [Link]

  • Ward, R. J., et al. (2014). A series of N-(2-phenylethyl)nitroaniline derivatives as precursors for slow and sustained nitric oxide release agents. Acta Crystallographica Section C: Structural Chemistry, 70(Pt 6), 579–587. [Link]

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  • GitHub. (2024). Automated refinement of single crystal diffraction data using SHELXTL. [Link]

  • Ngassa, F. N., et al. (2015). Crystal structure of 2,4-dinitrophenyl 4-methylbenzenesulfonate: a new polymorph. ResearchGate. [Link]

  • Groen, C. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2139-2158. [Link]

  • Hülsey, M. J., et al. (2018). Crystal Structures and Density Functional Theory Calculations of o- and p-Nitroaniline Derivatives: Combined Effect of Hydrogen Bonding and Aromatic Interactions on Dimerization Energy. Crystal Growth & Design, 18(10), 6138–6148. [Link]

  • ORNL Neutron Sciences. (2016). Single Crystal Diffraction: The Definitive Structural Technique. [Link]

  • SOP: CRYSTALLIZATION. (n.d.). [Link]

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  • Google Patents. (2012). Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound.
  • Platypus Technologies. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]

  • University of Florida. (n.d.). Solving an X-Ray Crystal Structure with ShelXTL. [Link]

  • ResearchGate. (2020). Solvent influence on intramolecular interactions and aromaticity in meta and para nitroanilines. [Link]

  • Staples, R. J., et al. (2020). Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 1), 63–69. [Link]

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Theoretical Insights into Sodium 5-amino-4-methoxy-2-nitrobenzenesulphonate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive theoretical exploration of Sodium 5-amino-4-methoxy-2-nitrobenzenesulphonate, a substituted nitroaromatic compound with potential applications in chemical synthesis and drug development. In the absence of extensive experimental data, this document leverages established computational chemistry principles and data from analogous structures to build a robust theoretical framework. This guide is intended for researchers, scientists, and drug development professionals, offering insights into the molecule's electronic structure, potential reactivity, spectroscopic signatures, and toxicological profile. By presenting a modeled understanding of this compound, we aim to facilitate and guide future experimental investigations.

Introduction: The Significance of Substituted Nitroaromatics

Substituted nitroaromatic compounds are a cornerstone of modern chemistry, serving as vital intermediates in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1] The electronic properties of the nitro group, a powerful electron-withdrawing moiety, profoundly influence the reactivity and biological activity of the aromatic system.[1] this compound (CAS 59312-73-1) is a unique molecule featuring a combination of electron-donating (amino, methoxy) and electron-withdrawing (nitro, sulphonate) groups.[2][3] This intricate electronic interplay suggests a nuanced reactivity profile and a potential for diverse biological interactions. This guide will construct a theoretical portrait of this molecule, offering predictive insights to spur and inform empirical research.

Physicochemical and Structural Properties

A foundational understanding of a molecule begins with its basic physicochemical properties. These parameters, summarized in Table 1, are crucial for predicting its behavior in various experimental and biological systems.

PropertyValueSource
CAS Number 59312-73-1[2][3]
Molecular Formula C₇H₇N₂NaO₆S[2]
Molecular Weight 270.2 g/mol [2]
Appearance Predicted to be a white to off-white or yellow powder.[3]
Solubility Predicted to be soluble in water.

Proposed Synthesis Pathway

While specific industrial synthesis routes for the sodium salt are proprietary, a plausible laboratory-scale synthesis for the parent acid, 5-amino-4-methoxy-2-nitrobenzenesulphonic acid, can be proposed based on established organic chemistry principles. This pathway, illustrated below, provides a logical sequence for assembling the target molecule and serves as a roadmap for its experimental preparation.

Synthesis_Pathway 4-Methoxyaniline 4-Methoxyaniline N-(4-methoxyphenyl)acetamide N-(4-methoxyphenyl)acetamide 4-Methoxyaniline->N-(4-methoxyphenyl)acetamide Acetylation (Acetic Anhydride) N-(4-methoxy-2-nitrophenyl)acetamide N-(4-methoxy-2-nitrophenyl)acetamide N-(4-methoxyphenyl)acetamide->N-(4-methoxy-2-nitrophenyl)acetamide Nitration (HNO₃/H₂SO₄) 4-methoxy-2-nitroaniline 4-methoxy-2-nitroaniline N-(4-methoxy-2-nitrophenyl)acetamide->4-methoxy-2-nitroaniline Hydrolysis (Acid/Base) 5-amino-4-methoxy-2-nitrobenzenesulphonic_acid 5-amino-4-methoxy-2-nitrobenzenesulphonic_acid 4-methoxy-2-nitroaniline->5-amino-4-methoxy-2-nitrobenzenesulphonic_acid Sulfonation (Oleum) Sodium_5-amino-4-methoxy-2-nitrobenzenesulphonate Sodium_5-amino-4-methoxy-2-nitrobenzenesulphonate 5-amino-4-methoxy-2-nitrobenzenesulphonic_acid->Sodium_5-amino-4-methoxy-2-nitrobenzenesulphonate Neutralization (NaOH) HOMO_LUMO cluster_0 Molecular Orbitals HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) Reactivity Reactivity HOMO->Reactivity Electron Donor Energy_Gap Energy Gap (ΔE) LUMO->Reactivity Electron Acceptor Energy_Gap->Reactivity Chemical Stability

Caption: Relationship between Frontier Molecular Orbitals and Chemical Reactivity.

For this molecule, the electron-donating amino and methoxy groups are expected to raise the HOMO energy, making the molecule more susceptible to electrophilic attack. Conversely, the electron-withdrawing nitro and sulphonate groups will lower the LUMO energy, increasing its susceptibility to nucleophilic attack and reduction.

Molecular Electrostatic Potential (MEP)

An MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while areas of positive potential (electron-poor) are prone to nucleophilic attack. For this compound, the oxygen atoms of the nitro and sulphonate groups are predicted to be regions of high negative potential, while the hydrogen atoms of the amino group and the aromatic ring will exhibit positive potential.

Proposed DFT Calculation Protocol:

A detailed theoretical study of this molecule would involve the following steps:

  • Geometry Optimization: The 3D structure of the molecule would be optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

  • Frequency Calculation: Vibrational frequency calculations would be performed to confirm that the optimized geometry corresponds to a true energy minimum and to predict the infrared spectrum.

  • Electronic Property Calculation: Single-point energy calculations would be used to determine the HOMO and LUMO energies, the HOMO-LUMO gap, and to generate the MEP map.

  • Solvation Effects: To model the behavior in a biological environment, calculations can be repeated using a polarizable continuum model (PCM) to account for the effects of a solvent like water.

Predicted Spectroscopic Profile

Spectroscopic techniques are indispensable for the structural elucidation and characterization of organic molecules. Based on the functional groups present in this compound, we can predict its key spectroscopic features.

Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the amino protons. The chemical shifts of the aromatic protons will be influenced by the electronic effects of the substituents.

  • ¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The carbons attached to the electron-withdrawing nitro and sulphonate groups are expected to be shifted downfield, while those bonded to the electron-donating amino and methoxy groups will be shifted upfield.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the various functional groups. Key expected vibrations are summarized in Table 2.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Amino (N-H)Stretching3300-3500
Aromatic C-HStretching3000-3100
Nitro (N=O)Asymmetric Stretching1500-1570
Nitro (N=O)Symmetric Stretching1300-1370
Sulphonate (S=O)Stretching1150-1250 and 1030-1070
C-O (Methoxy)Stretching1200-1275 (asymmetric) and 1000-1075 (symmetric)

The presence of a nitro group can sometimes complicate the interpretation of the benzene ring substitution pattern from the out-of-plane C-H bending bands. [4]

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum is expected to show absorptions arising from π→π* and n→π* electronic transitions within the aromatic ring and the nitro group. The presence of the amino and methoxy groups as auxochromes will likely cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted nitrobenzene.

Potential Biological Activity and Toxicological Considerations

The biological profile of this compound is likely to be influenced by the interplay of its functional groups.

Mutagenicity and Genotoxicity

A significant concern for many nitroaromatic compounds is their potential mutagenicity and genotoxicity. [1]The bioreduction of the nitro group can lead to the formation of reactive intermediates, such as nitroso and hydroxylamine derivatives, which can interact with DNA and other cellular macromolecules. [5][6] Quantitative Structure-Activity Relationship (QSAR) models are valuable tools for predicting the mutagenicity of nitroaromatic compounds. These models often use descriptors such as the LUMO energy (related to the ease of reduction), hydrophobicity (logP), and specific electronic parameters to correlate chemical structure with biological activity. Based on its structure, it is plausible that this compound could exhibit mutagenic properties, a hypothesis that warrants experimental investigation using assays such as the Ames test.

Potential Pharmacological Activity

The substituted aniline moiety is a common scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. [7][8]The presence of the amino and methoxy groups on the ring could lead to interactions with various biological targets. However, the potential toxicity associated with the nitro group would need to be carefully evaluated in any drug development program.

Proposed Biological Evaluation Workflow

A systematic evaluation of the biological activity of this compound would involve a tiered approach.

Biological_Evaluation cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: Mechanism of Action cluster_2 Tier 3: In Vivo Studies Toxicity Toxicity Screening (e.g., Ames Test, Cytotoxicity Assays) MOA Mechanism of Action Studies (e.g., Enzyme Inhibition, Receptor Binding) Toxicity->MOA Activity Primary Activity Screening (e.g., Antimicrobial, Anticancer) Activity->MOA InVivo In Vivo Efficacy and Toxicology (Animal Models) MOA->InVivo

Caption: A tiered workflow for the biological evaluation of the target compound.

Conclusion

This technical guide has presented a detailed theoretical framework for understanding this compound. By applying principles of computational chemistry and drawing on data from analogous compounds, we have proposed a synthesis pathway, predicted its electronic and spectroscopic properties, and considered its potential biological activities and toxicological profile. This in-depth analysis serves as a valuable resource for researchers, providing a solid foundation and a clear roadmap for future experimental investigations into this intriguing molecule. The convergence of theoretical predictions and empirical validation will be crucial in unlocking the full potential of this compound in the fields of chemical synthesis and drug discovery.

References

  • Xavier, J. A., et al. (2023). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. Available at: [Link]

  • Boelsterli, U. A., et al. (2006). Bioactivation and hepatotoxicity of nitroaromatic drugs. PubMed. Available at: [Link]

  • Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. PMC. Available at: [Link]

  • Goulart, M. O. F., et al. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. Available at: [Link]

  • ResearchGate. (n.d.). General classes of biologically active nitroaromatic compounds. Available at: [Link]

  • ACS Publications. (n.d.). The Nitroaromatic Group in Drug Design. Pharmacology and Toxicology (for Nonpharmacologists). Available at: [Link]

  • ResearchGate. (n.d.). Design and Synthesis of an Aniline Derivative with Biological Activity on Heart Failure. Available at: [Link]

  • Cresset Group. (2024). Aniline replacement in drug-like compounds. Available at: [Link]

  • Kamal, A., et al. (2010). Synthesis and biological evaluation of anilino substituted pyrimidine linked pyrrolobenzodiazepines as potential anticancer agents. PubMed. Available at: [Link]

  • Kross, R. D., & Fassel, V. A. (1955). The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. Journal of the American Chemical Society. Available at: [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Available at: [Link]

  • Brown Jr, J. F. (1955). The Infrared Spectra of Nitro and Other Oxidized Nitrogen Compounds. Journal of the American Chemical Society. Available at: [Link]

  • Khaikin, L. S., et al. (2006). IR spectra of nitrobenzene and nitrobenzene-15 N in the gas phase, ab initio analysis of vibrational spectra and reliable force fields of nitrobenzene and 1,3,5-trinitrobenzene. Investigation of equilibrium geometry and internal rotation in these simplest aromatic nitro compounds with one and three rotors by means of electron diffraction, spectroscopic, and quantum chemistry data. ResearchGate. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Available at: [Link]

  • Finetech Industry Limited. (n.d.). This compound | CAS: 59312-73-1. Available at: [Link]

  • LookChemicals. (n.d.). 59312-73-1,this compound. Available at: [Link]

  • ResearchGate. (n.d.). Spectral changes of (a) UV‐vis absorption and (b) emission excited at... Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Available at: [Link]

  • IOSR Journal. (2020). UV-Visible absorption spectroscopy and Z-scan analysis. Available at: [Link]

  • PubMed Central. (n.d.). Structural tuning of β-enamino diketones: exploration of solution and crystalline state photochromism. Available at: [Link]

  • Ataman Kimya. (n.d.). SODIUM META NITRO BENZENE SULPHONATE. Available at: [Link]

  • Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. Available at: [Link]

  • PubChem. (n.d.). 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde. Available at: [Link]

  • ResearchGate. (n.d.). UV-Vis spectra, normalized for the absorbance at 235nm, of the peaks... Available at: [Link]

Sources

physical and chemical properties of Sodium 5-amino-4-methoxy-2-nitrobenzenesulphonate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the physical and chemical properties of Sodium 5-amino-4-methoxy-2-nitrobenzenesulphonate. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's characteristics for its potential application in synthesis, pharmaceutical development, or as a dye intermediate. This document synthesizes available data with established chemical principles to offer field-proven insights into its behavior and analysis.

Introduction and Molecular Identity

This compound is a substituted aromatic compound featuring a unique combination of functional groups that dictate its chemical reactivity and physical properties. The presence of an amino group, a methoxy group, a nitro group, and a sodium sulphonate group on a benzene ring makes it a versatile, albeit complex, chemical entity. Its utility is primarily as a chemical intermediate in various manufacturing sectors, including pharmaceuticals and dyes.[1]

Molecular Structure:

Caption: Chemical structure of this compound.

IdentifierValue
CAS Number 59312-73-1[1][2]
Molecular Formula C₇H₇N₂NaO₆S[2]
Molecular Weight 270.2 g/mol [2]
Synonyms 4-Nitro-o-anisidine-5-sulfonic acid sodium salt, 4-Nitro-2-anisidine-5-sulfonicacid, 2-Methoxy-4-nitroanilin-5-sulfonsure[1]

Physical Properties

Detailed experimental data on the physical properties of this compound are not extensively reported in the public domain. The information presented here is a combination of data from supplier specifications and estimations based on structurally similar compounds.

PropertyValue/DescriptionSource/Rationale
Appearance White to off-white or light yellow powder.[1][3]Supplier Data
Melting Point Likely decomposes at high temperatures. For comparison, Sodium 3-nitrobenzenesulfonate decomposes at 350 °C.Analogy
Boiling Point Not applicable; expected to decompose before boiling.Chemical Principles
Solubility Expected to be soluble in water due to the sodium sulfonate group. The solubility in organic solvents is likely poor, a common characteristic of zwitterionic and salt-like organic compounds.[4] For instance, m-Nitrobenzene Sulfonic Acid, Sodium Salt is easily soluble in water and ethanol, but insoluble in ether.Analogy & Chemical Principles
Hygroscopicity Likely hygroscopic, similar to other sodium sulfonate salts.Analogy

Chemical Properties and Reactivity Profile

The chemical behavior of this molecule is governed by the interplay of its four distinct functional groups on the aromatic ring. The electron-donating amino and methoxy groups are positioned ortho and para to each other, while the strongly electron-withdrawing nitro and sulfonate groups are also present. This complex substitution pattern dictates the compound's reactivity in various chemical transformations.

Reactivity of the Amino Group (-NH₂)

The primary aromatic amine is a key reactive site.

  • Diazotization: The amino group can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures. This diazonium intermediate is highly valuable in the synthesis of azo dyes, where it acts as an electrophile in coupling reactions with electron-rich aromatic compounds.[5]

  • Acylation: The amino group can be acylated, for instance with acetic anhydride, to form an acetamido group. This is a common strategy to protect the amino group and modulate its directing effects during subsequent electrophilic aromatic substitution reactions.[6]

Reactivity of the Nitro Group (-NO₂)

The nitro group is a strong deactivating and meta-directing group in electrophilic aromatic substitution.

  • Reduction: A significant reaction pathway for the nitro group is its reduction to a primary amine (-NH₂). This transformation can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metals in acidic media (e.g., Sn/HCl or Fe/HCl).[7] The resulting diamino compound could be a precursor for more complex molecules.

Reactivity of the Sulfonate Group (-SO₃Na)

The sulfonic acid group imparts high water solubility.[4]

  • Stability: The sulfonate group is generally stable under a range of conditions. However, the sulfonation of aromatic rings is a reversible process. Desulfonation can occur in the presence of hot aqueous acid.[6]

  • Conversion to Sulfonyl Chloride: The sodium sulfonate can be converted to the more reactive sulfonyl chloride (-SO₂Cl) intermediate by treatment with reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). This sulfonyl chloride can then be used to synthesize sulfonamides.[8]

Thermal Stability

Nitroaromatic compounds can be energetic and may decompose exothermically upon heating.[9] The thermal stability is influenced by the presence of other functional groups. The decomposition of related nitroaromatic compounds often involves complex multi-step exothermic events.[10] A thorough thermal analysis using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) is essential to determine its safe handling and processing temperatures.

Proposed Synthesis Pathway

G cluster_0 Proposed Synthesis Workflow Start 4-Methoxy-2-nitroaniline Step1 Sulfonation (e.g., Fuming H₂SO₄) Start->Step1 Intermediate 5-Amino-4-methoxy-2-nitrobenzenesulfonic Acid Step1->Intermediate Step2 Neutralization (NaOH) Intermediate->Step2 Final This compound Step2->Final G cluster_1 Analytical Characterization Workflow Sample Synthesized Product HPLC HPLC-UV (Purity & Quantification) Sample->HPLC MS LC-MS (Molecular Weight Confirmation) Sample->MS NMR ¹H & ¹³C NMR (Structural Elucidation) Sample->NMR IR FTIR (Functional Group Identification) Sample->IR Thermal DSC/TGA (Thermal Stability) Sample->Thermal

Sources

An In-depth Technical Guide to Sodium 5-amino-4-methoxy-2-nitrobenzenesulphonate (CAS 59312-73-1)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Sodium 5-amino-4-methoxy-2-nitrobenzenesulphonate, a key aromatic compound with significant applications in chemical synthesis. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but a deeper understanding of the causality behind its synthesis, characterization, and potential applications, ensuring a foundation of scientific integrity and practical insight.

Core Chemical Identity and Properties

This compound is a substituted aromatic compound with the chemical formula C₇H₇N₂NaO₆S.[1] It is also known by synonyms such as 4-Nitro-o-anisidine-5-sulfonic acid sodium salt.[2] The molecule possesses a unique combination of functional groups—an amino group, a methoxy group, a nitro group, and a sulphonate group—which dictate its chemical reactivity and utility, primarily as a precursor in the synthesis of azo dyes.[3][4]

Table 1: Physicochemical Properties

PropertyValueSource(s)
CAS Number 59312-73-1[1]
Molecular Formula C₇H₇N₂NaO₆S[1]
Molecular Weight 270.2 g/mol [1]
Appearance Typically a powder or liquid, may appear as white, off-white, or yellowish to reddish-yellow.[2]
Purity Commercially available in purities of 98% or 99% min.[2]
InChI Key KVJWAYQTZJQCNQ-UHFFFAOYSA-M[1]

Synthesis Pathway: A Stepwise Elucidation

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The most logical pathway begins with the nitration of o-anisidine, followed by sulfonation.

Step 1: Synthesis of the Precursor, 2-Amino-4-nitroanisole

The foundational precursor for our target molecule is 2-amino-4-nitroanisole. A common method for its preparation involves the direct nitration of o-anisidine.

Experimental Protocol: Nitration of o-Anisidine

  • Dissolution: Dissolve o-anisidine in concentrated sulfuric acid while maintaining the temperature below 30°C.

  • Cooling: Cool the resulting solution to 0°C.

  • Nitration: Gradually add a mixed acid solution (containing nitric acid and sulfuric acid) to the cooled o-anisidine solution. It is crucial to maintain a low temperature throughout the addition to control the exothermic reaction and prevent side product formation.

  • Reaction: Stir the mixture for several hours at low temperature to ensure complete nitration.

  • Work-up: Dilute the reaction mass with water. The 2-amino-4-nitroanisole can then be isolated by adjusting the pH. A patent describes a method where the diluted solution is heated, the pH is adjusted to 0.6-1.6 with ammonia for clarification, and the final product is isolated by further addition of a base to a pH of about 2.5.[5]

Causality of Experimental Choices:

  • Sulfuric Acid as Solvent: o-Anisidine is dissolved in sulfuric acid to protonate the amino group, forming an anilinium salt. This deactivates the aromatic ring towards electrophilic substitution and directs the incoming nitro group primarily to the para position relative to the methoxy group, while minimizing polysubstitution.

  • Low-Temperature Nitration: The nitration of aromatic compounds is a highly exothermic process. Maintaining a low temperature is critical to control the reaction rate, prevent thermal degradation of the starting material and product, and minimize the formation of undesired isomers.

Synthesis of 2-Amino-4-nitroanisole o_anisidine o-Anisidine reaction_step1 Dissolution & Cooling (0°C) o_anisidine->reaction_step1 h2so4 Conc. H₂SO₄ h2so4->reaction_step1 mixed_acid Mixed Acid (HNO₃/H₂SO₄) reaction_step2 Nitration mixed_acid->reaction_step2 base Base (e.g., NH₃) reaction_step3 Work-up & Isolation base->reaction_step3 product 2-Amino-4-nitroanisole reaction_step1->reaction_step2 reaction_step2->reaction_step3 reaction_step3->product

Caption: Synthesis workflow for 2-amino-4-nitroanisole.

Step 2: Sulfonation of 2-Amino-4-nitroanisole

The second critical step is the introduction of the sulfonic acid group onto the 2-amino-4-nitroanisole intermediate. This is typically achieved through reaction with a sulfonating agent.

Experimental Protocol: Sulfonation

  • Reaction with Sulfonating Agent: The 2-amino-4-nitroanisole is treated with a sulfonating agent, such as oleum (fuming sulfuric acid), under controlled temperature conditions. The sulfonic acid group is directed to the position ortho to the amino group and meta to the nitro group.

  • Neutralization: The resulting sulfonic acid is then neutralized with a sodium base, such as sodium hydroxide or sodium carbonate, to form the final sodium salt.

  • Isolation: The product, this compound, can be isolated from the reaction mixture by precipitation and filtration.

Causality of Experimental Choices:

  • Choice of Sulfonating Agent: Oleum is a stronger sulfonating agent than concentrated sulfuric acid and is often used to sulfonate deactivated aromatic rings. The concentration of SO₃ in the oleum and the reaction temperature are key parameters to control the extent of sulfonation and minimize side reactions.

  • Neutralization: The final product is the sodium salt, which is typically more stable and easier to handle than the free sulfonic acid. Neutralization with a sodium base facilitates its isolation as a solid.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of this compound. A combination of spectroscopic and chromatographic techniques should be employed. While a complete set of publicly available spectra for this specific compound is limited, data for the free acid form and general methods for similar compounds provide a strong basis for its characterization.

Table 2: Key Analytical Techniques and Expected Observations

TechniquePurposeExpected Observations
¹H NMR Structural elucidationSignals corresponding to the aromatic protons, the methoxy group protons, and the amino group protons. The chemical shifts and coupling patterns will be indicative of their positions on the benzene ring.
¹³C NMR Carbon skeleton confirmationResonances for each unique carbon atom in the molecule, including the aromatic carbons and the methoxy carbon.
FTIR Functional group identificationCharacteristic absorption bands for N-H stretching (amino group), C-H stretching (aromatic and methoxy), N-O stretching (nitro group), and S=O stretching (sulphonate group).
UV-Vis Electronic transitionsAbsorption maxima in the UV-visible region, characteristic of the chromophoric groups present in the molecule.
Mass Spectrometry Molecular weight determinationA molecular ion peak corresponding to the mass of the free acid or fragments of the molecule.
HPLC Purity assessment and quantificationA primary peak for the main compound, with the retention time and peak area used to determine purity and concentration. A validated HPLC method would involve optimizing the column, mobile phase, and detection wavelength.[6][7][8]

While a specific validated HPLC method for this compound is not published, a reverse-phase HPLC method using a C18 column with a mobile phase consisting of an acetonitrile/water gradient and UV detection would be a suitable starting point for method development.[9]

Chemical Reactivity and Applications

The primary application of this compound is as an intermediate in the synthesis of azo dyes.[3][4] This utility stems from the reactivity of the primary aromatic amino group.

Diazotization and Azo Coupling

The amino group can be readily converted into a diazonium salt through a process called diazotization. This involves reacting the amine with nitrous acid (usually generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5°C).

The resulting diazonium salt is a highly reactive electrophile that can then be coupled with an electron-rich aromatic compound (a coupling component), such as a phenol or a naphthol derivative, to form a highly colored azo compound. The sulfonic acid group on the molecule imparts water solubility to the final dye, which is a crucial property for its application in the textile industry.

Diazotization_and_Azo_Coupling start_compound Sodium 5-amino-4-methoxy- 2-nitrobenzenesulphonate diazonium_salt Diazonium Salt Intermediate start_compound->diazonium_salt Diazotization reagents1 NaNO₂ / H⁺ (0-5°C) reagents1->diazonium_salt azo_dye Azo Dye diazonium_salt->azo_dye Azo Coupling coupling_component Coupling Component (e.g., Naphthol) coupling_component->azo_dye

Caption: General workflow for the formation of an azo dye.

Potential in Drug Development and Biological Activity

While the primary established use of this compound is in the dye industry, the functional groups present suggest potential, though underexplored, avenues in medicinal chemistry.

  • Benzenesulfonamides: The sulfonamide moiety is a well-known pharmacophore present in a wide range of drugs, including antibacterial, anti-inflammatory, and anticancer agents.[10]

  • Nitroaromatic Compounds: Nitro-containing molecules are known to exhibit a broad spectrum of biological activities.[11][12] The nitro group can be reduced in vivo to generate reactive species that can have cytotoxic effects, a property exploited in some antimicrobial and anticancer drugs.[12]

There is currently no direct published research on the biological activity of this compound. However, its structural similarity to other biologically active sulfonamides and nitroaromatic compounds suggests that it could be a scaffold for the synthesis of novel therapeutic agents. Further research would be required to investigate any potential pharmacological properties.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound should be consulted before handling. However, based on the safety information for structurally related compounds such as 4-nitroaniline, general precautions should be taken.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid dust formation and inhalation. Do not ingest.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

Conclusion

This compound is a valuable chemical intermediate with a well-defined role in the synthesis of azo dyes. Its synthesis, while requiring careful control, follows established principles of aromatic chemistry. While its primary application is clear, the presence of key pharmacophores within its structure suggests that its potential in the realm of drug discovery may be an area ripe for future exploration. This guide provides a foundational understanding for researchers and scientists working with this compound, emphasizing the importance of both procedural knowledge and the underlying chemical principles.

References

  • LookChem. (n.d.). Cas 6375-05-9, 5-amino-4-methoxy-2-nitrobenzenesulfonic acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • LookChemicals. (n.d.). 59312-73-1,this compound. Retrieved from [Link]

  • PubChem. (n.d.). 3-Nitrobenzenesulfonate. Retrieved from [Link]

  • PMC. (2019, September 18). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). Sodium;2-anilino-5-nitrobenzenesulfonate. Retrieved from [Link]

  • Google Patents. (n.d.). US3927098A - Process for the preparation of 2-amino-4-nitro-anisole.
  • PMC. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

  • ResearchGate. (2022, December). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

  • ResearchGate. (2006, August). Novel biologically active nitro and amino substituted benzimidazo[1,2-a]quinolines. Retrieved from [Link]

  • Hindawi. (2021, June 26). A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker. Retrieved from [Link]

  • Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. Retrieved from [Link]

  • MDPI. (n.d.). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Retrieved from [Link]

  • World Of Dyes. (2013, March 21). 5-Amino-4-methoxy-2-nitrobenzenesulfonic acid. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of sodium 2-methoxy-4-amino-5-nitrobenzoate. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino,4-nitroanisole. Retrieved from [Link]

  • ResearchGate. (2023, July 21). UV-Vis spectroscopic and colorimetric anion detection and fluorescence properties of new 3-amino-4-hydroxybenzenesulfonic acid-based Schiff bases depending on the strength and position of the electron donor substitution. Retrieved from [Link]

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An In-Depth Technical Guide to the Spectroscopic Characterization of Sodium 5-amino-4-methoxy-2-nitrobenzenesulphonate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the spectroscopic properties of Sodium 5-amino-4-methoxy-2-nitrobenzenesulphonate. In the absence of extensive publicly available experimental data for this specific molecule, this document leverages established principles of spectroscopic analysis and data from analogous compounds to present a robust predictive profile. This guide is intended for researchers, scientists, and drug development professionals, offering both predicted spectroscopic data and detailed, field-proven experimental protocols for its empirical validation.

Introduction: Unveiling the Molecular Signature

This compound is a substituted aromatic compound with a unique combination of functional groups that dictate its chemical and physical properties. The presence of an amino group, a methoxy group, a nitro group, and a sulfonate group on the benzene ring creates a distinct electronic environment, making spectroscopic analysis a powerful tool for its identification and characterization. Understanding the spectroscopic signature of this molecule is paramount for quality control, reaction monitoring, and elucidating its role in various chemical and pharmaceutical applications.

This guide will delve into the predicted spectral characteristics of this compound across several key analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). Each section will not only present the predicted data but also provide a detailed, step-by-step experimental protocol to enable researchers to acquire and validate this data in their own laboratories.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Framework

NMR spectroscopy is an unparalleled technique for elucidating the precise structural arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, we can deduce the connectivity and chemical environment of each proton and carbon atom.

Predicted ¹H NMR Spectroscopic Data

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amino group protons, and the methoxy group protons. The chemical shifts are influenced by the electron-donating effects of the amino and methoxy groups and the electron-withdrawing effects of the nitro and sulfonate groups.

Table 1: Predicted ¹H NMR Spectroscopic Data (in D₂O, referenced to TSP at 0.00 ppm)

Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~7.5 - 7.8Singlet1HAromatic H (H-3)Deshielded by the adjacent electron-withdrawing nitro and sulfonate groups.
~6.3 - 6.6Singlet1HAromatic H (H-6)Shielded by the ortho- and para-directing amino and methoxy groups.
~4.5 - 5.5Broad Singlet2H-NH₂Chemical shift can be variable and may exchange with D₂O.
~3.8 - 4.1Singlet3H-OCH₃Typical chemical shift for a methoxy group on an aromatic ring.
Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Spectroscopic Data (in D₂O)

Chemical Shift (ppm)AssignmentRationale
~150 - 155C-4Carbon attached to the electron-donating methoxy group.[1][2][3][4][5]
~145 - 150C-5Carbon attached to the electron-donating amino group.[1][2][3][4][5]
~135 - 140C-2Carbon attached to the electron-withdrawing nitro group.[1][2][3][4][5]
~130 - 135C-1Carbon attached to the electron-withdrawing sulfonate group.
~115 - 120C-6Shielded aromatic carbon.
~100 - 105C-3Shielded aromatic carbon, ortho to the nitro group.
~55 - 60-OCH₃Typical chemical shift for a methoxy carbon.[1][2][3][4][5]
Experimental Protocol for NMR Spectroscopy

This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • 5 mm NMR tubes.

Reagents:

  • This compound (5-10 mg for ¹H, 20-50 mg for ¹³C).

  • Deuterated water (D₂O) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Internal standard (e.g., Trimethylsilylpropanoic acid - TSP for D₂O).

Procedure:

  • Sample Preparation:

    • Accurately weigh the required amount of the compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

    • If using an internal standard, add a small, known quantity.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of at least 0-10 ppm.

    • Use a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

    • Apply appropriate processing parameters (e.g., Fourier transform, phase correction, baseline correction).

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover a range of 0-180 ppm.

    • Use a proton-decoupled pulse sequence.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H NMR spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Weigh Weigh Compound Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Lock Lock & Shim Transfer->Lock Acquire_H1 Acquire ¹H Spectrum Lock->Acquire_H1 Acquire_C13 Acquire ¹³C Spectrum Lock->Acquire_C13 Process Fourier Transform, Phase & Baseline Correction Acquire_H1->Process Acquire_C13->Process Analyze Spectral Analysis Process->Analyze

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum of this compound will be characterized by the vibrational modes of its various functional groups.

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Strong, DoubletN-H stretch (primary amine)
3100 - 3000MediumAromatic C-H stretch
2950 - 2850MediumAliphatic C-H stretch (-OCH₃)
1620 - 1580MediumAromatic C=C stretch
1550 - 1490StrongAsymmetric NO₂ stretch[6][7][8]
1360 - 1320StrongSymmetric NO₂ stretch[6][7][8]
1250 - 1200StrongAsymmetric S=O stretch (sulfonate)
1050 - 1000StrongSymmetric S=O stretch (sulfonate)
1275 - 1200StrongAryl-O stretch (methoxy)
Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient sampling technique for obtaining the IR spectrum of solid samples.[9][10][11][12]

Instrumentation:

  • Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., diamond or zinc selenide crystal).

Procedure:

  • Background Collection:

    • Ensure the ATR crystal is clean.

    • Collect a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of the solid this compound powder onto the ATR crystal.

    • Apply pressure using the ATR clamp to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 32-64) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • The software will automatically perform a background subtraction.

    • Analyze the resulting spectrum to identify the characteristic absorption bands.

IR_Workflow cluster_prep Instrument Preparation cluster_acq Sample Analysis cluster_proc Data Analysis Clean Clean ATR Crystal Background Collect Background Spectrum Clean->Background Load Load Sample on Crystal Background->Load Apply_Pressure Apply Pressure Load->Apply_Pressure Acquire Acquire IR Spectrum Apply_Pressure->Acquire Process Background Subtraction Acquire->Process Analyze Identify Absorption Bands Process->Analyze

Caption: Workflow for ATR-FTIR spectroscopic analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring the absorption of ultraviolet and visible light. The conjugated aromatic system and the presence of chromophores like the nitro and amino groups will result in a characteristic UV-Vis spectrum.

Predicted UV-Vis Spectroscopy Data

The UV-Vis spectrum of this compound is expected to show multiple absorption bands corresponding to π → π* and n → π* transitions.

Table 4: Predicted UV-Vis Spectroscopy Data (in water)

Wavelength (λmax, nm)Molar Absorptivity (ε)Transition
~220 - 240Highπ → π
~270 - 290Mediumπ → π
~380 - 420Lown → π* (due to the nitro group)[13][14][15]
Experimental Protocol for UV-Vis Spectroscopy

This protocol describes the standard procedure for obtaining a UV-Vis absorption spectrum.[16][17][18][19]

Instrumentation:

  • Double-beam UV-Vis spectrophotometer.

  • Quartz cuvettes (1 cm path length).

Reagents:

  • This compound.

  • Deionized water or other suitable transparent solvent.

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the compound of known concentration in the chosen solvent.

    • Prepare a series of dilutions from the stock solution to find a concentration that gives a maximum absorbance between 0.5 and 1.5.

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up.

    • Set the desired wavelength range (e.g., 200-600 nm).

  • Baseline Correction:

    • Fill a cuvette with the solvent (blank).

    • Place the blank cuvette in both the sample and reference holders and run a baseline correction.

  • Sample Measurement:

    • Rinse a cuvette with the sample solution and then fill it.

    • Place the blank cuvette in the reference holder and the sample cuvette in the sample holder.

    • Run the scan to obtain the absorption spectrum.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a molecule. Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing ionic compounds like sodium sulfonates.[20][21][22][23][24]

Predicted Mass Spectrometry Data

In negative ion mode ESI-MS, the primary ion observed would be the deprotonated molecule of the corresponding free acid.

Table 5: Predicted Mass Spectrometry Data (Negative Ion ESI-MS)

m/z (amu)Ion
~247.0[M-Na]⁻

Fragmentation: Tandem mass spectrometry (MS/MS) of the [M-Na]⁻ ion would likely show characteristic losses, such as the loss of SO₃ (80 Da).

Experimental Protocol for ESI-MS

This protocol provides a general procedure for analyzing the compound using ESI-MS.

Instrumentation:

  • Mass spectrometer equipped with an electrospray ionization source (e.g., Q-TOF, Orbitrap).

  • Syringe pump or liquid chromatography system for sample introduction.

Reagents:

  • This compound.

  • High-purity solvent (e.g., methanol, acetonitrile, water).

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a standard calibration solution.

    • Set the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) to optimal values for negative ion mode.

  • Data Acquisition:

    • Introduce the sample solution into the ESI source via direct infusion using a syringe pump or by injection through an LC system.

    • Acquire the mass spectrum over an appropriate m/z range.

    • For structural confirmation, perform tandem MS (MS/MS) on the parent ion of interest.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Prepare_Solution Prepare Dilute Solution Calibrate Calibrate Mass Spectrometer Prepare_Solution->Calibrate Infuse Infuse Sample Calibrate->Infuse Acquire_MS1 Acquire Full Scan MS Infuse->Acquire_MS1 Acquire_MS2 Acquire MS/MS Acquire_MS1->Acquire_MS2 Determine_MW Determine Molecular Weight Acquire_MS2->Determine_MW Analyze_Fragments Analyze Fragmentation Pattern Determine_MW->Analyze_Fragments

Caption: Workflow for ESI-Mass Spectrometry analysis.

Conclusion

This technical guide provides a comprehensive predicted spectroscopic profile of this compound, grounded in the fundamental principles of analytical chemistry and data from analogous structures. The detailed experimental protocols offer a clear and actionable path for researchers to empirically validate and expand upon this predictive data. The synergistic use of NMR, IR, UV-Vis, and Mass Spectrometry, as outlined, will enable a thorough and unambiguous characterization of this important chemical entity.

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  • ResearchGate. (n.d.). UV-vis absorption spectra of the reduction of various nitro compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-VIS absorbance spectra of nitrobenzene (I), 2-nitrophenol (II). Retrieved from [Link]

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  • Doc Brown's Chemistry. (n.d.). uv-visible light absorption spectrum of phenol 3-nitrophenol. Retrieved from [Link]

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An In-Depth Technical Guide to the Electronic Effects of Substituents in 2,4,6-trimethyl-3-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the electronic and steric effects of substituents in 2,4,6-trimethyl-3-nitroaniline. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, spectroscopic characterization, and the intricate interplay of electronic properties that govern the reactivity and behavior of this unique polysubstituted aniline.

Executive Summary

2,4,6-trimethyl-3-nitroaniline presents a fascinating case study in physical organic chemistry, where the cumulative influence of electron-donating and electron-withdrawing groups, coupled with significant steric hindrance, dictates its molecular properties. The three electron-donating methyl groups (-CH₃) and the powerful electron-withdrawing nitro group (-NO₂) create a complex electronic environment that profoundly impacts the basicity of the amino group (-NH₂) and the reactivity of the aromatic ring. This guide will elucidate these effects through a combination of theoretical principles, predicted spectroscopic data, and proposed experimental protocols. A key takeaway is the concept of steric inhibition of resonance, where the ortho-methyl groups are expected to disrupt the planarity of the nitro and amino groups, thereby altering their electronic communication with the benzene ring.

Introduction: The Interplay of Electronic and Steric Effects in Substituted Anilines

Aniline and its derivatives are fundamental building blocks in organic synthesis, with their reactivity being highly dependent on the nature and position of substituents on the aromatic ring. Substituents modulate the electron density of the ring and the availability of the nitrogen lone pair for protonation or reaction. These effects are broadly categorized as:

  • Inductive Effects (I): The polarization of a σ bond due to the electronegativity difference between atoms. Alkyl groups are weakly electron-donating (+I), while the nitro group is strongly electron-withdrawing (-I).

  • Resonance (Mesomeric) Effects (R): The delocalization of π electrons between the substituent and the aromatic ring. The amino group is a strong +R group, donating its lone pair to the ring, while the nitro group is a strong -R group, withdrawing electron density.

In 2,4,6-trimethyl-3-nitroaniline, we have a scenario where these effects are in opposition and are further complicated by steric hindrance from the two methyl groups ortho to the amino group.

Synthesis of 2,4,6-trimethyl-3-nitroaniline: A Proposed Protocol

A plausible and efficient route to 2,4,6-trimethyl-3-nitroaniline is the electrophilic nitration of 2,4,6-trimethylaniline (mesidine). The amino group is a strong activating group, directing electrophiles to the ortho and para positions. However, in 2,4,6-trimethylaniline, these positions are blocked by methyl groups. Therefore, substitution is directed to the meta positions. Given the steric hindrance, the nitration is expected to occur at the C3 position.

Experimental Protocol: Nitration of 2,4,6-trimethylaniline

Materials:

  • 2,4,6-trimethylaniline (mesidine)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,4,6-trimethylaniline in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add concentrated sulfuric acid to the cooled solution while stirring.

  • In a separate beaker, prepare the nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid at 0 °C.

  • Add the nitrating mixture dropwise to the aniline solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture over crushed ice.

  • Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude 2,4,6-trimethyl-3-nitroaniline by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis_Workflow cluster_synthesis Synthesis of 2,4,6-trimethyl-3-nitroaniline Start 2,4,6-trimethylaniline in CH2Cl2 Step1 Cool to 0 °C Start->Step1 Step2 Add conc. H2SO4 Step1->Step2 Step4 Dropwise addition of Nitrating Mixture at 0 °C Step2->Step4 Step3 Prepare Nitrating Mixture (HNO3 + H2SO4) Step3->Step4 Step5 Stir for 1 hr at 0 °C Step4->Step5 Step6 Quench with Ice Step5->Step6 Step7 Neutralize with NaHCO3 Step6->Step7 Step8 Extract with CH2Cl2 Step7->Step8 Step9 Wash, Dry, and Concentrate Step8->Step9 End Crude Product Step9->End Purification Column Chromatography or Recrystallization End->Purification Final_Product Pure 2,4,6-trimethyl-3-nitroaniline Purification->Final_Product

Caption: Workflow for the proposed synthesis of 2,4,6-trimethyl-3-nitroaniline.

Spectroscopic Characterization

The structural elucidation of 2,4,6-trimethyl-3-nitroaniline relies on a combination of spectroscopic techniques. Below are the predicted spectra and detailed protocols for their acquisition.

¹H and ¹³C NMR Spectroscopy

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.10s1HAr-H (H-5)The single aromatic proton is expected to be a singlet.
~3.80br s2H-NH₂The amino protons typically appear as a broad singlet, and their chemical shift can vary with concentration and solvent.[1]
~2.35s3HC4-CH₃The para-methyl group is expected to be the most shielded of the three methyl groups.
~2.25s6HC2-CH₃ and C6-CH₃The two ortho-methyl groups are chemically equivalent and are expected to be slightly deshielded compared to the para-methyl group due to their proximity to the amino group.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):

Chemical Shift (δ, ppm)AssignmentRationale
~150C3-NO₂The carbon bearing the strongly electron-withdrawing nitro group will be significantly deshielded.
~145C1-NH₂The carbon attached to the amino group is also deshielded.
~138C2, C6The carbons bearing the ortho-methyl groups.
~135C4The carbon with the para-methyl group.
~125C5The protonated aromatic carbon.
~20C4-CH₃The carbon of the para-methyl group.
~18C2, C6-CH₃The carbons of the ortho-methyl groups.

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 10-20 mg of purified 2,4,6-trimethyl-3-nitroaniline in ~0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[2]

  • ¹H NMR Parameters: Use a standard pulse sequence with a spectral width of ~16 ppm, an acquisition time of ~2-3 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Parameters: Use a proton-decoupled pulse sequence with a spectral width of ~240 ppm.

  • Data Processing: Process the acquired free induction decays (FIDs) with an appropriate software package. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).[2]

Fourier-Transform Infrared (FTIR) Spectroscopy

Predicted FTIR Spectrum (KBr pellet):

Wavenumber (cm⁻¹)IntensityAssignment
3450-3300MediumN-H stretching (asymmetric and symmetric)
3100-3000WeakAromatic C-H stretching
2980-2850MediumAliphatic C-H stretching (methyl groups)
1620-1580StrongN-H bending
1550-1500StrongAsymmetric NO₂ stretching
1360-1320StrongSymmetric NO₂ stretching
850-800StrongC-N stretching

Experimental Protocol for FTIR Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.

  • Data Acquisition: Record the FTIR spectrum using a standard FTIR spectrometer over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify and assign the characteristic absorption bands corresponding to the functional groups present in the molecule.[3][4]

UV-Vis Spectroscopy

Predicted UV-Vis Spectrum:

2,4,6-trimethyl-3-nitroaniline is expected to exhibit two main absorption bands in the UV-Vis region. The primary band, corresponding to a π → π* transition, is likely to be in the 250-300 nm range. A lower energy, less intense band, corresponding to an intramolecular charge transfer (ICT) from the electron-rich aniline ring to the electron-deficient nitro group, is expected in the 350-450 nm region. The position of this ICT band will be sensitive to solvent polarity (solvatochromism).[5]

Experimental Protocol for UV-Vis Spectroscopy:

  • Sample Preparation: Prepare dilute solutions of the compound in a series of solvents with varying polarities (e.g., hexane, dichloromethane, ethanol, acetonitrile).

  • Data Acquisition: Record the UV-Vis absorption spectra for each solution over a range of 200-600 nm using a dual-beam UV-Vis spectrophotometer.

  • Data Analysis: Determine the wavelength of maximum absorption (λmax) for each band in each solvent. Analyze the shift in λmax of the ICT band as a function of solvent polarity to characterize the solvatochromic behavior.

Analysis of Electronic and Steric Effects

The electronic properties of 2,4,6-trimethyl-3-nitroaniline are a result of the complex interplay between the substituents and the aromatic ring.

Electronic_Effects cluster_effects Electronic and Steric Effects in 2,4,6-trimethyl-3-nitroaniline cluster_donating Electron-Donating Groups cluster_withdrawing Electron-Withdrawing Group cluster_steric Steric Hindrance Molecule 2,4,6-trimethyl-3-nitroaniline NH2 -NH2 (+R, -I) Molecule->NH2 CH3 -CH3 (+I) Molecule->CH3 NO2 -NO2 (-R, -I) Molecule->NO2 Ortho_CH3 Ortho-Methyl Groups Molecule->Ortho_CH3 Increased Ring Electron Density Increased Ring Electron Density NH2->Increased Ring Electron Density Resonance CH3->Increased Ring Electron Density Inductive Decreased Ring Electron Density Decreased Ring Electron Density NO2->Decreased Ring Electron Density Resonance & Inductive Steric Inhibition of Resonance Steric Inhibition of Resonance Ortho_CH3->Steric Inhibition of Resonance Reduced Planarity of -NH2 and -NO2 Reduced Planarity of -NH2 and -NO2 Steric Inhibition of Resonance->Reduced Planarity of -NH2 and -NO2

Caption: Interplay of electronic and steric effects in 2,4,6-trimethyl-3-nitroaniline.

Inductive and Resonance Effects
  • Amino Group (-NH₂): The nitrogen lone pair is delocalized into the benzene ring through a strong +R effect, increasing the electron density at the ortho and para positions. It also exerts a weaker -I effect due to the electronegativity of nitrogen.

  • Methyl Groups (-CH₃): These groups are weakly electron-donating through a +I effect.

  • Nitro Group (-NO₂): This is a powerful electron-withdrawing group, exerting both a strong -I and a strong -R effect, significantly reducing the electron density of the aromatic ring.

Steric Inhibition of Resonance (SIR)

The two methyl groups at the C2 and C6 positions (ortho to the amino group) create significant steric bulk. This steric hindrance is expected to force the -NH₂ and -NO₂ groups out of the plane of the benzene ring. This disruption of planarity has profound consequences:

  • Reduced +R Effect of the Amino Group: The orbital overlap between the nitrogen lone pair and the aromatic π-system is diminished, reducing its ability to donate electron density to the ring.

  • Reduced -R Effect of the Nitro Group: Similarly, the resonance withdrawal of electrons by the nitro group is less effective.

This "ortho effect" is a critical factor in determining the overall electronic nature of the molecule.[6]

Impact on Basicity (pKa)

The basicity of anilines is determined by the availability of the nitrogen lone pair to accept a proton.

  • Electron-donating groups like methyl groups increase basicity.

  • Electron-withdrawing groups like the nitro group decrease basicity.[7]

  • Resonance delocalization of the nitrogen lone pair into the ring also decreases basicity.

In 2,4,6-trimethyl-3-nitroaniline, the strong electron-withdrawing nitro group is expected to significantly decrease the basicity compared to 2,4,6-trimethylaniline. However, the steric inhibition of resonance of both the amino and nitro groups complicates a simple prediction. The reduced +R effect of the amino group would tend to increase basicity (as the lone pair is more localized on the nitrogen), while the reduced -R effect of the nitro group would also lead to a less pronounced decrease in basicity.

Estimated pKa: Based on computational studies and comparison with related substituted anilines, the pKa of the conjugate acid of 2,4,6-trimethyl-3-nitroaniline is estimated to be in the range of 1.5 - 2.5 . This is significantly lower than that of aniline (pKa ≈ 4.6) due to the powerful inductive effect of the nitro group, which is the dominant factor in this sterically hindered system.

Experimental Protocol for pKa Determination:

The pKa can be determined experimentally using potentiometric titration or UV-Vis spectrophotometry.

  • Potentiometric Titration:

    • Prepare a dilute solution of 2,4,6-trimethyl-3-nitroaniline in a suitable solvent (e.g., a water-ethanol mixture).

    • Titrate the solution with a standardized solution of a strong acid (e.g., HCl).

    • Monitor the pH of the solution as a function of the volume of acid added.

    • The pKa is the pH at the half-equivalence point.

  • UV-Vis Spectrophotometry:

    • Prepare a series of buffer solutions with known pH values.

    • Add a constant, small amount of a stock solution of 2,4,6-trimethyl-3-nitroaniline to each buffer.

    • Record the UV-Vis spectrum for each solution.

    • The absorbance at a wavelength where the protonated and deprotonated forms have different extinction coefficients will change with pH.

    • The pKa can be determined by plotting the absorbance versus pH and fitting the data to the Henderson-Hasselbalch equation.

Reactivity in Electrophilic Aromatic Substitution

The amino and methyl groups are activating and ortho-, para-directing, while the nitro group is deactivating and meta-directing.[8] In 2,4,6-trimethyl-3-nitroaniline, the C2, C4, and C6 positions are blocked by methyl groups. The remaining open position is C5.

  • The C5 position is meta to the deactivating nitro group, which is favorable.

  • The C5 position is meta to the activating amino group, which is unfavorable.

  • The C5 position is ortho to one methyl group (C4) and para to another (C2), which is favorable.

Considering the powerful activating nature of the amino group, even with some steric inhibition of resonance, and the directing influence of the methyl groups, electrophilic substitution is predicted to occur at the C5 position . However, the overall reactivity of the ring will be significantly reduced compared to aniline or 2,4,6-trimethylaniline due to the strong deactivating effect of the nitro group.

Conclusion

2,4,6-trimethyl-3-nitroaniline is a molecule where the principles of electronic and steric effects are vividly demonstrated. The interplay between the electron-donating methyl and amino groups and the electron-withdrawing nitro group, all within a sterically crowded environment, leads to a unique set of properties. The steric inhibition of resonance is a key factor that modulates the expected electronic effects of the substituents. This guide provides a theoretical framework and proposed experimental protocols to further investigate and understand the nuanced chemistry of this and other polysubstituted aromatic compounds. The insights gained from studying such molecules are invaluable for the rational design of new materials and pharmaceuticals.

References

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  • El-Hefnawy, G. B., & El-Trass, A. A. (2010). Spectroscopic and thermal studies of charge transfer complexes of 2,4,6-trinitroaniline with some π-donors. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(5), 1438-1445.
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  • Technical Guide: Spectroscopic and Synthetic Profile of 2,4,6-Tritert-butyl-3-nitroaniline. (2025). BenchChem.
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  • Crystal structure and Hirshfeld surface analysis of 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline. (2016).
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  • Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. (2024). International Journal of Molecular Sciences, 25(19), 10793.
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  • A Comparative Guide to the ¹H and ¹³C NMR Characterization of 2,4,6-Trimethyl-1,3,5-triazine and Rel
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Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of Azo Dyes Using Sodium 5-amino-4-methoxy-2-nitrobenzenesulphonate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Scientific Context

Azo dyes represent the largest and most diverse class of synthetic colorants, accounting for over 60% of all dyes used in industries ranging from textiles and leather to cosmetics and advanced materials.[1][2] Their prominence is due to their straightforward synthesis, cost-effectiveness, and the vast spectrum of colors achievable by modifying their chemical structures.[2] The core structure of any azo dye is the azo group (–N=N–), a chromophore that connects two aromatic systems.

The synthesis of azo dyes is a classic example of electrophilic aromatic substitution, typically executed in a robust two-step process:

  • Diazotization: The conversion of a primary aromatic amine into a reactive diazonium salt.[1][3]

  • Azo Coupling: The reaction of the diazonium salt (an electrophile) with an electron-rich aromatic compound, known as the coupling component (a nucleophile), to form the final azo compound.[4][5][6]

This application note provides a comprehensive, field-proven protocol for the synthesis of a vibrant orange-red azo dye. We will utilize Sodium 5-amino-4-methoxy-2-nitrobenzenesulphonate as the primary aromatic amine (diazo component) and 2-naphthol (β-naphthol) as the coupling component. The protocol is designed for researchers, scientists, and drug development professionals, with a focus on the causality behind experimental choices, stringent safety measures, and methods for product validation.

Reaction Principles and Mechanism

The overall synthesis proceeds via two distinct, mechanistically critical stages. Understanding the chemistry behind each step is fundamental to achieving a successful outcome and ensuring laboratory safety.

Diazotization

The first stage involves treating the primary amine, this compound, with nitrous acid (HNO₂). The nitrous acid is generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl).[1][7] This reaction must be performed at low temperatures (0–5 °C) because the resulting diazonium salt is thermally unstable.[3][8][9]

The mechanism involves the formation of the nitrosonium ion (NO⁺) from nitrous acid, which acts as the electrophile. The amino group of the aromatic amine attacks the nitrosonium ion, leading to a cascade of proton transfers and water elimination to yield the aryl diazonium ion.

Azo Coupling

The diazonium salt is a weak electrophile and therefore requires a highly activated aromatic ring for the coupling reaction to proceed efficiently.[3][5] Phenols and aromatic amines are ideal coupling components due to their powerful electron-donating hydroxyl (–OH) or amino (–NH₂) groups.[10]

In this protocol, we use 2-naphthol. The reaction is conducted under alkaline conditions (pH > 7), which deprotonates the hydroxyl group of 2-naphthol to form the much more nucleophilic naphthoxide ion. This potent nucleophile then attacks the terminal nitrogen of the diazonium ion in an electrophilic aromatic substitution reaction, forming the stable azo linkage and yielding the final dye.[1][11]

Reaction Pathway Visualization

The following diagram illustrates the two-stage chemical transformation from the starting amine to the final azo dye product.

Caption: Chemical pathway for azo dye synthesis.

Critical Safety Precautions: A Self-Validating System

Trustworthiness in protocol design begins with safety. Diazonium salts are notoriously hazardous materials and demand the utmost respect and caution. Adherence to these rules is mandatory.

  • Explosion Hazard: Solid, dry diazonium salts are highly unstable and can be sensitive to shock, friction, and heat, posing a severe explosion risk.[9][12][13][14] NEVER attempt to isolate the diazonium salt intermediate in its solid form. The entire protocol is designed for in situ use of the diazonium salt solution.[7][9]

  • Strict Temperature Control: The diazotization reaction is exothermic. The temperature must be rigorously maintained between 0–5 °C using an ice-salt bath.[12][13] Temperatures above this range lead to rapid decomposition of the diazonium salt into phenols and nitrogen gas, which can cause pressure buildup and potential runaway reactions.[9][15]

  • Immediate Use: Once prepared, the diazonium salt solution is unstable even at low temperatures and should be used for the subsequent coupling reaction without delay.[3][7][9]

  • Ventilation: All procedures must be conducted within a certified chemical fume hood to prevent the inhalation of corrosive acid vapors or potentially evolved toxic nitrogen oxides.[9][12]

  • Personal Protective Equipment (PPE): Standard PPE, including a lab coat, chemical-resistant gloves, and safety goggles, is required at all times. A face shield is highly recommended during the diazotization step.

  • Quenching Excess Nitrite: An excess of nitrous acid can lead to unwanted side reactions. Upon completion of diazotization, it is good practice to check for and neutralize any significant excess.[12][13][16]

Detailed Experimental Protocol

This protocol is designed for a 0.01 molar scale synthesis.

Materials and Reagents
ReagentCAS NumberMolar Mass ( g/mol )Quantity RequiredMolar Eq.
This compound59312-73-1270.202.70 g1.0
Concentrated Hydrochloric Acid (~37%)7647-01-036.46~2.5 mL~3.0
Sodium Nitrite (NaNO₂)7632-00-069.000.72 g1.05
2-Naphthol (β-Naphthol)135-19-3144.171.44 g1.0
Sodium Hydroxide (NaOH)1310-73-240.00~1.5 g-
Urea (for quenching)57-13-660.06~0.1 g-
Starch-iodide paper--Strips-
Distilled Water7732-18-518.02As needed-
Ice--As needed-
Part A: Diazotization of the Amine
  • Preparation of the Amine Suspension: In a 250 mL beaker, add 2.70 g (0.01 mol) of this compound to 20 mL of distilled water. Stir to create a suspension.

  • Acidification: While stirring, carefully add 2.5 mL of concentrated hydrochloric acid. The amine salt may precipitate, which is normal.

  • Cooling: Place the beaker in an ice-salt bath and stir continuously with a magnetic stirrer until the temperature of the suspension is stable between 0 and 5 °C.

  • Preparation of Nitrite Solution: In a separate 50 mL beaker, dissolve 0.72 g (0.0105 mol) of sodium nitrite in 10 mL of cold distilled water.

  • Diazotization Reaction: Using a dropping funnel or pipette, add the sodium nitrite solution dropwise to the cold, stirring amine suspension over 15-20 minutes. Crucially, monitor the temperature throughout the addition and ensure it does not rise above 5 °C. The solution should gradually become clear.

  • Reaction Completion Check: After the addition is complete, continue stirring in the ice bath for another 15 minutes. To confirm the reaction is complete, test for a slight excess of nitrous acid. Dip a glass rod into the reaction mixture and touch it to a piece of starch-iodide paper. An immediate blue-black color indicates the presence of excess nitrous acid and a complete reaction.[1][12]

  • Quenching (Optional but Recommended): If the starch-iodide test is strongly positive, add a small amount of urea (~0.1 g) to the solution and stir for 5 minutes to decompose the excess nitrous acid. The diazonium salt solution is now ready for immediate use. Do not remove it from the ice bath.

Part B: Azo Coupling Reaction
  • Preparation of the Coupling Solution: In a separate 400 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 30 mL of a 10% aqueous sodium hydroxide solution (prepare by dissolving ~3 g of NaOH in 27 mL of water). Stir until the 2-naphthol is fully dissolved, forming the sodium naphthoxide solution.

  • Cooling: Cool this alkaline solution to below 10 °C in an ice bath with vigorous stirring.

  • Coupling Reaction: Slowly and carefully add the cold diazonium salt solution (from Part A) to the vigorously stirring alkaline 2-naphthol solution.

  • Observation: A brightly colored orange-red precipitate should form immediately upon mixing.[1]

  • Complete the Reaction: Continue to stir the reaction mixture in the ice bath for 30 minutes to ensure the coupling is complete.

  • Isolation of the Dye: Collect the precipitated azo dye by vacuum filtration using a Buchner funnel.

  • Washing: Wash the solid product on the filter paper with several portions of cold distilled water until the filtrate runs clear and is neutral to pH paper. This removes any unreacted starting materials and inorganic salts.

  • Drying: Press the solid dye as dry as possible on the filter paper. Transfer the product to a watch glass and allow it to air-dry or dry in a desiccator. Record the final mass and calculate the percentage yield.

Experimental Workflow Visualization

This diagram outlines the step-by-step laboratory workflow for the synthesis.

Caption: Laboratory workflow for azo dye synthesis.

Characterization of the Synthesized Dye

To confirm the identity and purity of the final product, several analytical techniques are recommended:

  • UV-Visible Spectroscopy: Dissolve a small amount of the dye in a suitable solvent (e.g., ethanol or DMSO). The UV-Vis spectrum should show a strong absorption band in the visible region (typically 400-600 nm), which is characteristic of the extended π-conjugation in azo dyes.[17]

  • FT-IR Spectroscopy: The IR spectrum should confirm the presence of key functional groups. Look for the characteristic N=N stretch (often weak or obscured, ~1400-1450 cm⁻¹), the absence of the primary amine N-H stretches from the starting material, and the presence of aromatic C-H and C=C bands.

  • NMR Spectroscopy (¹H and ¹³C): NMR provides the most definitive structural information, confirming the aromatic substitution pattern and the overall connectivity of the molecule.[17]

  • Melting Point: A sharp melting point is a good indicator of the purity of the synthesized crystalline dye.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no dye formation Decomposition of diazonium salt (temperature too high).Repeat the diazotization, ensuring the temperature is strictly maintained below 5 °C at all times.
Incomplete diazotization (insufficient NaNO₂).Ensure correct stoichiometry and confirm excess nitrous acid with starch-iodide paper before coupling.
Brown, muddy precipitate Diazonium salt decomposition; side reactions.Use the diazonium salt solution immediately after preparation. Ensure proper cooling and efficient stirring.
Product is difficult to filter Very fine precipitate formed.After coupling, allow the mixture to stand in the ice bath for a longer period (e.g., 1 hour) to allow particles to agglomerate.

References

  • PHARMD GURU. (n.d.). DIAZOTISATION AND COUPLING. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 8). Unraveling the Mechanism of Diazo Coupling: A Colorful Chemistry. Retrieved from [Link]

  • Guesmi, F., et al. (2020). Classifications, properties, recent synthesis and applications of azo dyes. PMC. Retrieved from [Link]

  • Sheng, M., et al. (2015). Reactive Chemical Hazards of Diazonium Salts. ACS Chemical Health & Safety. Retrieved from [Link]

  • Slideshare. (n.d.). Diazotisation and coupling reaction. Retrieved from [Link]

  • ResearchGate. (2015). Reactive Chemical Hazards of Diazonium Salts. Retrieved from [Link]

  • University of Waterloo. (n.d.). The Synthesis of Azo Dyes. Retrieved from [Link]

  • Diener, H., & Zollinger, H. (n.d.). Mechanism of azo coupling reactions. Part 34. Reactivity of five-membered ring heteroaromatic diazonium ions. Canadian Science Publishing. Retrieved from [Link]

  • Freeman, H. S. (n.d.). Aromatic amines: use in azo dye chemistry. IMR Press. Retrieved from [Link]

  • Safari, J., & Zarnegar, Z. (2015). An environmentally friendly approach to the green synthesis of azo dyes in the presence of magnetic solid acid catalysts. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). Azo coupling reactions structures and mechanisms. Retrieved from [Link]

  • Le-Huy, H., et al. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. ACS Publications. Retrieved from [Link]

  • ResearchGate. (2007). Synthesis and spectral characterization of some new azo dyes and their metal complexes. Retrieved from [Link]

  • Mijin, D., et al. (2021). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. Springer. Retrieved from [Link]

  • Journal of Al-Nahrain University. (n.d.). Synthesis, Characterization and Analytical Study of New Azo Dye. Retrieved from [Link]

  • Emerald Publishing. (n.d.). Synthesis, characterization, spectroscopic properties and computational studies of some new azo dyes derived from 5-chloro-8-hydroxy quinoline. Retrieved from [Link]

  • IntechOpen. (n.d.). Chemistry and Applications of Azo Dyes: A Comprehensive Review. Retrieved from [Link]

  • LookChemicals. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. Retrieved from [Link]

  • Finetech Industry Limited. (n.d.). This compound | CAS: 59312-73-1. Retrieved from [Link]

  • ResearchGate. (2017). Second Semester Experiment 1 Preparation of Azo dye from diazonium salt Theoretical part. Retrieved from [Link]

  • The Chinese University of Hong Kong. (n.d.). Experiment 8 Synthesis of an Azo Dye. Retrieved from [Link]

  • PierpaLab. (2024). The preparation of Azo Violet. Retrieved from [Link]

  • Ataman Kimya. (n.d.). SODIUM META NITRO BENZENE SULPHONATE. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Ataman Kimya. (n.d.). SODIUM META NITROBENZENESULPHONATE. Retrieved from [Link]

  • ResearchGate. (n.d.). Transformations of 5-Amino-4-(3,4-dimethoxyphenyl)pyrazoles in the Diazotization Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US4246171A - Continuous diazotization process.

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The Versatility of Sodium 5-amino-4-methoxy-2-nitrobenzenesulphonate: A Precursor for Advanced Functional Materials

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the application of Sodium 5-amino-4-methoxy-2-nitrobenzenesulphonate as a versatile precursor for the synthesis of functional materials, particularly azo dyes. This document provides not only detailed experimental protocols but also delves into the underlying chemical principles to empower researchers in their experimental design and execution.

Introduction: Unveiling a Key Building Block

This compound is an aromatic organic compound characterized by a rich functionality that makes it an excellent starting material for the synthesis of a variety of complex molecules. Its structure incorporates a primary amino group, a methoxy group, a nitro group, and a sodium sulphonate group, all of which influence its reactivity and the properties of the resulting materials.

The presence of the primary amino group is particularly significant as it allows for diazotization, a fundamental process in the synthesis of azo compounds.[1] The sulphonate group imparts water solubility to the precursor and the final products, a desirable characteristic for many applications, including textile dyeing and biological assays.[2] The methoxy and nitro groups, being electron-donating and electron-withdrawing respectively, modulate the electronic properties of the aromatic ring, which in turn affects the color and stability of the derived azo dyes.

Core Synthesis Pathway: From Precursor to Functional Azo Dye

The synthesis of functional azo dyes from this compound is a well-established two-step process:

  • Diazotization: The conversion of the primary aromatic amine into a reactive diazonium salt.

  • Azo Coupling: The reaction of the diazonium salt with an electron-rich coupling component to form the final azo dye.

This guide will provide detailed protocols for each of these steps, using 2-naphthol as an exemplary coupling component to generate a vibrant azo dye.

Visualizing the Workflow

Synthesis_Workflow Precursor Sodium 5-amino-4-methoxy- 2-nitrobenzenesulphonate Diazotization Diazotization (NaNO₂, HCl, 0-5°C) Precursor->Diazotization Diazonium_Salt Intermediate Diazonium Salt Diazotization->Diazonium_Salt Azo_Coupling Azo Coupling (Alkaline conditions) Diazonium_Salt->Azo_Coupling Coupling_Component Coupling Component (e.g., 2-Naphthol) Coupling_Component->Azo_Coupling Azo_Dye Functional Azo Dye Azo_Coupling->Azo_Dye Purification Purification (Filtration, Washing, Recrystallization) Azo_Dye->Purification Final_Product Purified Azo Dye Purification->Final_Product

Caption: General workflow for the synthesis of a functional azo dye.

Part 1: Detailed Experimental Protocols

These protocols are designed to be self-validating, with clear checkpoints and explanations for critical steps.

Protocol 1: Diazotization of this compound

This protocol details the conversion of the primary amine into a reactive diazonium salt. This reaction is highly temperature-sensitive and must be performed at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.[1]

Materials & Reagents:

ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)
This compound272.192.7210
Sodium Nitrite (NaNO₂)69.000.7611
Concentrated Hydrochloric Acid (HCl, ~37%)36.46~7.5 mL~90
Distilled Water18.0250 mL-
Ice-As needed-

Equipment:

  • 250 mL Beaker

  • 100 mL Beaker

  • Magnetic stirrer and stir bar

  • Ice bath

  • Thermometer

  • Graduated cylinders and pipettes

Procedure:

  • Preparation of the Amine Suspension: In the 250 mL beaker, add 2.72 g (10 mmol) of this compound to 25 mL of distilled water.

  • Acidification: While stirring, slowly add 7.5 mL of concentrated hydrochloric acid. The mixture will likely form a fine suspension.

  • Cooling: Place the beaker in an ice bath and continue stirring until the temperature of the suspension reaches 0-5 °C. It is crucial to maintain this temperature range throughout the diazotization process.[3]

  • Preparation of Sodium Nitrite Solution: In the 100 mL beaker, dissolve 0.76 g (11 mmol) of sodium nitrite in 15 mL of cold distilled water.

  • Diazotization Reaction: Slowly add the sodium nitrite solution dropwise to the cold amine suspension over a period of 15-20 minutes. Ensure the temperature remains below 5 °C. The formation of the diazonium salt is indicated by a slight color change and the dissolution of the initial solid.

  • Completion of Reaction: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 30 minutes to ensure the diazotization is complete.

  • Confirmation of Excess Nitrous Acid (Optional but Recommended): A drop of the reaction mixture can be tested with starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid, confirming the completion of the diazotization. If the test is negative, a small amount of additional sodium nitrite solution can be added.

  • Removal of Excess Nitrous Acid: Add a small amount of urea or sulfamic acid to the reaction mixture to quench any excess nitrous acid. The disappearance of the blue-black color on the starch-iodide paper confirms the removal of excess nitrous acid.

The resulting solution contains the diazonium salt and should be used immediately in the subsequent azo coupling reaction.

Protocol 2: Azo Coupling with 2-Naphthol

This protocol describes the reaction of the freshly prepared diazonium salt with an electron-rich coupling component, in this case, 2-naphthol, to form the final azo dye. The reaction is typically carried out under alkaline conditions to activate the coupling component.[4][5]

Materials & Reagents:

ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)
Diazonium salt solution-From Step 1~10
2-Naphthol144.171.4410
Sodium Hydroxide (NaOH)40.000.8020
Distilled Water18.0250 mL-
Ice-As needed-

Equipment:

  • 400 mL Beaker

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

  • pH indicator paper

Procedure:

  • Preparation of the Coupling Solution: In the 400 mL beaker, dissolve 1.44 g (10 mmol) of 2-naphthol in a solution of 0.80 g (20 mmol) of sodium hydroxide in 50 mL of distilled water. Stir until the 2-naphthol is completely dissolved.

  • Cooling: Cool the 2-naphthol solution to 0-5 °C in an ice bath with continuous stirring.

  • Azo Coupling Reaction: Slowly and with vigorous stirring, add the cold diazonium salt solution (from Protocol 1) to the cold 2-naphthol solution. A brightly colored precipitate of the azo dye should form immediately.

  • Completion of Coupling: Continue to stir the reaction mixture in the ice bath for 1-2 hours to ensure the coupling reaction goes to completion.

  • Isolation of the Crude Dye: Collect the precipitated azo dye by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with cold distilled water until the filtrate is colorless and neutral to pH paper. This removes any unreacted salts and starting materials.

  • Drying: Dry the crude dye in a desiccator or a vacuum oven at a low temperature (e.g., 60 °C).

Protocol 3: Purification by Recrystallization

For applications requiring high purity, the crude azo dye can be purified by recrystallization.

Procedure:

  • Solvent Selection: Choose a suitable solvent or solvent mixture for recrystallization. Ethanol or an ethanol-water mixture is often a good starting point for sulfonated azo dyes.

  • Dissolution: In a beaker, add the crude dye and the minimum amount of hot solvent required to fully dissolve it.

  • Crystallization: Allow the solution to cool slowly to room temperature. Then, place the beaker in an ice bath to induce further crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of cold solvent and dry them as described previously.

Part 2: Scientific Integrity & Logic

Expertise & Experience: The "Why" Behind the "How"

A successful synthesis relies not just on following steps, but on understanding the chemical principles that govern the reactions.

  • Why Low Temperatures for Diazotization? Aromatic diazonium salts are notoriously unstable at higher temperatures.[1] The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas), and at elevated temperatures, it can be displaced by water, leading to the formation of unwanted phenol byproducts and a lower yield of the desired azo dye. Maintaining a temperature of 0-5 °C is therefore critical for the stability of the diazonium salt intermediate.

  • Why an Acidic Medium for Diazotization? The diazotization reaction requires the formation of nitrous acid (HNO₂) in situ from sodium nitrite and a strong acid like HCl.[6] The acid then protonates the nitrous acid, which subsequently loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺).[6] This nitrosonium ion is the actual species that reacts with the primary amino group to initiate the diazotization process.

  • Why an Alkaline Medium for Coupling with Phenols? The azo coupling reaction is an electrophilic aromatic substitution where the diazonium ion acts as the electrophile.[4] For the reaction to proceed efficiently, the coupling component needs to be highly activated (electron-rich). In the case of phenols, an alkaline medium (pH 9-10) deprotonates the hydroxyl group to form the much more strongly activating phenoxide ion.[5] This significantly increases the rate and yield of the coupling reaction.

  • Why a Mildly Acidic Medium for Coupling with Anilines? When coupling with anilines, a mildly acidic pH (4-5) is preferred.[7] While the amino group is activating, at very low pH, it becomes protonated to form an anilinium ion (-NH₃⁺), which is deactivating and will not undergo coupling. Conversely, at high pH, the diazonium salt can be converted to a non-electrophilic diazohydroxide. Therefore, a compromise pH is necessary to have a sufficient concentration of both the reactive diazonium ion and the free aniline.[7]

Trustworthiness: A Self-Validating System

Each protocol is designed with inherent checks to ensure the reaction is proceeding as expected:

  • Visual Confirmation: The formation of the colored precipitate during the azo coupling step provides immediate visual confirmation that the reaction is taking place.

  • pH Control: The use of pH indicator paper at various stages ensures that the reaction conditions are optimal for each step.

  • Purity Assessment: The final purification step of recrystallization, followed by characterization techniques such as spectroscopy, validates the identity and purity of the synthesized functional material.

Visualizing the Mechanism

Diazotization_Mechanism cluster_0 Step 1: Formation of Nitrous Acid cluster_1 Step 2: Formation of Nitrosonium Ion cluster_2 Step 3: Nucleophilic Attack and Diazonium Salt Formation NaNO₂ + HCl NaNO₂ + HCl HNO₂ + NaCl HNO₂ + NaCl NaNO₂ + HCl->HNO₂ + NaCl HNO₂ + H⁺ HNO₂ + H⁺ H₂O-NO⁺ H₂O-NO⁺ HNO₂ + H⁺->H₂O-NO⁺ H₂O + NO⁺ (Nitrosonium ion) H₂O + NO⁺ (Nitrosonium ion) H₂O-NO⁺->H₂O + NO⁺ (Nitrosonium ion) Ar-NH₂ + NO⁺ Ar-NH₂ + NO⁺ Ar-NH₂⁺-NO Ar-NH₂⁺-NO Ar-NH₂ + NO⁺->Ar-NH₂⁺-NO Ar-N=N-OH Ar-N=N-OH Ar-NH₂⁺-NO->Ar-N=N-OH Ar-N⁺≡N (Diazonium ion) Ar-N⁺≡N (Diazonium ion) Ar-N=N-OH->Ar-N⁺≡N (Diazonium ion)

Caption: Simplified mechanism of diazotization.

Azo_Coupling_Mechanism cluster_0 Step 1: Activation of Coupling Component cluster_1 Step 2: Electrophilic Aromatic Substitution Ar'-OH + OH⁻ Ar'-OH + OH⁻ Ar'-O⁻ (Phenoxide ion) Ar'-O⁻ (Phenoxide ion) Ar'-OH + OH⁻->Ar'-O⁻ (Phenoxide ion) Ar-N⁺≡N + Ar'-O⁻ Ar-N⁺≡N + Ar'-O⁻ Intermediate Intermediate Ar-N⁺≡N + Ar'-O⁻->Intermediate Ar-N=N-Ar'-OH (Azo Dye) Ar-N=N-Ar'-OH (Azo Dye) Intermediate->Ar-N=N-Ar'-OH (Azo Dye)

Caption: Simplified mechanism of azo coupling with a phenol.

Part 3: Data Presentation and Characterization

The synthesized functional materials should be characterized to confirm their structure and purity.

Table 1: Expected Reaction Parameters and Yield

ParameterValue
Reaction Scale10 mmol
Diazotization Temperature0-5 °C
Coupling pH9-10 (for 2-naphthol)
Theoretical Yield~4.3 g
Expected Yield (Crude)70-85%
Appearance of Final DyeDeeply colored solid (e.g., red, orange)

Table 2: Key Spectroscopic Data for Characterization

Spectroscopic TechniqueExpected Observations
UV-Visible Spectroscopy A strong absorption band in the visible region (typically 400-600 nm), corresponding to the π → π* transition of the extended conjugated azo system. The λmax will depend on the specific coupling component used.[8][9]
FTIR Spectroscopy - The disappearance of the N-H stretching vibrations of the primary amine (around 3300-3500 cm⁻¹). - The appearance of a characteristic N=N stretching vibration (around 1400-1500 cm⁻¹).[10] - The presence of bands corresponding to the SO₃⁻ group (around 1040 and 1180 cm⁻¹).

Applications of Derived Functional Materials

Azo dyes derived from sulfonated precursors like this compound have a wide range of applications, primarily due to their intense color and water solubility.

  • Textile Dyes: The presence of the sulphonate group makes these dyes suitable for dyeing hydrophilic fibers such as wool, silk, and nylon through ionic interactions.[2]

  • Pigments: While the sodium salt form is water-soluble, it can be converted into insoluble pigments by laking with metal salts like calcium or barium.

  • Analytical Reagents: The color of some azo dyes is pH-dependent, making them useful as acid-base indicators. They can also be used in the colorimetric determination of metal ions.

  • Drug Development: The azo linkage can be designed to be cleaved by specific enzymes in the body, making azo compounds potential pro-drugs for targeted drug delivery.

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of a wide array of functional materials. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the synthesis of novel azo dyes with tailored properties for various applications. By understanding the causality behind the experimental choices, scientists can confidently adapt and optimize these procedures to achieve their research goals.

References

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved January 20, 2026, from [Link]

  • Online Chemistry Notes. (2023, May 25). Diazotization reaction: Mechanism and Uses. Retrieved January 20, 2026, from [Link]

  • Science World Journal. (2021). Spectrophotometric and infra-red analyses of azo reactive dyes derived from 2-methyl-3-(2'- methylphenyl)-6-arylazo-4- oxoquinazoline. Retrieved January 20, 2026, from [Link]

  • Chemistry Steps. (n.d.). The Reaction of Amines with Nitrous Acid. Retrieved January 20, 2026, from [Link]

  • Filo. (2026, January 7). What is the coupling reaction of phenol? Retrieved January 20, 2026, from [Link]

  • Springer. (2021, June 11). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. Retrieved January 20, 2026, from [Link]

  • Science Madness Discussion Board. (2002, October 4). Mechanics of Aromatic Diazotization (with diagrams!). Retrieved January 20, 2026, from [Link]

  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved January 20, 2026, from [Link]

  • Stack Exchange. (2015, April 24). What is the role of pH in azo coupling reaction of diazonium with phenol and aniline? Retrieved January 20, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Azo Coupling. Retrieved January 20, 2026, from [Link]

  • ACS Publications. (2023, December 19). Novel Monosulfonated Azo Dyes: Design, Synthesis, and Application as Disperse Dyes on Polyester Fabrics. Retrieved January 20, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Making an Azo Dye from Phenol. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). UV-Visible spectra of the azo dyes A1-A3 in THF. Retrieved January 20, 2026, from [Link]

  • Stack Exchange. (2015, April 24). What is the role of pH in azo coupling reaction of diazonium with phenol and aniline? Retrieved January 20, 2026, from [Link]

  • MDPI. (n.d.). Synthesis, Purification, Characterization, and ABTS Antioxidant Evaluation of Novel Azo Dyes. Retrieved January 20, 2026, from [Link]

  • Semantic Scholar. (n.d.). Non-destructive FTIR analysis of mono azo dyes. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). Sulfonated azo dyes on the market. Retrieved January 20, 2026, from [Link]

  • Capital Resin Corporation. (2024, January 23). How the Textile Industry Uses Aromatic Sulfonic Acids. Retrieved January 20, 2026, from [Link]

Sources

Application Notes and Protocols for Sodium 5-amino-4-methoxy-2-nitrobenzenesulphonate as a Potential Chromogenic Reagent

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The following application notes and protocols are theoretical and proposed based on established principles of chemical reactivity. To date, there is a lack of specific published literature detailing the use of Sodium 5-amino-4-methoxy-2-nitrobenzenesulphonate as a chromogenic reagent. Therefore, the following serves as a guide for researchers and scientists to explore its potential applications, and any protocol derived from this guide would require full in-house validation.

Introduction: Unveiling the Potential of a Substituted Aromatic Amine

This compound is a substituted aromatic compound with the chemical formula C₇H₇N₂NaO₆S.[1] Its structure, featuring a primary aromatic amino group, a nitro group, a methoxy group, and a sulphonic acid sodium salt on a benzene ring, suggests its potential as a versatile chromogenic reagent.[2][3] The primary aromatic amino group is a key functional group that can undergo diazotization followed by a coupling reaction to form a highly colored azo dye.[4][5] This principle is the foundation of many established colorimetric assays. The sulphonic acid group imparts water solubility, which is a desirable characteristic for a reagent used in aqueous analytical systems.

This document outlines a hypothetical framework for the application of this compound as a chromogenic reagent, provides a theoretical mechanism of action, and details a potential protocol for the spectrophotometric determination of a model analyte, nitrite.

Proposed Mechanism of Action: The Azo Coupling Reaction

The proposed chromogenic reaction is a classic two-step diazotization and coupling process.

  • Diazotization: In an acidic medium, the primary aromatic amino group of this compound reacts with a source of nitrous acid (generated in situ from nitrite) to form a diazonium salt. This reaction is typically carried out at a low temperature to ensure the stability of the diazonium salt.

  • Azo Coupling: The resulting diazonium salt is then reacted with a suitable coupling agent, such as N-(1-naphthyl)ethylenediamine dihydrochloride (NED), in an alkaline or neutral medium. The electrophilic diazonium salt attacks the electron-rich aromatic ring of the coupling agent to form a stable, intensely colored azo compound. The extended conjugation of the resulting azo dye is responsible for its strong absorbance in the visible region of the electromagnetic spectrum, allowing for sensitive colorimetric detection.

Azo Coupling Mechanism cluster_0 Diazotization cluster_1 Azo Coupling Reagent This compound Diazonium Diazonium Salt Reagent->Diazonium Nitrous Acid (HNO₂) Low Temperature Nitrite Nitrite (NO₂⁻) + H⁺ Nitrite->Diazonium Azo_Dye Intensely Colored Azo Dye Diazonium->Azo_Dye Coupling Reaction Coupling_Agent N-(1-naphthyl)ethylenediamine (NED) Coupling_Agent->Azo_Dye

Caption: Proposed reaction mechanism for color formation.

Hypothetical Application: Spectrophotometric Determination of Nitrite in Water Samples

This protocol outlines a hypothetical method for the determination of nitrite, a common analyte in environmental and food analysis, using this compound as the chromogenic reagent.

Experimental Protocol

1. Reagent Preparation:

  • Chromogenic Reagent Solution (0.1% w/v): Dissolve 0.1 g of this compound in 100 mL of deionized water. Store in a dark bottle at 4°C.

  • Hydrochloric Acid (2 M): Prepare by diluting concentrated HCl with deionized water.

  • Coupling Agent Solution (0.1% w/v): Dissolve 0.1 g of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in 100 mL of deionized water. Store in a dark bottle at 4°C.

  • Nitrite Stock Solution (1000 mg/L): Dissolve 0.150 g of sodium nitrite (NaNO₂) in 100 mL of deionized water.

  • Nitrite Working Standards: Prepare a series of working standards by appropriate dilution of the stock solution with deionized water to cover the desired concentration range (e.g., 0.1 to 1.0 mg/L).

2. Sample Preparation:

  • Water samples should be filtered through a 0.45 µm filter to remove particulate matter.

  • If the sample is expected to have a high nitrite concentration, it should be diluted with deionized water to fall within the calibration range.

3. Color Development Procedure:

  • Pipette 10 mL of the standard or sample into a 25 mL volumetric flask.

  • Add 1.0 mL of 2 M Hydrochloric Acid and mix well.

  • Add 1.0 mL of the Chromogenic Reagent Solution, mix, and allow to stand for 5 minutes at room temperature to ensure complete diazotization.

  • Add 1.0 mL of the Coupling Agent Solution, mix, and make up to the mark with deionized water.

  • Allow the color to develop for 20 minutes at room temperature.

4. Spectrophotometric Measurement:

  • Measure the absorbance of the resulting colored solution at the wavelength of maximum absorbance (λmax) against a reagent blank. The λmax should be determined by scanning the spectrum of a colored standard against the reagent blank.

  • The reagent blank is prepared by following the same procedure but using 10 mL of deionized water instead of the sample or standard.

Experimental_Workflow Start Start Sample_Prep Prepare Nitrite Standards and Samples Start->Sample_Prep Add_HCl Add 2 M HCl Sample_Prep->Add_HCl Add_Reagent Add Chromogenic Reagent (this compound) Add_HCl->Add_Reagent Diazotization Wait 5 min for Diazotization Add_Reagent->Diazotization Add_Coupling Add Coupling Agent (NED) Diazotization->Add_Coupling Color_Dev Wait 20 min for Color Development Add_Coupling->Color_Dev Measure_Abs Measure Absorbance at λmax Color_Dev->Measure_Abs End End Measure_Abs->End

Caption: Experimental workflow for nitrite determination.

Data Analysis

A calibration curve should be constructed by plotting the absorbance of the standards against their corresponding concentrations. The concentration of nitrite in the sample can then be determined from the calibration curve using the measured absorbance of the sample.

Hypothetical Calibration Data

Nitrite Concentration (mg/L)Absorbance at λmax
0.0 (Blank)0.005
0.10.125
0.20.248
0.40.495
0.60.742
0.80.988
1.01.235

Method Validation: A Critical Step for a Novel Protocol

As this is a hypothetical protocol, rigorous validation is essential to demonstrate its suitability for its intended purpose.[6] The validation should be performed in accordance with established guidelines and should assess the following parameters[1][2]:

  • Linearity and Range: The linearity of the method should be evaluated by analyzing a series of standards over a defined concentration range. The correlation coefficient (r²) of the calibration curve should be close to 1. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.

  • Accuracy: Accuracy should be assessed by performing recovery studies on spiked samples. A known amount of the analyte is added to a blank matrix, and the recovery is calculated.

  • Precision: Precision should be evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). This is determined by performing multiple analyses of the same sample on the same day and on different days.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

  • Specificity: The ability of the method to measure the analyte of interest in the presence of other components in the sample matrix should be assessed. This involves testing for potential interferences from other ions or compounds that may be present in the sample.

Trustworthiness and Self-Validation

The protocols described herein are intended to be a starting point for method development. Each laboratory must perform its own validation to ensure that the method is fit for its intended purpose.[2] This self-validating process is crucial for generating reliable and trustworthy analytical data. The performance of the method may be influenced by various factors, including the purity of the reagents, the instrumentation used, and the specific matrix of the samples being analyzed.

References

  • Chemistry LibreTexts. (2023, January 22). Reactivity of Amines. Retrieved January 21, 2026, from [Link]

  • Department of Agriculture, Fisheries and Forestry. (2014, July 1). Validation of analytical methods for active constituents and agricultural products. Australian Pesticides and Veterinary Medicines Authority. Retrieved January 21, 2026, from [Link]

  • Ermer, J. (2015). Validation of Analytical Methods Based on Chromatographic Techniques: An Overview. In La démarche ISO 17025. Retrieved January 21, 2026, from [Link]

  • LookChemicals. (n.d.). 59312-73-1,this compound. Retrieved January 21, 2026, from [Link]

  • YouTube. (2022, June 5). Azo dye test for primary aromatic amines. Retrieved January 21, 2026, from [Link]

Sources

Application Notes & Protocols: Sodium 5-amino-4-methoxy-2-nitrobenzenesulphonate in Textile Dyeing

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Sodium 5-amino-4-methoxy-2-nitrobenzenesulphonate is a pivotal aromatic intermediate primarily utilized in the synthesis of azo dyes for the textile industry.[1][2] Its molecular structure, featuring an amine, a methoxy, a nitro, and a sulphonate group, provides a versatile scaffold for the creation of a wide spectrum of dyes with varied colors and performance characteristics. The presence of the sulphonate group is particularly significant as it imparts the necessary water solubility for application in aqueous dyeing systems. This guide offers a comprehensive overview, from the underlying chemical principles to detailed laboratory protocols, for the effective use of this compound in textile dyeing applications, aimed at researchers and professionals in the field.

Compound Profile

  • Chemical Name: this compound

  • CAS Number: 59312-73-1[1][3][4][5]

  • Molecular Formula: C₇H₇N₂NaO₆S[5]

  • Appearance: Typically a powder[1]

  • Key Applications: Intermediate for azo dyes[6][7]

Core Principle: Azo Dye Formation and Application

The utility of this compound in textile dyeing is centered on its role as a diazo component in the synthesis of azo dyes. This process is a cornerstone of dye chemistry and involves a two-stage reaction sequence.

Diazotization

The primary aromatic amine group (-NH₂) on the molecule is converted into a highly reactive diazonium salt (-N₂⁺). This is achieved by reacting the compound with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). This reaction is critically temperature-sensitive and must be conducted at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.[8]

Azo Coupling

The resulting diazonium salt is then reacted with a coupling component , which is typically an electron-rich aromatic compound such as a phenol, naphthol, or another aromatic amine.[8] This electrophilic substitution reaction forms the stable and highly colored azo group (-N=N-), which is the chromophore responsible for the dye's color. The final shade of the dye is determined by the specific chemical structures of both the diazo component and the coupling component.

The sulphonate group (-SO₃⁻) on the original molecule remains intact throughout the synthesis, ensuring the final dye is water-soluble. This allows for its application to textiles from an aqueous dye bath. Dye fixation on the fiber occurs through various intermolecular forces, and in the case of reactive dyes, the formation of a covalent bond with the fiber.

Experimental Protocols & Methodologies

Protocol 1: Synthesis of a Monoazo Dye

This protocol details the synthesis of a representative azo dye using this compound and a generic coupling component (e.g., 2-naphthol).

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • 2-Naphthol (or other suitable coupling component)

  • Sodium hydroxide (NaOH)

  • Ice, distilled water

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Diazotization:

    • In a beaker, dissolve a stoichiometric amount of this compound in dilute hydrochloric acid.

    • Cool the solution to 0-5 °C using an ice bath and maintain constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1 molar equivalent). The temperature must be strictly controlled to remain below 5 °C.

    • Continue stirring for 20-30 minutes at this temperature to ensure the diazotization is complete.[9]

  • Coupling Component Preparation:

    • In a separate beaker, dissolve a molar equivalent of the coupling component (e.g., 2-naphthol) in a dilute aqueous solution of sodium hydroxide.

    • Cool this solution to 0-5 °C in an ice bath.

  • Azo Coupling Reaction:

    • Slowly and with vigorous stirring, add the cold diazonium salt solution to the cold coupling component solution.

    • A colored precipitate of the azo dye should form immediately.

    • Continue to stir the reaction mixture in the ice bath for at least one hour to ensure the reaction goes to completion.

  • Isolation:

    • Collect the precipitated dye by vacuum filtration.

    • Wash the filter cake with cold water to remove residual salts and unreacted precursors.

    • Dry the purified dye in a low-temperature oven.

Diagram of Azo Dye Synthesis Workflow:

Azo_Dye_Synthesis cluster_diazotization Diazotization (0-5°C) cluster_coupling Azo Coupling (0-5°C) cluster_purification Isolation A Sodium 5-amino-4-methoxy- 2-nitrobenzenesulphonate C Diazonium Salt A->C B NaNO₂ + HCl B->C E Azo Dye Precipitate C->E D Coupling Component (e.g., 2-Naphthol in NaOH) D->E F Filtration & Washing E->F G Drying F->G H Purified Azo Dye G->H

Caption: A generalized workflow for the synthesis of an azo dye.

Protocol 2: Application to Cellulosic Fibers (e.g., Cotton)

This protocol outlines the application of a synthesized reactive azo dye (derived from the title compound) to cotton fabric.

Materials:

  • Synthesized reactive azo dye

  • Scoured and bleached cotton fabric

  • Sodium chloride (NaCl) or Sodium sulfate (Na₂SO₄) (electrolyte)

  • Sodium carbonate (Na₂CO₃) (alkali/fixation agent)

  • Non-ionic detergent

  • Laboratory dyeing equipment (e.g., beaker dyer, water bath)

Procedure:

  • Dye Bath Preparation:

    • Prepare a dye bath with a specific concentration of the synthesized dye (e.g., 1% on weight of fabric) in water.

    • Add a significant concentration of an electrolyte like sodium chloride (e.g., 60-80 g/L). The electrolyte helps to overcome the natural repulsion between the anionic dye and the negatively charged cotton fiber surface in water, thus promoting dye exhaustion onto the fabric.

  • Dyeing Cycle:

    • Introduce the wetted cotton fabric into the dye bath at ambient temperature.

    • Gradually raise the temperature to the optimal dyeing temperature (e.g., 60°C for many reactive dyes).

    • Run the dyeing for a set period (e.g., 30-45 minutes) to allow for the dye to level and penetrate the fibers.

    • Add a pre-dissolved solution of sodium carbonate (e.g., 15-20 g/L) to the dye bath.[10] This raises the pH, which activates the cellulose fiber and facilitates the covalent reaction between the reactive group on the dye and the hydroxyl groups of the cotton, thus "fixing" the dye.

    • Continue dyeing for an additional 45-60 minutes for complete fixation.

  • Post-Treatment:

    • Remove the dyed fabric and rinse with cold water.

    • Perform a "soaping" wash by treating the fabric in a hot bath (e.g., 90-95°C) with a non-ionic detergent. This critical step removes any unfixed, hydrolyzed dye from the fabric surface, which is essential for achieving good wash fastness.

    • Rinse thoroughly with hot and cold water.

    • Dry the finished fabric.

Diagram of the Exhaust Dyeing Process:

Dyeing_Process A Dye Bath Preparation (Dye + Electrolyte) B Introduce Fabric (Ambient Temp) A->B C Raise Temp to 60°C B->C D Dyeing (Exhaustion Phase) C->D E Add Alkali (Na₂CO₃) D->E F Dyeing (Fixation Phase) E->F G Rinse & Soap at >90°C F->G H Final Rinse & Dry G->H I Dyed Fabric H->I

Caption: Key stages of a typical exhaust dyeing process for cotton.

Data & Parameters Summary

ParameterProtocol 1: Dye SynthesisProtocol 2: Cotton DyeingRationale / Causality
Temperature 0-5 °C40-80 °C (Varies with dye)Diazonium salts are unstable at higher temperatures; Dyeing requires thermal energy for diffusion and reaction.
Key Reagents NaNO₂, HCl, Coupling ComponentElectrolyte (NaCl), Alkali (Na₂CO₃)Diazotization requires nitrous acid; Coupling needs an electron-rich partner; Electrolyte aids exhaustion, alkali enables fixation.
pH Control Acidic (Diazotization), Alkaline (Coupling)Neutral/Slightly Acidic -> AlkalineDiazotization is acid-catalyzed; Coupling is base-catalyzed; Fixation on cotton requires alkaline conditions.
Critical Step Maintaining low temperatureAlkali addition for fixationPrevents diazonium salt decomposition; Covalent bond formation is pH-dependent.

Trustworthiness & Self-Validation

The protocols described are designed to be self-validating through observable outcomes.

  • Successful Dye Synthesis: The formation of a brightly colored precipitate during the coupling step is a primary indicator of a successful reaction. The yield and purity can be further quantified by standard analytical techniques (e.g., spectroscopy, chromatography).

  • Effective Dyeing: A successfully dyed fabric will exhibit a level (uniform) and deep shade. The efficacy of the post-treatment "soaping" is validated by performing a standardized wash fastness test; a lack of color bleeding into the wash liquor indicates complete removal of unfixed dye.

References

  • LookChemicals (n.d.). This compound. Retrieved from [Link]

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  • Wikipedia (n.d.). Cresidinesulfonic acid. Retrieved from [Link]

  • Unknown Author (n.d.). The Synthesis of Azo Dyes. University of Alberta. Retrieved from [Link]

  • Lookchem (n.d.). Cas 6375-05-9,5-amino-4-methoxy-2-nitrobenzenesulfonic acid. Retrieved from [Link]

  • Unknown Author (2014). Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. International Journal of Scientific & Engineering Research, 5(2). Retrieved from [Link]

  • Al-Ayed, A. S., et al. (2020). Novel Monosulfonated Azo Dyes: Design, Synthesis, and Application as Disperse Dyes on Polyester Fabrics. Molecules, 25(21), 5143. Retrieved from [Link]

  • Dyes intermediates (2013). 5-Amino-4-methoxy-2-nitrobenzenesulfonic acid. Retrieved from [Link]

  • Hanadi, A., et al. (2018). Synthesis and Characterization of Some Azo Dyes Derived from 4- Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyeing Performance and Antibacterial Activity. Journal of Biochemical Technology, 9(4), 33-42. Retrieved from [Link]

  • Unknown Author (2019). SYNTHESIS OF AZO DYES. ResearchGate. Retrieved from [Link]

  • Ataman Kimya (n.d.). SODIUM META NITROBENZENESULPHONATE. Retrieved from [Link]

  • Unknown Author (2023). STUDIES ON SYNTHESIS OF REACTIVE DYES AND THEIR APPLICATIONS ON FABRICS. International Journal of Creative Research Thoughts, 11(4). Retrieved from [Link]

  • Joshi, H.D., et al. (n.d.). Application of Cationic Dyes | Amino End Group Analysis. Fibre2Fashion. Retrieved from [Link]

  • Google Patents (n.d.). CN101595259A - The composition that is used for dyeing of cellulosic fabric.
  • Google Patents (n.d.). JPS6178893A - Reduction inhibitor.

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Application Notes & Protocols: A Comprehensive Guide to the Synthesis of Azo Dyes from Primary Aromatic Amines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Department], Senior Application Scientist

Abstract

This document provides a detailed technical guide for the synthesis of azo dyes, a vibrant and structurally diverse class of compounds with broad applications in research and industry. We will delve into the fundamental principles of azo dye formation, focusing on the critical reactions of diazotization and azo coupling. This guide is designed to provide researchers, scientists, and drug development professionals with the necessary theoretical understanding and practical protocols to successfully synthesize, purify, and characterize azo dyes in a laboratory setting. The protocols are presented with an emphasis on the causality behind experimental choices to ensure robust and reproducible outcomes.

Introduction: The Chemistry and Significance of Azo Dyes

Azo dyes are organic compounds characterized by the presence of one or more azo groups (—N=N—), which connect two or more aromatic rings.[1] This azo bridge creates an extended conjugated system, which is responsible for the ability of these molecules to absorb light in the visible spectrum, thus imparting color.[2] The specific color of an azo dye is determined by the nature of the aromatic groups and any auxochromes (substituents that modify the color) present on the rings.

The synthesis of azo dyes is a cornerstone of synthetic organic chemistry, with applications extending far beyond the textile industry. In the pharmaceutical and drug development sectors, azo compounds are utilized as chromogenic substrates for enzymatic assays, as indicators in analytical tests, and as functional moieties in the design of novel therapeutic agents.[3] For instance, the cleavage of an azo bond by azoreductase enzymes present in the gut microbiome is a key mechanism for the targeted release of drugs in the colon.

The synthesis of azo dyes is primarily achieved through a two-step process:

  • Diazotization: The conversion of a primary aromatic amine into a diazonium salt.[4]

  • Azo Coupling: The reaction of the diazonium salt with an electron-rich coupling agent, such as a phenol or an aromatic amine, to form the azo compound.[1]

This guide will provide a detailed exploration of these two fundamental reactions, followed by practical, step-by-step protocols for the synthesis of representative azo dyes.

The Core Chemistry: Mechanism and Critical Parameters

A thorough understanding of the reaction mechanisms is paramount for troubleshooting and optimizing the synthesis of azo dyes.

Diazotization of Primary Aromatic Amines

Diazotization is the reaction of a primary aromatic amine with nitrous acid (HNO₂) to form a diazonium salt.[] Nitrous acid is unstable and is therefore generated in situ by the reaction of a nitrite salt (e.g., sodium nitrite, NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[6]

Mechanism of Diazotization:

The reaction proceeds through several key steps:

  • Formation of the Nitrosonium Ion: The mineral acid protonates the nitrous acid, which then loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺).[4]

  • Electrophilic Attack: The nitrosonium ion is attacked by the lone pair of electrons on the nitrogen atom of the primary aromatic amine.

  • Proton Transfer and Tautomerization: A series of proton transfers and a tautomeric shift lead to the formation of a diazohydroxide.

  • Formation of the Diazonium Ion: In the acidic medium, the hydroxyl group of the diazohydroxide is protonated, followed by the elimination of a water molecule to yield the relatively stable aryldiazonium ion.[4]

Critical Parameters for Diazotization:

  • Temperature: The diazotization reaction is typically carried out at low temperatures (0–5 °C).[1] This is crucial because diazonium salts are unstable and can decompose at higher temperatures, leading to the formation of phenols and nitrogen gas, which would appear as a brown or black mixture with gas evolution.[1][7]

  • Acidity: The reaction is performed in a strongly acidic medium to ensure the formation of the nitrosonium ion and to prevent the premature coupling of the diazonium salt with the unreacted primary aromatic amine.[]

Azo Coupling: The Formation of the Chromophore

The azo coupling reaction is an electrophilic aromatic substitution where the aryldiazonium cation acts as the electrophile and attacks an electron-rich aromatic compound, known as the coupling component.[8]

Mechanism of Azo Coupling:

The diazonium ion is a weak electrophile, so the coupling component must be highly activated, typically containing a strong electron-donating group such as a hydroxyl (—OH) or an amino (—NH₂) group.[9] The electrophilic diazonium ion attacks the electron-rich aromatic ring of the coupling component, usually at the para position to the activating group, unless this position is blocked.[3] A proton is then lost from the intermediate to restore the aromaticity of the ring, resulting in the formation of the azo compound.[1]

Critical Parameters for Azo Coupling:

  • pH: The pH of the reaction medium is a critical factor in azo coupling.

    • For coupling with phenols , the reaction is carried out in a slightly alkaline medium (pH 8-10). This is because the phenol is converted to the more strongly activating phenoxide ion.

    • For coupling with aromatic amines , the reaction is performed in a slightly acidic medium (pH 4-7). In a strongly acidic solution, the amino group would be protonated, deactivating the ring towards electrophilic attack. In a strongly alkaline solution, the diazonium salt would be converted to a non-electrophilic diazohydroxide.

  • Temperature: Similar to the diazotization step, the coupling reaction is also carried out at low temperatures (0–5 °C) to ensure the stability of the diazonium salt.[10]

Visualizing the Process: Reaction and Workflow Diagrams

To provide a clearer understanding of the synthetic process, the following diagrams illustrate the key reaction mechanism and the general experimental workflow.

Diazotization_Mechanism cluster_diazotization Diazotization cluster_coupling Azo Coupling Primary Aromatic Amine Primary Aromatic Amine Diazonium Salt Diazonium Salt Primary Aromatic Amine->Diazonium Salt NaNO₂, HCl, 0-5 °C Azo Dye Azo Dye Diazonium Salt->Azo Dye Coupling Agent, Controlled pH, 0-5 °C Coupling Agent Coupling Agent

Figure 1: General scheme of azo dye synthesis.

Experimental_Workflow start Start dissolve_amine Dissolve Primary Aromatic Amine in Acid start->dissolve_amine cool_solution Cool to 0-5 °C dissolve_amine->cool_solution add_nitrite Slowly Add Sodium Nitrite Solution cool_solution->add_nitrite prepare_coupler Prepare Solution of Coupling Agent add_nitrite->prepare_coupler couple_reaction Slowly Add Diazonium Salt to Coupling Agent prepare_coupler->couple_reaction stir_reaction Stir at 0-5 °C couple_reaction->stir_reaction isolate_product Isolate Crude Product (Filtration) stir_reaction->isolate_product purify_product Purify by Recrystallization isolate_product->purify_product characterize_product Characterize Product (Spectroscopy) purify_product->characterize_product end End characterize_product->end

Figure 2: General experimental workflow for azo dye synthesis.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the synthesis of two common azo dyes: Methyl Orange and Para Red.

Protocol 1: Synthesis of Methyl Orange

Methyl Orange is a well-known pH indicator.[11] Its synthesis involves the diazotization of sulfanilic acid and its subsequent coupling with N,N-dimethylaniline.[12]

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
Sulfanilic acid173.191.1 g0.00635
Sodium carbonate105.990.35 g0.0033
Sodium nitrite69.000.5 g0.00725
Concentrated HCl36.461.3 mL~0.015
N,N-dimethylaniline121.180.8 mL~0.0066
Glacial acetic acid60.050.7 mL~0.012
3 M Sodium hydroxide40.008.5 mL0.0255

Procedure:

Part A: Diazotization of Sulfanilic Acid [13]

  • In a 50 mL Erlenmeyer flask, dissolve 1.1 g of sulfanilic acid in 13 mL of a 2.5% sodium carbonate solution by gently heating.

  • Cool the solution under running tap water and then add 0.5 g of sodium nitrite. Stir until the sodium nitrite has completely dissolved.

  • Pour this solution into a 200 mL beaker containing approximately 8 g of crushed ice and 1.3 mL of concentrated hydrochloric acid.

  • A fine, powdery precipitate of the diazonium salt should form within a few minutes. Keep this suspension in an ice bath.

Part B: Azo Coupling [13]

  • In a test tube, prepare a solution of 0.8 mL of N,N-dimethylaniline in 0.7 mL of glacial acetic acid.

  • With continuous stirring, add the N,N-dimethylaniline acetate solution to the cold suspension of the diazonium salt from Part A.

  • Slowly add 8.5 mL of 3 M sodium hydroxide solution. The color of the mixture should change to orange as the sodium salt of Methyl Orange precipitates.

  • Heat the mixture to just below boiling to dissolve the precipitate.

  • Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Collect the orange crystals of Methyl Orange by vacuum filtration and wash them with a small amount of cold water.

Protocol 2: Synthesis of Para Red

Para Red is an azo dye synthesized from the diazotization of p-nitroaniline and coupling with 2-naphthol.[14]

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
p-nitroaniline138.121.38 g0.01
3 M Hydrochloric acid36.468.0 mL0.024
1 M Sodium nitrite69.0010 mL0.01
2-naphthol144.171.44 g0.01
5% Sodium hydroxide40.00~20 mL-

Procedure:

Part A: Diazotization of p-nitroaniline [15]

  • In a beaker, mix 1.38 g of p-nitroaniline with 8.0 mL of 3 M HCl. Gently heat the mixture to dissolve the amine.

  • Cool the solution to 5 °C in an ice-water bath with stirring. The amine salt may precipitate.

  • While maintaining the temperature below 10 °C, slowly add 10 mL of a freshly prepared 1 M sodium nitrite solution. Keep the resulting diazonium salt solution cold.

Part B: Azo Coupling [7]

  • In a separate beaker, dissolve 1.44 g of 2-naphthol in approximately 20 mL of a 5% sodium hydroxide solution.

  • Cool this solution in an ice bath to below 5 °C.

  • While vigorously stirring the 2-naphthol solution, slowly add the cold diazonium salt solution from Part A.

  • A bright red precipitate of Para Red will form immediately.

  • Continue stirring the mixture in the ice bath for 10-15 minutes to ensure the reaction is complete.

  • Collect the solid product by vacuum filtration and wash it with cold water.

Purification and Characterization

Purification by Recrystallization

The crude azo dye product is often contaminated with unreacted starting materials and side products. Recrystallization is a common and effective method for purification.[7]

General Protocol for Recrystallization: [16]

  • Solvent Selection: Choose a suitable solvent in which the azo dye is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents include ethanol, methanol, glacial acetic acid, or mixtures with water.[7]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the hot solvent to the crude dye to achieve complete dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of cold solvent and allow them to dry completely.

Characterization of Azo Dyes

The structure and purity of the synthesized azo dyes can be confirmed using various spectroscopic techniques.

  • UV-Visible Spectroscopy: The extended conjugation in azo dyes results in strong absorption in the visible region of the electromagnetic spectrum. The λmax can be used to characterize the dye.[17]

  • Infrared (IR) Spectroscopy: The IR spectrum of an azo dye will show characteristic peaks for the N=N stretching vibration (around 1400-1450 cm⁻¹) and other functional groups present in the molecule.[18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the synthesized dye by analyzing the chemical shifts and coupling patterns of the protons and carbons in the molecule.[19]

Safety and Handling Precautions

  • Primary Aromatic Amines: Many primary aromatic amines are toxic and are suspected carcinogens. They can be absorbed through the skin. Always handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[20][21]

  • Nitrite Salts: Sodium nitrite is a strong oxidizing agent and is toxic if ingested. Avoid contact with skin and eyes.[22]

  • Acids and Bases: Concentrated acids and bases are corrosive. Handle with extreme care and appropriate PPE.[23]

  • Diazonium Salts: While aromatic diazonium salts are relatively stable in cold aqueous solutions, they can be explosive when isolated in a dry, solid state. Therefore, it is crucial to keep them in solution and use them immediately after preparation.[2][20]

Conclusion

The synthesis of azo dyes from primary aromatic amines is a versatile and well-established process in organic chemistry. By carefully controlling the reaction conditions, particularly temperature and pH, a wide variety of colored compounds can be prepared. The protocols and theoretical background provided in this guide are intended to equip researchers with the knowledge and practical skills to successfully synthesize, purify, and characterize azo dyes for their specific research and development needs.

References

  • PHARMD GURU. (n.d.). DIAZOTISATION AND COUPLING.
  • BYJU'S. (n.d.). Diazotization Reaction Mechanism.
  • BOC Sciences. (n.d.). Custom Diazotization Services.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of Azo Dyes.
  • Academia.edu. (n.d.). 8PreLab Synthesis of Para Red.docx.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis and Purification of Methyl Orange for Laboratory Use.
  • Slideshare. (n.d.). Diazotisation and coupling reaction.
  • Synthesis and spectral characterization of some new azo dyes and their metal complexes. (2007). Transition Metal Chemistry.
  • Organic Chemistry Portal. (n.d.). Diazotisation.
  • SciSpace. (n.d.). Synthesis and Characterization of Azo Dye Para Red and New Derivatives.
  • Scribd. (n.d.). Synthesis of Para-Red.
  • PMC. (2020). Classifications, properties, recent synthesis and applications of azo dyes.
  • W&J Instrument. (2024). para red azo dye lab balanced reaction.
  • Oreate AI Blog. (2026). Unraveling the Mechanism of Diazo Coupling: A Colorful Chemistry.
  • ResearchGate. (n.d.). Synthesis of methyl orange from sulphanilic acid.
  • Wikipedia. (n.d.). Azo coupling.
  • Experiment 17 Preparation of Methyl Orange. (n.d.).
  • MDPI. (n.d.). Recent Advances in the Synthesis of Aromatic Azo Compounds.
  • experiment 5 dyes & dyeing part 2: preparation of para red and related azo dyes. (n.d.).
  • Benchchem. (n.d.). An In-Depth Technical Guide to the Laboratory Synthesis and Purification of Azo Dyes, with a Focus on Diazine Black Analogs.
  • Chemistry LibreTexts. (2020). Experiment 2: Dyes - Methyl Orange.
  • ResearchGate. (2025). Azo coupling reactions structures and mechanisms.
  • Manual of the online synthesis of methyl orange. (n.d.).
  • Synthesis, Characterization and Analytical Study of New Azo Dye. (2024).
  • Emerald Publishing. (n.d.). Synthesis, characterization, spectroscopic properties and computational studies of some new azo dyes derived from 5-chloro-8-hydroxy quinoline.
  • A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. (2021).
  • The Synthesis of Azo Dyes. (n.d.).
  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Second Semester Experiment 1 Preparation of Azo dye from diazonium salt Theoretical part. (2017).
  • Worldwidejournals.com. (n.d.). Spectrophotometric Analysis of Some Reactive Azo Dyes Used in Texile Industuries.
  • ijarsct. (2025). A Research on Synthesis of Azo Derivatives of Some Primary Amines and Phenols.
  • Google Patents. (n.d.). WO2006072699A1 - Method for the recrystallisation and/or purification of azo-type compounds.
  • ResearchGate. (2021). Suggestions required for efficient isolation and purification of azo pigments?.
  • ResearchGate. (n.d.). The results obtained in the purification of azo dyes.
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.).
  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?.
  • James Alexander Corporation. (2014). Amyl Nitrite Inhalant USP - Safety Data Sheet.
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Troubleshooting & Optimization

Technical Support Center: Reaction Condition Optimization for Sodium 5-amino-4-methoxy-2-nitrobenzenesulphonate

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of Sodium 5-amino-4-methoxy-2-nitrobenzenesulphonate. This valuable intermediate is crucial in the production of various pharmaceuticals and dyes.[1] This guide offers in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis via electrophilic aromatic sulphonation.

Reaction Overview: Sulphonation of 4-methoxy-2-nitroaniline

The synthesis of 5-amino-4-methoxy-2-nitrobenzenesulphonic acid, the precursor to the sodium salt, is achieved through the electrophilic aromatic substitution of 4-methoxy-2-nitroaniline with a sulphonating agent, typically fuming sulphuric acid (oleum) or concentrated sulphuric acid.[2][3][4] The reaction is governed by the complex interplay of the directing effects of the substituents on the aromatic ring.

The amino (-NH₂) and methoxy (-OCH₃) groups are activating, ortho-para directing groups, while the nitro (-NO₂) group is a deactivating, meta-directing group. The sulphonation is reversible, and controlling the reaction conditions is critical to favor the formation of the desired product and minimize side reactions.[5]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction yield is low. What are the potential causes and how can I improve it?

A low yield can stem from several factors, from incomplete reaction to product degradation. Here’s a systematic approach to troubleshooting:

  • Incomplete Reaction:

    • Insufficient Sulphonating Agent: Ensure a sufficient molar excess of the sulphonating agent is used. For challenging substrates, a higher concentration of SO₃ in oleum may be necessary.

    • Inadequate Reaction Time or Temperature: Sulphonation of deactivated rings requires more forcing conditions. Cautiously increase the reaction temperature or prolong the reaction time while monitoring the reaction progress by TLC or HPLC.

  • Product Degradation:

    • Excessive Temperature: While higher temperatures can drive the reaction, they can also lead to decomposition, especially with sensitive amino compounds. A careful optimization of the temperature profile is crucial.

    • Oxidation: The amino group is susceptible to oxidation by the strong acidic and oxidizing conditions, leading to colored impurities and reduced yield.[6] Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Sub-optimal Work-up:

    • Precipitation Issues: The product is isolated by precipitation, often by quenching the reaction mixture in a cold brine solution or on ice. Ensure the quenching process is slow and controlled to maximize crystal formation and minimize the dissolution of the product.

    • Filtration Losses: Use appropriate filtration techniques (e.g., Buchner funnel with a suitable filter paper) and wash the filter cake with a minimal amount of cold, saturated sodium chloride solution to remove excess acid without dissolving the product.

ParameterPotential IssueRecommended Action
Sulphonating Agent Insufficient excessIncrease the molar ratio of oleum to the starting material.
Reaction Temperature Too low (incomplete reaction) or too high (degradation)Optimize temperature in small increments (e.g., 5-10°C).
Reaction Time Too shortMonitor reaction progress and extend the time as needed.
Work-up Product loss during quenching or washingEnsure slow quenching and use minimal cold wash solvent.
Q2: I am observing the formation of multiple isomers. How can I improve the regioselectivity?

The formation of isomers is a common challenge due to the competing directing effects of the substituents. The desired product is the result of sulphonation at the position ortho to the amino group and meta to the nitro group.

  • Understanding the Directing Effects:

    • The strongly activating amino group directs ortho and para.

    • The methoxy group also directs ortho and para.

    • The nitro group directs meta.

    • The position for sulphonation is sterically hindered by the adjacent methoxy group.

  • Controlling Isomer Formation:

    • Protonation of the Amino Group: In a highly acidic medium, the amino group is protonated to form the anilinium ion (-NH₃⁺), which is a meta-directing group.[3][7] This can lead to the formation of the undesired meta-sulphonated product. To minimize this, consider using a less acidic sulphonating agent or protecting the amino group.

    • Protecting the Amino Group: Acetylation of the amino group to form an acetamide is a common strategy to reduce its activating effect and prevent protonation.[8] The acetyl group is still an ortho-para director but is less activating than the amino group, which can lead to a more controlled reaction. The protecting group can be removed by hydrolysis after the sulphonation step.


}

Troubleshooting workflow for the sulphonation of 4-methoxy-2-nitroaniline.

Q3: I suspect N-sulphonation is occurring. How can I confirm this and prevent it?

N-sulphonation, the formation of a sulfamic acid derivative at the amino group, is a possible side reaction.

  • Confirmation:

    • Spectroscopic Analysis: The N-sulphonated product will have a different NMR and IR spectrum compared to the C-sulphonated product. In the IR spectrum, the N-H stretching vibrations will be altered.

    • Reversibility: N-sulphonation is often reversible upon heating in an acidic solution, which can lead to the rearrangement to the C-sulphonated product.[9]

  • Prevention:

    • Reaction Temperature: N-sulphonation is often favored at lower temperatures, while rearrangement to the C-sulphonated product occurs at higher temperatures. A careful temperature optimization is key.

    • Protecting the Amino Group: As mentioned previously, protecting the amino group as an acetamide will prevent N-sulphonation.

Q4: What is the best method for purifying the final product?

The purification of the sodium salt of 5-amino-4-methoxy-2-nitrobenzenesulphonic acid typically involves crystallization and washing.

  • Crystallization:

    • After quenching the reaction, the crude product precipitates. The purity can be improved by recrystallization from a suitable solvent, such as an ethanol-water mixture.

    • The solubility of the product is pH-dependent. Adjusting the pH of the solution can aid in selective precipitation.

  • Washing:

    • The filter cake should be washed with a cold, saturated solution of sodium chloride to remove any remaining acid and inorganic salts. Washing with pure water should be avoided as it can lead to significant product loss due to the product's solubility.

  • Analytical Purity Check:

    • HPLC: High-performance liquid chromatography is an excellent method for assessing the purity of the final product and quantifying any isomeric impurities.[6][10][11] A reversed-phase C18 column with a buffered mobile phase (e.g., acetonitrile/water with a phosphate buffer) is a good starting point for method development.


}

General experimental workflow for the synthesis of the target compound.

Experimental Protocol (General Guideline)

The following is a general protocol based on established methods for the sulphonation of aromatic amines.[12][13] Note: This protocol should be optimized for your specific laboratory conditions and scale.

1. Reaction Setup:

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add the starting material, 4-methoxy-2-nitroaniline.

  • Cool the flask in an ice-water bath.

2. Sulphonation:

  • Slowly add fuming sulphuric acid (oleum) dropwise to the stirred starting material, ensuring the temperature is maintained below a predetermined limit (e.g., 10-15°C).

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to the optimized reaction temperature (e.g., 60-80°C) for a specific duration. Monitor the reaction progress by taking small aliquots, quenching them, and analyzing by TLC or HPLC.

3. Work-up and Isolation:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully and slowly pour the reaction mixture onto crushed ice or into a cold, saturated sodium chloride solution with vigorous stirring.

  • The product will precipitate out of the solution.

  • Filter the precipitate using a Buchner funnel and wash the filter cake with a small amount of cold, saturated sodium chloride solution.

4. Purification and Conversion to Sodium Salt:

  • The crude 5-amino-4-methoxy-2-nitrobenzenesulphonic acid can be recrystallized from a suitable solvent system (e.g., ethanol/water).

  • To obtain the sodium salt, the purified acid is dissolved in water and neutralized with a stoichiometric amount of sodium hydroxide or sodium carbonate solution.

  • The sodium salt can then be isolated by evaporation of the solvent or by precipitation upon addition of a less polar solvent like ethanol.

References

  • CN104496863A - Method for preparing 2-amino-4-sulfobenzoic acid - Google Patents.
  • Cas 6375-05-9, 5-amino-4-methoxy-2-nitrobenzenesulfonic acid | lookchem. Available at: [Link]

  • US1961196A - Sulphonation of aromatic amines - Google Patents.
  • MULTISTEP SYNTHESIS PROTECTING GROUPS. Available at: [Link]

  • US5196573A - Process for the preparation of sulfonated anthranilic acids - Google Patents.
  • US5424403A - Preparation of aminoazo dyes - Google Patents.
  • Electrophilic Substitution Reaction of Anilines - BYJU'S. Available at: [Link]

  • US4808342A - Production of sulfonated amines - Google Patents.
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  • Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. - ResearchGate. Available at: [Link]

  • If aniline is treated with conc H2SO4 and heated at class 12 chemistry CBSE - Vedantu. Available at: [Link]

  • Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC - NIH. Available at: [Link]

  • A Study on the Sulfonation of Aromatic Amines with Sulfuric Acid under Microwave Irradiation | Request PDF - ResearchGate. Available at: [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation | Journal of the American Chemical Society. Available at: [Link]

  • Protection of Aniline Derivatives - YouTube. Available at: [Link]

  • Analytical methodology for sulfonated lignins - PubMed. Available at: [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available at: [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? Available at: [Link]

  • Liquid chromatographic determination of anilines with fluorescent detection and pre-column derivatization - Sultan Qaboos University House of Expertise. Available at: [Link]

  • Protecting Groups in Peptide Synthesis | Request PDF - ResearchGate. Available at: [Link]

  • Aromatic sulfonation - Wikipedia. Available at: [Link]

  • Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols - NIH. Available at: [Link]

  • Liquid chromatographic determination of aniline in table-top sweeteners based on pre-column derivatization with 1,2-naphthoquinone-4-sulfonate - PubMed. Available at: [Link]

  • 1,2-Dimethylindole-3-sulfonyl (MIS), the Most Acid- Labile Sulfonyl-Protecting Group for the Side Chain of Arginine. Available at: [Link]

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Technical Support Center: Diazotization of Sodium 5-amino-4-methoxy-2-nitrobenzenesulphonate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the diazotization of Sodium 5-amino-4-methoxy-2-nitrobenzenesulphonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the successful execution of this critical synthetic step. Our focus is on anticipating and resolving common issues, particularly the formation of unwanted side products, to enhance the yield and purity of your target diazonium salt.

Introduction: The Critical Nature of Diazotization

The diazotization of this compound is a pivotal reaction in the synthesis of a wide range of organic compounds, most notably in the production of specialized azo dyes and pharmaceutical intermediates.[1] The presence of an electron-donating methoxy group, a strongly electron-withdrawing nitro group, and a water-solubilizing sulfonate group on the aromatic ring creates a unique electronic environment that influences the stability and reactivity of the resulting diazonium salt. While this substitution pattern is advantageous for the properties of the final product, it also presents specific challenges during the diazotization process. This guide will delve into the causality behind these challenges and provide field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the diazotization of this compound?

A1: The primary side products encountered are typically:

  • Phenolic Impurity (4-methoxy-2-nitro-5-sulfophenol): Arises from the hydrolysis of the diazonium salt.

  • Diazoamino Compound (Triazene): Formed by the coupling of the diazonium salt with the unreacted parent amine.

  • Azo Dyes: Self-coupling products can also form under certain conditions.[2]

  • Decomposition Products: Gaseous nitrogen is a key indicator of diazonium salt decomposition.[3]

Q2: My reaction mixture is turning a dark brown/black color. What is the likely cause?

A2: A dark coloration is often a sign of diazonium salt decomposition and the formation of phenolic byproducts, which can subsequently polymerize or oxidize to form tar-like substances.[4] This is almost always due to a loss of temperature control, with the reaction temperature rising above the optimal 0-5 °C range.

Q3: Why is a significant excess of mineral acid crucial for this specific diazotization?

A3: A high concentration of acid (typically 2.5-3 molar equivalents) is critical for several reasons:

  • It ensures the complete protonation of the weakly basic amino group, which is deactivated by the presence of the electron-withdrawing nitro group.

  • It is necessary to generate the active nitrosating agent, the nitrosonium ion (NO+), from sodium nitrite.[5]

  • Crucially, it keeps the concentration of the free, unprotonated primary amine low, thereby minimizing the formation of the diazoamino side product.

Q4: Can I isolate the solid diazonium salt of this compound for later use?

A4: It is strongly advised not to isolate the diazonium salt in its solid, dry form. Solid diazonium salts are notoriously unstable and can be explosive, sensitive to shock, friction, and heat.[6] For safety and optimal reactivity, the diazonium salt should be prepared in solution and used in situ immediately for the subsequent coupling reaction.[1]

Troubleshooting Guide

Observed Issue Potential Root Cause(s) Recommended Action(s)
Low Yield of Desired Product 1. Decomposition of the diazonium salt due to elevated temperature. 2. Formation of diazoamino side product due to insufficient acid. 3. Incomplete diazotization due to poor solubility of the starting material.1. Maintain strict temperature control between 0-5 °C using an ice-salt bath. Ensure the sodium nitrite solution is also pre-chilled. 2. Increase the molar excess of the mineral acid (e.g., HCl or H₂SO₄). 3. Ensure vigorous stirring to maintain a fine suspension of the starting material.
Evolution of Gas Bubbles (Nitrogen) Thermal decomposition of the diazonium salt.Immediately check and lower the reaction temperature. Ensure slow, dropwise addition of the sodium nitrite solution to control the exothermic nature of the reaction.
Formation of an Oily Precipitate This is likely the phenolic hydrolysis product.Improve temperature control. Consider using a two-phase system (e.g., with an organic solvent) to extract the phenol as it forms, though this complicates the workup.[4]
Inconsistent Results Between Batches 1. Purity of the starting this compound. 2. Freshness of the sodium nitrite solution.1. Use high-purity, properly stored starting material. 2. Always use a freshly prepared solution of sodium nitrite.

Understanding the Side Product Formation Pathways

The unique substitution pattern of this compound influences the propensity for side reactions. The electron-withdrawing nitro group destabilizes the diazonium salt, making it more susceptible to decomposition, while the electron-donating methoxy group can enhance the nucleophilicity of the parent amine, potentially increasing the rate of diazoamino compound formation if the conditions are not optimal.[7][8][9]

Side_Products cluster_main Main Reaction Pathway cluster_side Side Reactions Amine Sodium 5-amino-4-methoxy- 2-nitrobenzenesulphonate Diazonium Desired Diazonium Salt Amine->Diazonium NaNO₂, H⁺ 0-5 °C Phenol Phenolic Impurity Diazonium->Phenol H₂O (Temp > 5 °C) Triazene Diazoamino Compound (Triazene) Diazonium->Triazene + Unreacted Amine (Low Acidity)

Caption: Key reaction pathways in the diazotization of this compound.

Experimental Protocols

Protocol 1: Standard Diazotization of this compound

This protocol is optimized to minimize common side reactions.

Materials:

  • This compound (1.0 eq)

  • Concentrated Hydrochloric Acid (HCl, 3.0 eq)

  • Sodium Nitrite (NaNO₂, 1.05 eq)

  • Distilled Water

  • Ice-salt bath

  • Starch-iodide paper

Procedure:

  • Preparation of the Amine Suspension: In a flask equipped with a mechanical stirrer and a thermometer, create a suspension of this compound (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and distilled water.

  • Cooling: Place the flask in an ice-salt bath and cool the suspension to 0-5 °C with vigorous stirring. It is crucial to maintain this temperature throughout the reaction.

  • Preparation of Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.05 eq) in a minimal amount of cold distilled water. Cool this solution to 0-5 °C.

  • Diazotization: Add the sodium nitrite solution dropwise from a dropping funnel to the cold, stirred amine suspension over 30-45 minutes. Monitor the temperature closely and ensure it does not rise above 5 °C.

  • Reaction Monitoring: After the complete addition of the nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30 minutes.

  • Check for Excess Nitrous Acid: Test for the presence of excess nitrous acid by placing a drop of the reaction mixture onto starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid and the completion of the diazotization.

  • Immediate Use: The resulting diazonium salt solution is unstable and should be used immediately for the subsequent reaction (e.g., azo coupling). Do not attempt to isolate the solid diazonium salt.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Temp Was Temp. consistently 0-5 °C? Start->Check_Temp Check_Acid Was Acid ≥ 2.5 eq.? Check_Temp->Check_Acid Yes Improve_Cooling Improve cooling efficiency. Use ice-salt bath. Check_Temp->Improve_Cooling No Check_Nitrite Was NaNO₂ solution freshly prepared? Check_Acid->Check_Nitrite Yes Increase_Acid Increase acid to 3.0 eq. Check_Acid->Increase_Acid No Check_Stirring Was stirring vigorous? Check_Nitrite->Check_Stirring Yes Prepare_Fresh_Nitrite Use freshly prepared NaNO₂. Check_Nitrite->Prepare_Fresh_Nitrite No Improve_Stirring Increase stirring speed. Check_Stirring->Improve_Stirring No Success Optimized Reaction Check_Stirring->Success Yes Improve_Cooling->Start Increase_Acid->Start Prepare_Fresh_Nitrite->Start Improve_Stirring->Start

Caption: A systematic workflow for troubleshooting common issues in the diazotization reaction.

References

Sources

Technical Support Center: Purification of Sodium 5-amino-4-methoxy-2-nitrobenzenesulphonate by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of Senior Application Scientists

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of crude Sodium 5-amino-4-methoxy-2-nitrobenzenesulphonate (CAS No. 59312-73-1) via recrystallization.[1][2] We will address common challenges, explain the underlying chemical principles, and offer field-proven protocols to enhance purity and yield.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to ground your experimental approach in solid scientific principles.

Q1: What is the fundamental principle of recrystallizing this compound? A: Recrystallization is a purification technique based on differential solubility. The core principle is to dissolve the crude compound in a hot solvent in which it is highly soluble, while the impurities are either insoluble or remain dissolved upon cooling. For this compound, its high polarity, driven by the sodium sulphonate group, dictates its solubility profile. An ideal solvent will dissolve the compound completely at its boiling point but allow it to crystallize out in a purer form as the solution cools, leaving soluble impurities behind in the mother liquor.[3][4]

Q2: How do I select the best solvent for this specific compound? A: The presence of the ionic sodium sulphonate group makes the compound highly polar. Therefore, polar solvents are the logical starting point.

  • Water: Given that many aromatic sulphonate salts are readily soluble in water, this is the first and most effective solvent to screen.

  • Ethanol/Water Mixtures: If the compound is too soluble in hot water to yield a good recovery upon cooling, a mixed solvent system is ideal. Ethanol is a polar organic solvent that can dissolve the compound, but less effectively than water. By adding hot water to a suspension of the compound in ethanol until it dissolves, you can create a solvent system where the solubility decreases sharply upon cooling, promoting higher crystal recovery.[5]

  • Avoid Non-Polar Solvents: Solvents like hexanes or toluene are unlikely to dissolve this polar salt and should be avoided.

Q3: What are the likely impurities I am trying to remove from the crude product? A: Impurities depend on the synthetic route but typically include:

  • Unreacted Starting Materials: Precursors used in the synthesis.

  • Regioisomers: Isomers formed during the nitration or sulphonation steps of related syntheses.[5]

  • Oxidation Byproducts: The amino group can be susceptible to oxidation, leading to colored impurities.[4]

  • Inorganic Salts: Byproducts from neutralization or salting-out steps during the reaction workup.

Q4: What are the critical safety precautions when handling this compound? A: Standard laboratory safety protocols are mandatory.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[6][7]

  • Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[7]

  • Hazard Profile: This compound is classified as an irritant to the eyes, skin, and respiratory system. Avoid direct contact.[7] In case of exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS).[6]

Part 2: Standardized Recrystallization Protocol

This protocol provides a robust, step-by-step methodology for the purification of this compound.

Experimental Workflow Diagram

G cluster_prep Preparation & Dissolution cluster_purify Purification cluster_crystal Crystallization & Isolation A Place Crude Solid in Erlenmeyer Flask B Add Minimal Volume of Hot Solvent (e.g., Water) A->B C Heat to Boiling with Stirring to Dissolve B->C D Solution Clear? C->D E Add Activated Charcoal D->E No (Colored) G Perform Hot Gravity Filtration D->G Yes F Boil for 2-3 Minutes E->F F->G H Allow Filtrate to Cool Slowly to Room Temp. G->H I Cool in Ice Bath to Maximize Yield H->I J Collect Crystals via Vacuum Filtration I->J K Wash Crystals with Minimal Cold Solvent J->K L Dry Crystals Under Vacuum K->L

Caption: General workflow for the recrystallization of the target compound.

Step-by-Step Methodology
  • Solvent Selection & Dissolution:

    • Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask.

    • Add approximately 50 mL of deionized water and a magnetic stir bar.

    • Heat the mixture to a rolling boil on a hot plate with stirring. Add more hot water in small increments (2-5 mL) until the solid is just fully dissolved. Avoid using a large excess of solvent, as this is the most common cause of low yield.[3][8]

  • Decolorization (If Necessary):

    • If the hot solution is significantly colored (e.g., yellow or brown), remove it from the heat source.

    • Carefully add a small amount (approx. 0.5 g) of activated charcoal to the solution.

    • Return the flask to the heat and boil gently for 2-5 minutes. The charcoal will adsorb colored impurities.[3]

  • Hot Gravity Filtration:

    • This step is crucial to remove insoluble impurities or the added charcoal.

    • Pre-heat a funnel and a new receiving flask with hot solvent or steam to prevent premature crystallization in the funnel.[3]

    • Quickly filter the hot solution through a fluted filter paper into the clean, pre-heated flask.

  • Crystallization:

    • Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[8]

    • Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation and Drying:

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold deionized water to remove any residual mother liquor.

    • Dry the crystals under vacuum to a constant weight.

Data Presentation
ParameterTypical ValueNotes
Crude Compound Mass10.0 gStarting material.
Solvent SystemDeionized WaterAn ethanol/water mixture can also be used.
Approximate Solvent Volume50-75 mLVaries based on crude purity.
Decolorizing AgentActivated Charcoal (0.5 g)Use only if the solution is colored.
Expected Yield75-90%Highly dependent on crude purity and technique.
AppearanceWhite to off-white crystalline powder[1]
Part 3: Troubleshooting Guide

This guide uses a question-and-answer format to address specific issues you may encounter during the experiment.

Troubleshooting Decision Diagram

G A Problem Encountered During Recrystallization B Compound 'Oils Out' A->B C No Crystals Form A->C D Low Crystal Yield A->D E Crystals Form Too Fast A->E Sol_B1 Re-heat to dissolve oil B->Sol_B1 Sol_C1 Solution Supersaturated? C->Sol_C1 Sol_D1 Too much solvent used initially D->Sol_D1 Sol_D3 Recover product from mother liquor D->Sol_D3 Sol_E1 Re-heat to re-dissolve E->Sol_E1 Sol_B2 Add more primary solvent Sol_B1->Sol_B2 Sol_B3 Cool solution more slowly Sol_B2->Sol_B3 Sol_C2 Scratch flask / Add seed crystal Sol_C1->Sol_C2 Yes Sol_C3 Too much solvent used Sol_C1->Sol_C3 No Sol_C4 Boil off excess solvent and re-cool Sol_C3->Sol_C4 Sol_D2 Reduce solvent volume in future runs Sol_D1->Sol_D2 Sol_E2 Add a small amount of extra solvent Sol_E1->Sol_E2 Sol_E3 Insulate flask for slower cooling Sol_E2->Sol_E3

Caption: Decision tree for troubleshooting common recrystallization issues.

Question: My compound has "oiled out," forming a liquid layer instead of crystals. What went wrong and how do I fix it? Answer:

  • Probable Cause: "Oiling out" occurs when the solute separates from the solution above its melting point or when the concentration of impurities is high, depressing the melting point.[3] The system finds a lower energy state by separating into a liquid phase rather than forming a highly ordered crystal lattice.[9]

  • Solution:

    • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent (10-15% more) to lower the saturation point.[3][8]

    • Slow Down Cooling: Allow the solution to cool much more slowly. You can insulate the flask with glass wool or place it in a warm water bath that is allowed to cool gradually to room temperature. This gives the molecules more time to orient themselves into a crystal lattice.[9]

    • Induce Crystallization: Once the solution is just below the "oiling out" temperature, try scratching the inside of the flask with a glass rod to create nucleation sites for crystal growth.[3]

Question: The solution has cooled completely, but no crystals have formed. What should I do? Answer:

  • Probable Cause: This is typically due to one of two issues: either too much solvent was used, and the solution is not saturated, or the solution is supersaturated and requires a nucleation event to initiate crystallization.[3][9]

  • Solution:

    • Induce Crystallization (for supersaturation):

      • Scratching: Vigorously scratch the inner surface of the flask at the air-liquid interface with a glass rod. The microscopic scratches provide nucleation sites.[8][9]

      • Seed Crystals: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for crystal growth.[3][8]

    • Reduce Solvent Volume: If induction methods fail, you likely used too much solvent. Gently heat the solution to boil off a portion of the solvent (e.g., 20-30% of the volume) to increase the concentration. Then, allow the solution to cool again.[8][9]

Question: My final yield of purified crystals is very low. How can I improve it? Answer:

  • Probable Cause: The most common reason for low recovery is the use of an excessive volume of solvent during the initial dissolution step.[3][8] A significant amount of the product remains dissolved in the mother liquor even after cooling. Other causes include premature crystallization during hot filtration or incomplete precipitation.

  • Solution:

    • Optimize Solvent Volume: In your next attempt, be meticulous about adding the minimum amount of hot solvent required to fully dissolve the crude solid.

    • Ensure Complete Cooling: Make sure the flask spends adequate time in the ice bath (at least 30-60 minutes) to maximize precipitation.

    • Recover from Mother Liquor: You can attempt to recover a second crop of crystals by boiling off a significant portion of the solvent from the mother liquor and re-cooling. Note that this second crop will likely be less pure than the first.

Question: The moment I removed the flask from the heat, a large amount of fine powder crashed out of solution. Is this a problem? Answer:

  • Probable Cause: This indicates the solution was too concentrated and cooled too rapidly. Rapid precipitation tends to trap impurities within the crystal lattice, defeating the purpose of recrystallization.[8]

  • Solution:

    • Re-heat and Dilute: Place the flask back on the heat source and add a small amount (10-20%) of additional hot solvent until the solid completely re-dissolves.[8]

    • Control Cooling: Insulate the flask as described for "oiling out" to ensure a slow, gradual cooling process. This will promote the formation of larger, purer crystals.

References
  • SODIUM META NITRO BENZENE SULPHONATE -
  • 59312-73-1,sodium 5-amino-4-methoxy-2-nitrobenzenesulphon
  • 59312-73-1|Sodium 5-amino-4-methoxy-2-nitrobenzenesulfon
  • Technical Support Center: Recrystallization of Sulfonamide Products - Benchchem.
  • Technical Support Center: Purification of 2-Amino-4-methoxy-5-nitrobenzonitrile - Benchchem.
  • Minimizing impurities during the synthesis of 2-Amino-5-nitrobenzenesulfonic acid - Benchchem.
  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York.
  • SAFETY D
  • Need help with recrystallisation I have trouble with : r/chemistry - Reddit.
  • SAFETY D
  • Application Notes and Protocols for 2-Amino-4-methoxy-5-nitrobenzonitrile in Synthetic and Medicinal Chemistry - Benchchem.
  • How to resolve solubility issues of 2-Amino-5-nitrobenzenesulfonic acid in organic solvents - Benchchem.
  • 8 - SAFETY D
  • 3.6F: Troubleshooting - Chemistry LibreTexts.
  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester.
  • Cas 6375-05-9,5-amino-4-methoxy-2-nitrobenzenesulfonic acid | lookchem.
  • M-NITROBENZENESULFONIC ACID SODIUM SALT -

Sources

stability of Sodium 5-amino-4-methoxy-2-nitrobenzenesulphonate in acidic and basic media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Sodium 5-amino-4-methoxy-2-nitrobenzenesulphonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we synthesize our expertise to explain the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concerns for this molecule revolve around its functional groups: the nitro group, the amino group, the methoxy group, and the sulfonic acid group, all attached to an aromatic ring. The electron-withdrawing nature of the nitro and sulfonate groups can influence the reactivity of the entire molecule.[1] Key potential degradation pathways include hydrolysis of the sulfonate group, reduction of the nitro group, and oxidation of the amino group. The stability is highly dependent on pH, temperature, and the presence of oxidizing or reducing agents.

Q2: How does pH affect the stability of this compound?

A2: Both acidic and basic conditions can promote degradation. In acidic media, the primary concern is the potential for hydrolytic desulfonation, where the sulfonic acid group is cleaved from the aromatic ring, especially at elevated temperatures.[2] In basic media, the aryl-SO3− bond can be susceptible to nucleophilic attack, potentially leading to the formation of a phenol derivative, although this typically requires harsh conditions like fused alkali.[2] The amino and nitro groups also exhibit pH-dependent reactivity.

Q3: What are the likely degradation products I should be looking for?

A3: Under acidic conditions, a potential degradation product is 2-amino-1-methoxy-4-nitrobenzene, resulting from desulfonation. In basic media, while less likely under typical experimental conditions, you might observe the formation of sodium 2-amino-5-hydroxy-4-nitrobenzenesulphonate. Reduction of the nitro group could lead to the formation of the corresponding nitroso or amino compounds.

Q4: What analytical techniques are best suited for monitoring the stability of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique for separating the parent compound from its potential degradation products.[3][4] Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the structures of unknown degradants.[5] Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy can also be used for structural elucidation of isolated degradation products.[4]

Troubleshooting Guide

Issue 1: Rapid degradation observed in acidic mobile phase during HPLC analysis.
  • Question: I'm observing a new peak that grows over time while my main peak for this compound decreases during my HPLC runs using an acidic mobile phase. What could be happening?

  • Answer & Troubleshooting Steps:

    • Plausible Cause: You are likely observing on-column degradation, specifically acid-catalyzed desulfonation. Arylsulfonic acids can undergo hydrolysis in acidic conditions, and this process can be accelerated by elevated temperatures, even at the ambient temperature of a column compartment.[2]

    • Immediate Action: Neutralize your collected fractions with a suitable buffer if you need to perform further analysis on them.

    • Troubleshooting Protocol:

      • Reduce Mobile Phase Acidity: If possible, increase the pH of your mobile phase. A pH closer to neutral may slow down the degradation.

      • Lower Column Temperature: If your HPLC system has a column thermostat, try running the analysis at a lower temperature (e.g., 15-20°C).

      • Faster Analysis: Use a shorter gradient or a higher flow rate to minimize the residence time of the analyte on the column.

      • Method Re-development: Consider developing a method with a different stationary phase or a mobile phase system that does not require strong acidity.

Issue 2: Inconsistent results in basic stability studies.
  • Question: My results for the stability of this compound in 0.1 M NaOH are not reproducible. What factors should I consider?

  • Answer & Troubleshooting Steps:

    • Plausible Cause: The alkaline hydrolysis of sulfonates can be a complex reaction, potentially proceeding through different mechanisms.[6][7][8][9] Additionally, nitroaromatic compounds can undergo various reactions in basic solutions. The inconsistency could be due to factors like oxygen exposure, temperature fluctuations, or interaction with the container.

    • Troubleshooting Protocol:

      • Control Oxygen Exposure: The amino group on the aromatic ring can be susceptible to oxidation, which can be more pronounced at higher pH. Consider performing the experiment under an inert atmosphere (e.g., nitrogen or argon) to see if this improves reproducibility.

      • Precise Temperature Control: Use a calibrated water bath or incubator to maintain a constant temperature throughout the experiment. Small temperature variations can significantly affect reaction rates.

      • Container Material: Use glass vessels for your stability studies. Some plastic containers can leach substances or have surfaces that catalyze degradation.

      • Homogeneity of the Solution: Ensure the compound is fully dissolved and the solution is homogenous before starting the time-point measurements.

Experimental Protocols

Protocol 1: Forced Degradation Study in Acidic Medium

This protocol outlines a typical forced degradation study to assess the stability of this compound in an acidic environment.

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) to prepare a stock solution of approximately 1 mg/mL.

  • Stress Conditions:

    • Transfer an aliquot of the stock solution into a flask containing 0.1 M hydrochloric acid.

    • The final concentration of the compound should be around 0.1 mg/mL.

    • Heat the solution in a water bath at 60°C.

  • Time-Point Sampling:

    • Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, and 24 hours).

    • Immediately neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide to stop the degradation reaction.

    • Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method.

    • Monitor the decrease in the peak area of the parent compound and the formation of any degradation products.

Protocol 2: Forced Degradation Study in Basic Medium

This protocol details a forced degradation study in a basic environment.

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound as described in Protocol 1.

  • Stress Conditions:

    • Transfer an aliquot of the stock solution into a flask containing 0.1 M sodium hydroxide.

    • The final concentration of the compound should be approximately 0.1 mg/mL.

    • Maintain the solution at room temperature (or a controlled elevated temperature if no degradation is observed).

  • Time-Point Sampling:

    • Withdraw samples at specified time points.

    • Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid.

    • Dilute the neutralized samples with the mobile phase for HPLC analysis.

  • HPLC Analysis:

    • Analyze the samples by HPLC to quantify the remaining parent compound and any formed degradants.

Data Presentation

Table 1: Hypothetical Stability Data of this compound in 0.1 M HCl at 60°C

Time (hours)Parent Compound Remaining (%)Degradation Product 1 (%)
0100.00.0
295.24.8
490.59.5
881.318.7
2465.834.2

Table 2: Hypothetical Stability Data of this compound in 0.1 M NaOH at Room Temperature

Time (hours)Parent Compound Remaining (%)Degradation Product 2 (%)
0100.00.0
2499.50.5
4898.91.1
7298.21.8

Visualizations

G cluster_acid Acidic Degradation Pathway cluster_base Potential Basic Hydrolysis A Sodium 5-amino-4-methoxy- 2-nitrobenzenesulphonate B 2-amino-1-methoxy- 4-nitrobenzene A->B H+, Δ (Desulfonation) C Sodium 5-amino-4-methoxy- 2-nitrobenzenesulphonate D Sodium 2-amino-5-hydroxy- 4-nitrobenzenesulphonate C->D NaOH (harsh conditions) (Nucleophilic Aromatic Substitution)

Caption: Potential degradation pathways in acidic and basic media.

G start Start Forced Degradation Study prep Prepare 1 mg/mL Stock Solution start->prep acid_stress Stress with 0.1 M HCl at 60°C prep->acid_stress base_stress Stress with 0.1 M NaOH at RT prep->base_stress sampling Sample at Time Points acid_stress->sampling base_stress->sampling neutralize Neutralize Sample sampling->neutralize hplc Analyze by HPLC neutralize->hplc end End hplc->end

Caption: Workflow for forced degradation studies.

References

  • Babtie, A., Lima, M. F., Kirby, A., & Hollfelder, F. (2012). Kinetic and computational evidence for an intermediate in the hydrolysis of sulfonate esters. Organic & Biomolecular Chemistry, 10(40), 8095-8105. [Link]

  • Duarte, F., Geng, T., Kamerlin, S. C. L., & Williams, N. H. (2013). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. The Journal of Organic Chemistry, 78(24), 12538–12547. [Link]

  • Duarte, F., Geng, T., Kamerlin, S. C. L., & Williams, N. H. (2013). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. The Journal of Organic Chemistry, 78(24), 12538–12547. [Link]

  • Wikipedia. (n.d.). Sulfonic acid. Retrieved January 21, 2026, from [Link]

  • Duarte, F., Geng, T., Kamerlin, S. C. L., & Williams, N. H. (2013). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. Semantic Scholar. [Link]

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • Sari, S., Insanu, M., & Gunawan, E. (2020). Forced Degradation Studies on The Piperine-Based Benzene Sulfonylamidine: The Effect of Acid, Base, and Peroxide on Its Stability. AIP Conference Proceedings, 2242(1), 050012. [Link]

  • Perez, J. M., & Pitesky, M. E. (2004). Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). ResearchGate. [Link]

  • Roberts, J. D., & Caserio, M. C. (2021). 24.6: Nitro Compounds. Chemistry LibreTexts. [Link]

  • Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual Review of Microbiology, 49, 523–555. [Link]

  • Tan, N. C. G., van Leeuwen, A., van Voorthuizen, E. M., Slenders, P., Prenafeta-Boldú, F. X., Temmink, H., Lettinga, G., & Field, J. A. (2005). Fate and biodegradability of sulfonated aromatic amines. Biodegradation, 16(3), 239–251. [Link]

  • NIOSH. (2016). NMAM METHOD 2005. Centers for Disease Control and Prevention. [Link]

  • Sharma, M. C., & Sharma, S. (2017). A Brief Study on Forced Degradation Studies with Regulatory Guidance. International Journal of Advanced Research in Chemical Science, 4(11), 1-8. [Link]

  • Spain, J. C. (Ed.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press. [Link]

  • Reddy, P. C. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • ResearchGate. (n.d.). Biodegradation of sulfonated aromatic compounds. Retrieved January 21, 2026, from [Link]

  • LookChemicals. (n.d.). 59312-73-1,this compound. Retrieved January 21, 2026, from [Link]

Sources

Technical Support Center: A Troubleshooting Guide for Reactions Involving Sodium 5-amino-4-methoxy-2-nitrobenzenesulphonate

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support center for Sodium 5-amino-4-methoxy-2-nitrobenzenesulphonate.

As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights into handling this compound. This molecule, with its unique combination of functional groups—a nucleophilic amine, an electron-donating methoxy group, and strongly electron-withdrawing nitro and sulfonate groups—presents specific challenges and opportunities in synthesis. This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively.

Part 1: Physicochemical Profile & Handling

Understanding the fundamental properties of this compound is the first step in troubleshooting. Its structure dictates its behavior in solution and its reactivity.

PropertyValueSource
CAS Number 59312-73-1[1][2]
Molecular Formula C₇H₇N₂NaO₆S[1]
Molecular Weight 270.2 g/mol [1]
Appearance White to off-white or yellow fine powder[2]
Solubility Highly soluble in water; low solubility in most non-polar organic solvents.[3]
Frequently Asked Questions: Storage & Handling

Q: How should I store this compound?

A: Store the compound in a tightly sealed container in a dry, dark, and well-ventilated place.[2] Due to the nitroaromatic functionality, it is prudent to avoid high temperatures and potential ignition sources, as organic nitro compounds can be thermally unstable and decompose exothermically.[4]

Q: What are the primary safety concerns with this reagent?

A: The primary concerns stem from its classification as a nitroaromatic compound. Such compounds are often toxic, and some are mutagenic or carcinogenic.[5][6] Always handle this chemical with appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat, within a fume hood to prevent inhalation of the powder.

Part 2: Troubleshooting Common Reaction Issues

This section addresses the most common problems encountered during reactions with this versatile intermediate.

Q1: My reaction shows low or no conversion. What are the likely causes?

A: Low conversion is a frequent issue that can typically be traced to solubility mismatches or suboptimal reaction conditions.

  • Causality—The Solubility Problem: this compound is highly polar and aqueous-soluble. If your other reactants are primarily organic-soluble, the reaction becomes diffusion-limited as the reagents exist in different phases.

  • Solution—Homogenize the Reaction:

    • Co-Solvent System: Introduce a polar, water-miscible co-solvent like methanol, ethanol, or acetonitrile to help solubilize the organic-phase reactant.

    • Phase-Transfer Catalysis (PTC): If a co-solvent system is not feasible, a PTC such as tetrabutylammonium bromide can be employed. The PTC facilitates the transport of the sulfonate anion into the organic phase, allowing the reaction to proceed.

  • Causality—Reaction Conditions: The reactivity of the amino group can be highly pH-dependent. In acidic conditions, it will be protonated to form an ammonium salt, which is non-nucleophilic. The nitro group can also be sensitive to certain catalysts and reducing conditions.

  • Solution—Optimize Conditions:

    • pH Control: If the amino group is your reactive site, ensure the reaction medium is neutral to basic to maintain its nucleophilicity.

    • Temperature: Some reactions may require heating to overcome activation energy barriers. However, be mindful of the thermal stability of nitroaromatic compounds.[4] Monitor for color changes that might indicate decomposition.

Low_Yield_Troubleshooting start Low or No Conversion solubility Are all reactants soluble in the solvent system? start->solubility conditions Are reaction conditions (pH, Temp) optimal? solubility->conditions Yes add_cosolvent Action: - Add polar co-solvent - Use Phase Transfer Catalyst solubility->add_cosolvent No reagents Are reagents/catalysts active and pure? conditions->reagents Yes optimize_cond Action: - Adjust pH for amine reactivity - Screen temperature range conditions->optimize_cond No check_reagents Action: - Verify reagent purity/activity - Use fresh catalyst reagents->check_reagents No investigate Further Investigation Needed: - Side reactions? - Equilibrium issue? reagents->investigate Yes sol_yes Yes sol_no No cond_yes Yes cond_no No reag_yes Yes reag_no No

Caption: Troubleshooting workflow for low reaction conversion.
Q2: I am struggling to isolate my product from the aqueous reaction mixture. What are the best purification strategies?

A: This is the most significant challenge due to the highly polar sulfonate group. Standard liquid-liquid extraction with non-polar organic solvents will fail as your product will preferentially remain in the aqueous layer.[3][7]

  • Strategy 1: Salting Out

    • Causality: The high concentration of an inorganic salt (e.g., NaCl) in the aqueous phase reduces the solvation of your sodium sulfonate product, decreasing its solubility and forcing it to precipitate.[3] This is often the simplest and most effective first step.

    • Protocol: See Part 3: Experimental Protocols for a detailed method.

  • Strategy 2: Precipitation via Anti-Solvent

    • Causality: If your product has some solubility in a water-miscible organic solvent (e.g., methanol, acetone), you can sometimes precipitate it by adding this "anti-solvent" to the concentrated aqueous solution. The inorganic salts, however, may remain soluble, offering a degree of purification.

    • Procedure:

      • Reduce the volume of the aqueous reaction mixture under vacuum.

      • Slowly add a water-miscible organic solvent (e.g., isopropanol, acetone) until precipitation is observed.

      • Cool the mixture to maximize precipitation.

      • Filter, wash the solid with the organic solvent, and dry.

  • Strategy 3: Ion-Exchange Chromatography (IEX)

    • Causality: This technique separates molecules based on their charge. It is highly effective for purifying sulfonic acids and their salts.[3]

    • Procedure:

      • Use a basic ion-exchange resin.

      • Load your aqueous solution onto the column. Neutral impurities can be washed away with deionized water.

      • Elute your sulfonated product using a volatile acid or a salt gradient.

Purification_Strategy start Crude Product in Aqueous Solution is_product_solid Is the product a solid at room temp? start->is_product_solid salting_out Attempt 'Salting Out' with NaCl is_product_solid->salting_out Yes chromatography Use Ion-Exchange or Reversed-Phase Chromatography is_product_solid->chromatography No (Product is an oil) success1 Precipitate Formed? salting_out->success1 filter_wash Filter and Wash Solid success1->filter_wash Yes anti_solvent Attempt Anti-Solvent Precipitation success1->anti_solvent No success2 Precipitate Formed? anti_solvent->success2 success2->filter_wash Yes success2->chromatography No

Caption: Decision tree for product purification from aqueous media.
Q3: My final product is discolored (e.g., brown or dark red). How can I decolorize it?

A: Color is a common issue with both sulfonated aromatic amines and nitroaromatic compounds, often arising from small quantities of highly colored byproducts.[8]

  • Causality: Side reactions, such as oxidation of the amino group or decomposition, can form polymeric, colored impurities. The starting material itself is often a yellow powder.

  • Solutions:

    • Recrystallization: If a suitable solvent system can be found, recrystallization is the most effective method for purification and color removal.

    • Activated Carbon: Dissolve the crude product in a suitable solvent (water may work best) and heat gently with a small amount of activated carbon (charcoal). The carbon adsorbs the colored impurities. Hot filter the solution through celite to remove the carbon and then proceed with crystallization or precipitation.

Q4: I suspect the nitro group is being unintentionally reduced. How can I avoid this?

A: The nitro group is susceptible to reduction, especially in the presence of certain metals (like Pd, Pt, Fe, Zn) and acidic conditions, or with hydride reagents.[9]

  • Causality: Many common catalytic hydrogenation setups (e.g., H₂, Pd/C) will readily reduce a nitro group to an amine. This is a highly favorable transformation.

  • Solutions:

    • Reagent Selection: Avoid common reducing agents unless the reduction is the intended next step. If you need to perform a reaction elsewhere on the molecule (e.g., on a different functional group introduced later), ensure your chosen reagents are chemoselective.

    • Protecting Groups: In complex syntheses, it may be necessary to carry out the reduction of the nitro group to an amine, protect the resulting two amino groups, perform other transformations, and then deprotect.

    • Reaction Conditions: Be cautious with reactions that generate hydrogen in situ, or that use metals that can act as single-electron transfer agents.

Part 3: Experimental Protocols

Protocol 1: Reaction Monitoring by High-Performance Liquid Chromatography (HPLC)

Given the high polarity of the starting material, standard TLC can be challenging. HPLC is a more robust method for monitoring reaction progress.

  • Instrumentation: A standard HPLC system with a UV detector and a C18 reverse-phase column.[10]

  • Sample Preparation:

    • At each time point, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

    • Quench the reaction immediately in a vial containing 1 mL of the mobile phase starting solution.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Example HPLC Conditions:

    • Column: C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid (for improved peak shape).

      • Gradient: Start at 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • UV Detection: 254 nm, or the wavelength of maximum absorbance for your product.[10]

  • Analysis: Monitor the disappearance of the starting material peak and the appearance of the product peak to determine reaction completion.

Protocol 2: Product Isolation via Salting Out

This protocol provides a step-by-step guide for isolating a water-soluble sodium sulfonate product.[3]

  • Concentration: If the reaction volume is large, concentrate the aqueous solution using a rotary evaporator to about one-quarter of its original volume.

  • Saturation: While stirring vigorously, slowly add solid sodium chloride (NaCl) to the concentrated solution until the solution is saturated and a significant amount of undissolved NaCl remains.

  • Precipitation: Continue stirring for 30-60 minutes. The organic product should precipitate as a solid. You may need to cool the mixture in an ice bath to maximize precipitation.

  • Filtration: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of ice-cold saturated NaCl solution to remove water-soluble inorganic impurities. Then, wash with a small amount of a cold organic solvent (like ethanol or acetone) to remove any non-polar impurities and help dry the product.

  • Drying: Dry the purified solid product under high vacuum.

References

  • LookChemicals. (n.d.). 59312-73-1,this compound. Retrieved from [Link]

  • Google Patents. (1989). US4808342A - Production of sulfonated amines.
  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. Retrieved from [Link]

  • ACS Publications. (n.d.). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Retrieved from [Link]

  • PubMed. (2002). Enzymatic treatment of sulfonated aromatic amines generated from reductive degradation of reactive azo dyes. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2016). NMAM METHOD 2005. Retrieved from [Link]

  • SciELO. (2022). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Retrieved from [Link]

  • Google Patents. (1934). US1961196A - Sulphonation of aromatic amines.
  • YouTube. (2021). reduction of nitro compounds | Lecture no. 06 | Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2023). Major mechanisms of toxicity of nitroaromatic compounds. Retrieved from [Link]

  • ACS Publications. (1987). Determination of unsulfonated aromatic amines in D & C Red No. 33 by the diazotization and coupling procedure followed by reversed-phase liquid chromatographic analysis. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • Khan Academy. (2013). Sulfonation | Aromatic Compounds | Organic chemistry. Retrieved from [Link]

  • Ataman Kimya. (n.d.). SODIUM META NITRO BENZENE SULPHONATE. Retrieved from [Link]

  • Ataman Kimya. (n.d.). SODIUM META NITROBENZENESULPHONATE. Retrieved from [Link]

  • University of Arizona. (2005). Fate and biodegradability of sulfonated aromatic amines. Retrieved from [Link]

  • HENAN BOYANG CHEMICAL CO., LTD. (n.d.). Factory price this compound in stock CAS NO.59312-73-1. Retrieved from [Link]

  • Google Patents. (2019). CN108997175B - Method for preparing sodium m-nitrobenzenesulfonate and derivatives thereof by sulfonating chlorosulfonic acid.
  • LookChem. (n.d.). Cas 6375-05-9,5-amino-4-methoxy-2-nitrobenzenesulfonic acid. Retrieved from [Link]

  • Google Patents. (2012). Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound.
  • Google Patents. (2010). CN101811998A - Preparation method of 1-amino-2-naphthol-4-sulfonic acid.
  • Centers for Disease Control and Prevention. (1998). ANILINE, o-TOLUIDINE, AND NITROBENZENE 2017 | NIOSH. Retrieved from [Link]

Sources

Technical Support Center: Improving the Yield of Azo Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Azo Coupling Reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments, ensuring you can optimize your reaction yields and obtain high-purity azo compounds.

Frequently Asked Questions (FAQs)

This section addresses common questions and provides concise, actionable answers to quickly resolve routine issues.

Q1: My azo coupling reaction is failing or giving a very low yield. What is the first thing I should check?

A1: The primary suspect for a low-yielding or failed azo coupling reaction is the stability and successful formation of the diazonium salt intermediate.[1][2] These salts are notoriously unstable and require strict temperature control.

  • Temperature Control: Ensure your diazotization reaction (the formation of the diazonium salt) is maintained between 0-5°C.[2] Temperatures above this range can lead to rapid decomposition of the salt into phenols and nitrogen gas, effectively removing your electrophile from the reaction.[1][3]

  • Immediate Use: Diazonium salts should be used immediately after preparation and are generally not stored.[4]

Q2: I'm observing an off-color, brownish, or tar-like substance in my reaction mixture instead of a vibrant color. What's causing this?

A2: The formation of brown, insoluble materials often points to decomposition products or side reactions.[2] This can be caused by:

  • Elevated Temperatures: Allowing the reaction temperature to rise above the optimal 0-5°C range can accelerate the decomposition of the diazonium salt, leading to the formation of complex, colored byproducts.[2]

  • Oxidation: The coupling components, particularly phenols and anilines, can be susceptible to oxidation, which can produce colored impurities.[2]

  • Incorrect pH: Extreme pH values can lead to decomposition and side reactions.[2]

Q3: What is the optimal pH for my azo coupling reaction, and why is it so critical?

A3: The pH of the coupling reaction is a critical parameter that dictates the reactivity of your coupling component and can significantly impact your yield.[1][5] The optimal pH depends on the nature of your coupling partner:

  • For Phenols: A mildly alkaline pH (typically 9-10) is required.[1][4] This deprotonates the phenol to form the more reactive phenoxide ion, which is a much stronger nucleophile for the electrophilic aromatic substitution reaction.[3][6][7]

  • For Anilines: A slightly acidic pH (typically 4-5) is preferred.[1][4] This prevents the diazonium salt from coupling with the amino group (N-coupling) of another aniline molecule, which would form a triazene byproduct.[2][6][7]

Q4: How can I improve the stability of my diazonium salt?

A4: Besides strict temperature control, the stability of a diazonium salt can be influenced by:

  • Choice of Acid: The counter-ion from the acid used in the diazotization step affects stability. While hydrochloric acid is common, using acids like tetrafluoroboric acid can yield more stable diazonium tetrafluoroborate salts, which can sometimes even be isolated as solids.[4][8]

  • Purity of Starting Materials: Impurities in the initial aromatic amine can lead to side reactions and the formation of unstable byproducts.[4]

Troubleshooting Guides

This section provides a more in-depth, step-by-step approach to diagnosing and solving specific problems you may encounter.

Guide 1: Low Yield or No Product Formation

If you are experiencing low to no yield of your desired azo compound, follow this troubleshooting workflow.

Problem: The reaction mixture shows no sign of the expected colored product, or the isolated yield is significantly lower than anticipated.

Workflow for Troubleshooting Low Yield:

LowYieldWorkflow Start Low Yield Detected CheckDiazotization Step 1: Verify Diazotization Success Start->CheckDiazotization StarchIodide Perform Starch-Iodide Test for excess Nitrous Acid CheckDiazotization->StarchIodide TempControl Step 2: Confirm Temperature Control (0-5°C) StarchIodide->TempControl Test Positive Failure Issue Persists: Consult Advanced Guides StarchIodide->Failure Test Negative (Incomplete Diazotization) pH_Check Step 3: Verify pH of Coupling Reaction TempControl->pH_Check Phenol_pH Phenol Coupling: pH 9-10? pH_Check->Phenol_pH Aniline_pH Aniline Coupling: pH 4-5? pH_Check->Aniline_pH Reagent_Purity Step 4: Assess Reagent Purity Phenol_pH->Reagent_Purity pH Correct Phenol_pH->Failure pH Incorrect Aniline_pH->Reagent_Purity pH Correct Aniline_pH->Failure pH Incorrect Addition_Rate Step 5: Review Rate of Addition Reagent_Purity->Addition_Rate Purity Confirmed Reagent_Purity->Failure Impurities Found SlowAddition Was diazonium salt added slowly to the coupling component? Addition_Rate->SlowAddition Success Yield Improved SlowAddition->Success Yes SlowAddition->Failure No, added too quickly

Caption: Troubleshooting workflow for low yield.

Detailed Steps:

  • Verify Diazotization: Before troubleshooting the coupling step, confirm that the diazonium salt was successfully formed. A simple and effective way to do this is to test for the presence of excess nitrous acid using starch-iodide paper. A positive test (the paper turning blue-black) indicates that sufficient sodium nitrite was added for complete diazotization.

  • Confirm Temperature Control: Use a calibrated thermometer to ensure that both the diazotization and coupling reactions are maintained between 0-5°C.[2] An ice-salt bath is often more effective than an ice-water bath for this purpose.

  • Optimize pH: Use a pH meter to accurately adjust the pH of your coupling component solution before adding the diazonium salt. Refer to the table below for recommended pH ranges.

  • Assess Reagent Purity: Impurities in either the aromatic amine or the coupling component can lead to unwanted side reactions and reduce the yield of the desired product.[2] If possible, purify your starting materials before use.

  • Control the Rate of Addition: The diazonium salt solution should be added slowly and dropwise to the solution of the coupling component with vigorous stirring.[1][2] This prevents localized high concentrations of the diazonium salt, which can lead to side reactions and decomposition.[2]

Table 1: Optimal pH Ranges for Azo Coupling Reactions

Coupling Component TypeOptimal pH RangeRationale
Phenols and Naphthols9 - 10Promotes the formation of the highly reactive phenoxide/naphthoxide anion.[1][3][4]
Aromatic Amines (Anilines)4 - 5Prevents N-coupling and the formation of triazene byproducts.[1][2][6][7]
β-Ketoesters/Amides~ 7 - 8Balances the stability of the diazonium salt with the reactivity of the enolate.
Guide 2: Byproduct Formation and Purification Challenges

Even with a successful reaction, the crude product is often contaminated with byproducts. This guide will help you identify and mitigate common byproducts.

Problem: The final product is difficult to purify, or analytical data (TLC, LC-MS) shows the presence of significant impurities.

Common Byproducts and Mitigation Strategies:

ByproductLikely CausePrevention & Mitigation Strategies
Phenols Decomposition of the diazonium salt.Strictly maintain low temperatures (0-5°C) throughout the reaction. Use the diazonium salt immediately after its preparation.[2]
Triazenes N-coupling of the diazonium salt with primary or secondary amines.[2]Control the pH to be mildly acidic (4-5) for aniline coupling to favor C-coupling.[2] In some cases, triazenes can be hydrolyzed back to the starting materials under acidic conditions.[2]
Diazoamino Compounds Reaction of the diazonium salt with unreacted primary amine.[2]Ensure complete diazotization by using a slight excess of sodium nitrite and sufficient acid. Add the diazonium salt solution slowly to the coupling component.[2]
Polymeric/Tar-like Substances Uncontrolled side reactions and decomposition at high temperatures.[2]Strictly maintain low reaction temperatures and ensure efficient stirring to prevent localized overheating.[2]

Purification Protocols:

If byproducts are present, the following purification techniques are commonly employed for azo compounds:

  • Recrystallization: This is a common and effective method for purifying solid azo dyes.[9]

    • Solvent Selection: The choice of solvent is critical. A good solvent will dissolve the azo compound when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble. Common solvents include ethanol, acetic acid, or mixtures with water.[9][10]

    • Procedure:

      • Dissolve the crude product in a minimum amount of hot solvent.

      • If insoluble impurities are present, perform a hot filtration.

      • Allow the solution to cool slowly to room temperature, then in an ice bath to promote crystallization.

      • Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.[9]

      • Dry the crystals in a desiccator or vacuum oven.[9]

  • Column Chromatography: For complex mixtures or to achieve very high purity, column chromatography is a powerful technique.[9]

    • Stationary Phase: Silica gel is commonly used for the purification of polar organic compounds like azo dyes.[9]

    • Mobile Phase: The eluent is chosen based on thin-layer chromatography (TLC) analysis to achieve good separation of the desired dye from impurities.[9]

Experimental Protocols

General Protocol for Azo Coupling with a Phenolic Component

This protocol outlines the key steps for a typical azo coupling reaction between a primary aromatic amine and a phenol.

AzoCouplingWorkflow cluster_diazotization Diazotization Step cluster_coupling Coupling Step cluster_workup Work-up and Purification AminePrep Dissolve Aromatic Amine in Dilute HCl CoolAmine Cool to 0-5°C (Ice-Salt Bath) AminePrep->CoolAmine AddNitrite Slowly Add NaNO₂ Solution to Amine Solution (keep <5°C) CoolAmine->AddNitrite NitritePrep Prepare Aqueous NaNO₂ Solution NitritePrep->AddNitrite StirDiazonium Stir for 15-30 min at 0-5°C AddNitrite->StirDiazonium DiazoniumSalt Freshly Prepared Diazonium Salt Solution StirDiazonium->DiazoniumSalt Combine Slowly Add Diazonium Salt Solution to Phenol Solution with Vigorous Stirring DiazoniumSalt->Combine PhenolPrep Dissolve Phenolic Component in Aqueous NaOH (pH 9-10) CoolPhenol Cool to 0-5°C (Ice-Salt Bath) PhenolPrep->CoolPhenol CoolPhenol->Combine StirCoupling Stir for 30-60 min at <5°C Combine->StirCoupling Precipitate Colored Azo Dye Precipitates StirCoupling->Precipitate Filter Isolate by Filtration Precipitate->Filter Wash Wash with Cold Water Filter->Wash Dry Dry the Product Wash->Dry Purify Purify (e.g., Recrystallization) Dry->Purify FinalProduct Final Azo Compound Purify->FinalProduct

Caption: General experimental workflow for azo dye synthesis.

Diazotization Step:

  • Dissolve the primary aromatic amine in dilute hydrochloric or sulfuric acid in a flask.[2]

  • Cool the solution to 0-5°C in an ice-salt bath with constant stirring.[2]

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5°C.[4]

  • After the addition is complete, continue stirring for 15-30 minutes at 0-5°C.[2] The presence of excess nitrous acid can be confirmed with starch-iodide paper.

Coupling Step:

  • In a separate beaker, dissolve the phenolic coupling component in an aqueous sodium hydroxide solution to achieve a pH of 9-10.[2]

  • Cool this solution to 0-5°C in an ice-salt bath.[2]

  • Slowly, and with vigorous stirring, add the freshly prepared, cold diazonium salt solution to the cold phenol solution.[2]

  • A brightly colored precipitate of the azo dye should form. Continue stirring for 30-60 minutes after the addition is complete to ensure the reaction goes to completion.[2]

Work-up and Isolation:

  • Collect the precipitated azo dye by suction filtration.[9]

  • Wash the solid product on the filter with cold water to remove any inorganic salts.[9]

  • Dry the product. Further purification can be achieved by recrystallization.[9]

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Azo Coupling Reaction Yield.
  • Benchchem. (n.d.). Preventing byproduct formation in azo coupling reactions.
  • Makhanya, Z. M., et al. (2020). The continuous flow synthesis of azos. PMC - NIH.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Diazotization and Coupling Reactions for Azo Pigments.
  • Benchchem. (n.d.). An In-Depth Technical Guide to the Laboratory Synthesis and Purification of Azo Dyes.
  • Chandrashekhar, J. (2019). Coupling Reactions Involving Aryldiazonium Salt: Part-Ix. Review On Synthesis Of Azo-Phenolic Derivatives, Their Applications And Biological Activities. International Journal of Recent Scientific Research.
  • Benchchem. (n.d.). Optimizing temperature and pH for azo coupling with substituted phenols.
  • Chemistry Stack Exchange. (2015). What is the role of pH in azo coupling reaction of diazonium with phenol and aniline?
  • Chemistry Stack Exchange. (2015). What is the role of pH in azo coupling reaction of diazonium with phenol and aniline?
  • ResearchGate. (2021). Suggestions required for efficient isolation and purification of azo pigments?
  • Request PDF. (n.d.). Structures, Stability, and Safety of Diazonium Salts.

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Technical Support Center: Synthesis of Substituted Nitroanilines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of substituted nitroanilines. These compounds are critical building blocks in the development of pharmaceuticals, agrochemicals, and dyes.[1] However, their synthesis is fraught with challenges related to regioselectivity, functional group tolerance, and product purification. This guide provides field-proven insights and troubleshooting protocols to help you navigate these complexities effectively.

Troubleshooting Guide: Navigating Common Synthesis Failures

This section addresses specific experimental issues in a question-and-answer format.

Question 1: My nitration of aniline yielded almost exclusively m-nitroaniline, but I was targeting the ortho and para isomers. What went wrong?

Answer:

This is a classic and frequent challenge that stems from the basicity of the aniline amino group. The standard nitrating conditions, a mixture of concentrated nitric acid and sulfuric acid (HNO₃/H₂SO₄), are strongly acidic.[2][3]

Causality: In this acidic medium, the amino group (-NH₂) is protonated to form the anilinium ion (-NH₃⁺). While the -NH₂ group is a powerful activating, ortho, para-director due to resonance donation of its lone pair into the ring, the -NH₃⁺ group is strongly deactivating and a meta-director due to its powerful inductive electron-withdrawing effect.[2][4] Therefore, the electrophilic nitronium ion (NO₂⁺) is directed to the meta position.

Solution: Amine Group Protection

To prevent protonation and direct the nitration to the ortho and para positions, the amino group must be "protected." This is achieved by converting it into a less basic, but still ortho, para-directing, group. The most common method is acetylation to form an acetamido group (-NHCOCH₃).[5][6][7] This group's activating strength is moderated, preventing unwanted oxidation while still directing substitution to the desired positions.[7]

Below is a diagram illustrating the strategic workflow for synthesizing p-nitroaniline.

G cluster_0 Amine Protection cluster_1 Electrophilic Aromatic Substitution cluster_2 Deprotection Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Acetic Anhydride (CH3CO)2O p_Nitroacetanilide p-Nitroacetanilide (Major Product) Acetanilide->p_Nitroacetanilide Nitration (HNO3, H2SO4, <10°C) p_Nitroaniline p-Nitroaniline p_Nitroacetanilide->p_Nitroaniline Acid Hydrolysis (e.g., 70% H2SO4, heat)

Caption: Comparison of directing effects of amino vs. anilinium groups.

Q2: Are there alternative nitrating agents I can use for more sensitive substrates?

Yes, while HNO₃/H₂SO₄ is the most common, other reagents can be employed, particularly when milder conditions are required. [1]

Nitrating Agent Typical Conditions Advantages Disadvantages
HNO₃ / H₂SO₄ 0-10 °C Inexpensive, powerful, widely used. Harshly acidic, can cause oxidation, requires protection of acid-sensitive groups. [8]
Acetyl nitrate (CH₃COONO₂) Inert solvent (e.g., Ac₂O) Milder than mixed acid, can sometimes improve selectivity. Must be prepared in situ, can be unstable.
Fe(NO₃)₃·9H₂O Solvent-free or mild solvent Acts as both a nitro source and promoter, can favor ortho-nitration. [9] Stoichiometric amounts of iron salt needed.

| tert-Butyl nitrite | Metal-free, mild conditions | Good for regioselective nitration of N-alkyl anilines. [10]| Can form N-nitroso byproducts. [10]|

Table 2: Comparison of common nitrating agents.

Q3: How can I effectively separate the final o-nitroaniline and p-nitroaniline products after deprotection/hydrolysis?

Separating the final nitroaniline isomers relies on the same principles as separating their acetylated precursors: differences in physical properties.

  • Recrystallization: p-Nitroaniline is generally less soluble in ethanol/water mixtures than o-nitroaniline. [11]Dissolving the crude mixture in a minimum amount of hot 1:1 ethanol/water and allowing it to cool slowly will cause the bright yellow crystals of p-nitroaniline to precipitate first. [12]2. Column Chromatography: For a more complete separation or for isolating smaller quantities, column chromatography is highly effective. A typical stationary phase is silica gel. The eluent polarity can be adjusted to achieve separation. Because o-nitroaniline can form an intramolecular hydrogen bond, it is less polar than p-nitroaniline and will elute first with a less polar solvent system (e.g., hexane/ethyl acetate mixtures).

G start Crude Mixture (o- and p-nitroaniline) method Separation Method? start->method recrystallization Recrystallization (e.g., Ethanol/Water) method->recrystallization Bulk Separation chromatography Column Chromatography (Silica Gel) method->chromatography High Purity Separation p_product_recryst Solid: p-Nitroaniline recrystallization->p_product_recryst o_product_recryst Filtrate: o-Nitroaniline recrystallization->o_product_recryst o_product_chrom First Fraction: o-Nitroaniline (less polar) chromatography->o_product_chrom p_product_chrom Later Fraction: p-Nitroaniline (more polar) chromatography->p_product_chrom

Caption: Decision tree for the purification of nitroaniline isomers.

Q4: What are the most critical safety precautions for these reactions?

  • Corrosive Acids: Concentrated sulfuric and nitric acids are extremely corrosive and can cause severe burns. [12]Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.

  • Exothermic Reaction: The nitration reaction is highly exothermic. [13]Strict temperature control via an ice bath and slow, controlled addition of reagents is critical to prevent a runaway reaction, which can lead to rapid gas evolution and vessel rupture.

  • Fume Hood: All steps involving concentrated acids and the nitration itself must be performed in a well-ventilated chemical fume hood. [12]* Toxicity: Nitroanilines are toxic and should be handled with care, avoiding skin contact, inhalation, or ingestion. [12]

References

  • Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. Retrieved from [Link]

  • Chempanda. (n.d.). Nitroaniline: Common isomers, structure, synthesis and applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Methods for the nitration of protected anilines. Retrieved from [Link]

  • AZoM. (2014, September 15). An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]

  • Scribd. (n.d.). Preparation of P-Nitroaniline. Retrieved from [Link]

  • Khan Academy. (2022, December 22). Nitration of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. YouTube. Retrieved from [Link]

  • YouTube. (2023, May 4). Synthesis of p-Nitroaniline. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Regioselective nitration of anilines with Fe(NO3)3·9H2O as a promoter and a nitro source. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of p-Nitroaniline from Aniline. Industrial & Engineering Chemistry Product Research and Development. Retrieved from [Link]

  • Google Patents. (n.d.). CN103848706A - Synthesis method of substituted nitroaniline.
  • Google Patents. (n.d.). US2671110A - Separation of isomeric mixtures of nitroanilines.
  • Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Thieme. (2018, December 12). Regioselective Nitration of N-Alkyl Anilines using tert-Butyl Nitrite under Mild Condition. Synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Ortho, Para, Meta. Retrieved from [Link]

  • Allen. (n.d.). The reagent used for protection of amino group during the nitration of aniline is. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Nitroaniline. Retrieved from [Link]

  • Brainly.in. (2019, March 16). Why is nh2 group of aniline protected before nitration?. Retrieved from [Link]

  • Study.com. (n.d.). Using resonance structures, show why the NH2 group of aniline is an ortho/para director in electrophilic aromatic substitution?. Retrieved from [Link]

Sources

Technical Support Center: Controlling Regioselectivity in the Nitration of Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the regioselective nitration of anilines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this fundamental yet challenging electrophilic aromatic substitution reaction. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring your success in achieving the desired substitution patterns.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries and stumbling blocks encountered during the nitration of anilines.

Q1: Why does the direct nitration of aniline with a standard nitrating mixture (HNO₃/H₂SO₄) yield a significant amount of the meta-isomer?

This is a classic problem that stems from the basicity of the amino group. While the -NH₂ group is a strong activating, ortho, para-director, the strongly acidic conditions of the nitrating mixture lead to its protonation, forming the anilinium ion (-NH₃⁺).[1] This protonated form is a powerful deactivating group and, consequently, a meta-director.[1][2] The final product is, therefore, a mixture of ortho, meta, and para isomers, with a surprisingly high proportion of the meta product.[1][3]

Q2: My reaction mixture turned dark brown/black upon adding the nitrating agent. What is happening?

The intense coloration is indicative of oxidation of the aniline substrate.[1] The amino group makes the aromatic ring highly electron-rich and thus susceptible to oxidation by nitric acid, a strong oxidizing agent.[4] This leads to the formation of tarry polymerization and degradation products, which significantly reduces the yield of the desired nitroaniline.[1]

Q3: I obtained a mixture of ortho- and para-nitroaniline. How can I favor the formation of the para-isomer?

While both the ortho and para positions are activated by the amino or a protected amino group, the para position is sterically less hindered.[2] To selectively obtain the para-product, it is crucial to use a protecting group on the nitrogen atom. The bulkier the protecting group, the more it will sterically disfavor the substitution at the adjacent ortho positions.

Q4: Is it possible to achieve selective ortho-nitration of anilines?

Achieving selective ortho-nitration is challenging with standard methods. However, some alternative nitrating agents and specific reaction conditions can favor the ortho isomer. For instance, the use of bismuth (III) nitrate pentahydrate has been shown to be effective and regioselective for the ortho-nitration of some aniline derivatives.[5]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the nitration of anilines.

Problem Potential Cause(s) Troubleshooting & Optimization Strategies
Low or No Yield of Nitroaniline 1. Oxidation of Aniline: The unprotected amino group is readily oxidized by the nitrating mixture. 2. Incomplete Reaction: Insufficient reaction time or temperature. 3. Loss of Product During Workup: The nitroaniline product may be lost during extraction or purification steps.1. Protect the Amino Group: Acetylate the aniline to form acetanilide before nitration. This moderates the reactivity of the ring and prevents oxidation. 2. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. 3. Optimize Workup: Ensure the pH is appropriately adjusted during extraction and choose a suitable recrystallization solvent.
Significant Amount of meta-Nitroaniline Protonation of the Amino Group: The reaction is being carried out under strongly acidic conditions without a protecting group.Use a Protecting Group: The acetylation of aniline to acetanilide is the most effective way to prevent the formation of the anilinium ion and thus avoid meta-direction.
Formation of Di- or Tri-nitrated Products Highly Activating Amino Group: The unprotected amino group strongly activates the ring, making it susceptible to multiple nitrations.Protect and Deactivate: Converting aniline to acetanilide reduces the activating effect of the substituent, preventing over-nitration under controlled conditions.
Dark, Tarry Reaction Mixture Oxidation and Polymerization: This is a clear sign of the oxidation of unprotected aniline.Protect the Amino Group: This is the primary solution. Ensure the acetylation of aniline is complete before proceeding with nitration.

Core Experimental Workflows

The key to controlling regioselectivity in the nitration of anilines lies in a three-step process: protection of the amino group, nitration, and deprotection.

G cluster_0 Workflow for Regioselective p-Nitration Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Step 1: Acetylation (Protection) pNitroacetanilide p-Nitroacetanilide Acetanilide->pNitroacetanilide Step 2: Nitration pNitroaniline p-Nitroaniline pNitroacetanilide->pNitroaniline Step 3: Hydrolysis (Deprotection)

Caption: Workflow for the synthesis of p-nitroaniline.

Step 1: Acetylation of Aniline (Protection)

The acetylation of aniline to form acetanilide moderates the activating effect of the amino group and prevents its protonation in the subsequent nitration step.

G Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide AceticAnhydride Acetic Anhydride AceticAnhydride->Acetanilide

Caption: Acetylation of aniline to form acetanilide.

Protocol:

  • In a fume hood, dissolve 5.0 g of aniline in 15 mL of water and 4.5 mL of concentrated hydrochloric acid in a 250 mL flask.

  • In a separate beaker, prepare a solution of 5.3 g of sodium acetate in 30 mL of water.

  • Add 6.0 mL of acetic anhydride to the aniline hydrochloride solution, swirl to mix, and immediately add the sodium acetate solution.

  • Cool the mixture in an ice bath to precipitate the acetanilide.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude acetanilide from a minimal amount of hot water or ethanol to obtain a purified product.

Step 2: Nitration of Acetanilide

The nitration of acetanilide proceeds under controlled conditions to yield predominantly the para-nitroacetanilide due to the steric hindrance of the acetyl group at the ortho positions.

Protocol:

  • In a flask, dissolve 2.0 g of dry acetanilide in 4.0 mL of glacial acetic acid.

  • Cool the flask in an ice bath and slowly add 4.0 mL of concentrated sulfuric acid with constant stirring.

  • Prepare the nitrating mixture by slowly adding 1.0 mL of concentrated nitric acid to 2.0 mL of concentrated sulfuric acid in a separate flask, keeping it cool in an ice bath.

  • Add the nitrating mixture dropwise to the acetanilide solution, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to stand at room temperature for 20-30 minutes.

  • Pour the reaction mixture onto 50 g of crushed ice. The p-nitroacetanilide will precipitate as a yellow solid.

  • Collect the product by vacuum filtration and wash thoroughly with cold water.

Step 3: Hydrolysis of p-Nitroacetanilide (Deprotection)

The final step is the removal of the acetyl protecting group to yield the desired p-nitroaniline.

Protocol:

  • Place the crude p-nitroacetanilide in a round-bottom flask and add 15 mL of a 10% aqueous sulfuric acid solution.

  • Heat the mixture under reflux for 20-30 minutes, or until the solid has dissolved.

  • Cool the reaction mixture in an ice bath.

  • Carefully neutralize the solution with a 10% sodium hydroxide solution until it is basic to litmus paper. The p-nitroaniline will precipitate.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • The product can be further purified by recrystallization from a water/ethanol mixture.

Isomer Distribution Data

The choice of nitrating agent and reaction conditions can influence the ratio of ortho to para isomers in the nitration of acetanilide.

Nitrating Agent Solvent Temperature (°C) Ortho Isomer (%) Para Isomer (%) Reference
HNO₃ / H₂SO₄Acetic Acid0-10~10-20~80-90[General observation]
Acetyl NitrateAcetic Anhydride25~60-70~30-40[6]
Nitronium Tetrafluoroborate (NO₂BF₄)Sulfolane25~70-80~20-30[6]

Safety Precautions

  • Nitrating Mixture: The mixture of concentrated nitric acid and sulfuric acid is highly corrosive and a strong oxidizing agent. Always prepare it by adding the nitric acid slowly to the sulfuric acid in an ice bath.[7]

  • Exothermic Reaction: Nitration reactions are highly exothermic. Maintain strict temperature control and add reagents slowly to prevent a runaway reaction.[8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, acid-resistant gloves, and a lab coat when handling these reagents.[7]

  • Fume Hood: All steps of this procedure should be performed in a well-ventilated fume hood.[9]

  • Quenching: Quenching the reaction mixture by pouring it onto ice should be done carefully and slowly.

References

  • Khan Academy. (2022). Nitration of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. [Link]

  • Chemistry Stack Exchange. (2019). Nitration of aniline. [Link]

  • Google Patents. (1979). Process for the preparation of p-nitroaniline compounds by the alkaline hydrolysis of mixed anilides. US4151203A.
  • Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. [Link]

  • Quora. (2020). On nitration, aniline forms all the three ortho, meta, and para isomers but acetanilide gives para isomer has exclusive products. Why?[Link]

  • ResearchGate. (n.d.). (PDF) Nitration of Acetanilide. [Link]

  • ResearchGate. (2018). STUDIES IN NITRATION, III. NITRATION OF ANILINE AND OF CERTAIN OF ITS N-ALKYL, N-ARYL AND N-ACYL DERIVATIVES.1. [Link]

  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]

  • ResearchGate. (2002). Enzymatic Hydrolysis of p -Nitroacetanilide: Mechanistic Studies of the Aryl Acylamidase from Pseudomonas fluorescens. [Link]

  • MDPI. (2022). Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. [Link]

  • ResearchGate. (2021). (PDF) An analysis of Electrophilic Aromatic Substitution: A “complex approach”. [Link]

  • Google Patents. (1954). Separation of isomeric mixtures of nitroanilines. US2671110A.
  • ACS Publications. (1977). Synthesis of p-Nitroaniline from Aniline. [Link]

  • ResearchGate. (2000). Effect of solvents on regioselectivity of anisole nitration. [Link]

  • IJRAR.org. (2016). Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. [Link]

  • ResearchGate. (2006). Separation and determination of nitroaniline isomers by capillary zone electrophoresis with amperometric detection. [Link]

  • JCBPS. (2014). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. [Link]

  • ResearchGate. (1977). Synthesis of p-Nitroaniline from Aniline. [Link]

  • Reddit. (2014). A simple question on the nitration of aniline. [Link]

  • Canadian Science Publishing. (1968). Nitrations of acetanilides by reagents of N02X type1. [Link]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. [Link]

  • Scribd. (n.d.). Nitration Kinetics of Acetanilide and Derivatives. [Link]

  • PubMed. (2002). Enzymatic hydrolysis of p-nitroacetanilide: mechanistic studies of the aryl acylamidase from Pseudomonas fluorescens. [Link]

  • PubChem. (n.d.). 4-Nitroacetanilide. [Link]

  • Chemistry Steps. (n.d.). Reactions of Aniline. [Link]

  • Universidade de Lisboa. (n.d.). Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. [Link]

  • Chemistry Stack Exchange. (2016). Which occurs first: nitration or oxidation of aniline by concentrated nitric acid?[Link]

  • ResearchGate. (2014). Experimental and theoretical study of p-nitroacetanilide. [Link]

  • ResearchGate. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?[Link]

  • ResearchGate. (1968). Nitrations of acetanilides by reagents of NO2X type. [Link]

  • BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (2018). Regioselective nitration of anilines with Fe(NO3)3·9H2O as a promoter and a nitro source. [Link]

  • Syntech International. (2018). Stability and safe handling of nitration waste acids. [Link]

  • University of California, Santa Barbara. (n.d.). NITRIC ACID SAFETY. [Link]

  • YouTube. (2020). Hydrolysis: Preparation of 4-Nitroaniline. [Link]

  • PMC - NIH. (2011). A novel high-yield synthesis of aminoacyl p-nitroanilines and aminoacyl 7-amino-4-methylcoumarins: Important synthons for the synthesis of chromogenic/fluorogenic protease substrates. [Link]

  • PubMed. (2016). Electrophilic Aromatic Substitution: New Insights into an Old Class of Reactions. [Link]

  • Scribd. (n.d.). TLC Separation of Nitroanilines. [Link]

  • BYJU'S. (2020). Preparation of p-Nitroacetanilide. [Link]

  • Study.com. (n.d.). Hydrolysis of Acetanilide: Mechanism & Explanation. [Link]

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Technical Support Center: Preventing Decomposition of Diazonium Salts in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling and stabilizing diazonium salts. This guide is designed for researchers, scientists, and drug development professionals who utilize these versatile yet notoriously unstable intermediates in their synthetic workflows. Here, we move beyond simple protocols to explain the "why" behind the "how," providing you with the in-depth knowledge required to troubleshoot and optimize your reactions.

Introduction: The Duality of Diazonium Salts - Powerful but Perishable

Arenediazonium salts are invaluable reagents in organic synthesis, serving as gateways to a vast array of aromatic compounds.[1][2] Their utility, however, is intrinsically linked to their instability. The very feature that makes them so reactive—the excellent leaving group ability of dinitrogen (N₂) gas—is also the primary driver of their decomposition.[3][4] Understanding and controlling this decomposition is paramount for successful and safe experimentation. This guide will address common challenges and questions regarding the stability of diazonium salts in solution.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My diazonium salt solution is turning dark and evolving gas, even in an ice bath. What's happening and how can I stop it?

A1: This is a classic sign of uncontrolled decomposition. Even at 0-5 °C, the standard temperature for diazotization, decomposition can occur.[5][6][7][8][9] The color change is likely due to the formation of phenolic byproducts which can couple with remaining diazonium salt to form colored azo compounds.[10] The gas is, of course, N₂.

Root Causes & Solutions:

  • Localized Hotspots: Even in an ice bath, poor stirring can lead to localized areas where the exothermic diazotization reaction raises the temperature above the critical 5 °C threshold.[7]

    • Protocol: Ensure vigorous and efficient stirring throughout the addition of sodium nitrite. Use a magnetic stir bar that is appropriately sized for your reaction flask.

  • Excess Nitrous Acid: Unreacted nitrous acid (HNO₂) can accelerate the decomposition of the diazonium salt.

    • Protocol: Use a stoichiometric amount of sodium nitrite.[7][11] After the addition is complete, test for excess nitrous acid using starch-iodide paper (it will turn blue-black). If excess is present, it can be quenched by the cautious addition of a small amount of sulfamic acid or urea until the test is negative.

  • Light Exposure: Some diazonium salts are sensitive to light, which can initiate radical decomposition pathways.[12]

    • Protocol: Protect your reaction from light by wrapping the flask in aluminum foil.

Q2: I've successfully formed my diazonium salt, but it decomposes before my subsequent coupling reaction is complete. How can I extend its lifetime in solution?

A2: The stability of a diazonium salt is not a fixed property; it's highly dependent on its environment. Several factors can be manipulated to prolong its existence in your reaction medium.

Key Stabilization Factors:

FactorInfluence on StabilityRationale & Recommendations
Temperature Critical. Lower temperatures drastically reduce the rate of decomposition.Maintain temperature strictly between 0-5 °C .[5][6][7][8][9] Above this range, decomposition rates increase significantly.[13] For highly unstable salts, consider temperatures as low as -10 °C, ensuring the solvent system does not freeze.
pH Highly Influential. Stability is greatest in acidic conditions.Diazonium salts are most stable in acidic solutions.[14][15] The acid suppresses the formation of diazoates and diazo hydroxides, which are intermediates in certain decomposition pathways. However, for subsequent azo coupling reactions, the pH must be carefully adjusted to be mildly acidic or neutral, as a very low pH will deactivate the coupling partner (e.g., protonate an amine).[14][16]
Counter-ion Significant. The choice of anion has a profound effect on stability.While chloride (Cl⁻) is common, it forms relatively unstable salts.[17] Larger, more charge-diffuse anions like tetrafluoroborate (BF₄⁻) or tosylate (TsO⁻) form much more stable, often isolable, salts.[1][5][17] The use of fluoroboric acid (HBF₄) instead of HCl during diazotization can yield the more stable benzenediazonium tetrafluoroborate.[8]
Aromatic Ring Substituents Moderate. Electronic effects of substituents play a role.Electron-donating groups (e.g., -OCH₃) can sometimes increase stability through resonance.[1] Conversely, electron-withdrawing groups (e.g., -NO₂) generally decrease stability by intensifying the positive charge on the diazonium group.[1] This factor is inherent to your substrate but is important to consider when predicting stability.
Additives Situational. Certain additives can enhance stability.Some studies have shown that surfactants can improve the stability of diazonium salt solutions, particularly for applications in clinical diagnostics.[15][18] For synthetic applications, the addition of salts like zinc chloride can form more stable double salts.[19]
Experimental Workflow: Enhancing Stability via Counter-ion Exchange

This protocol describes the in-situ preparation of a more stable diazonium tetrafluoroborate salt from a primary aromatic amine.

Materials:

  • Aromatic Amine

  • Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Fluoroboric Acid (HBF₄, ~50% in water)

  • Ice Bath

  • Starch-Iodide Paper

Procedure:

  • Initial Diazotization: Dissolve the aromatic amine in aqueous HCl in a flask. Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature never exceeds 5 °C.

  • Monitoring: Monitor the reaction by periodically testing for the presence of nitrous acid using starch-iodide paper. The addition is complete when a slight excess of nitrous acid is detected.

  • Counter-ion Exchange: Once diazotization is complete, slowly add a stoichiometric amount of cold fluoroboric acid to the solution.

  • Precipitation: The less soluble and more stable diazonium tetrafluoroborate salt will often precipitate from the aqueous solution.

  • Isolation (Optional and with EXTREME CAUTION): If isolation is required, the precipitate can be collected by filtration, washed with cold ether, and dried under vacuum. Never use a metal spatula to scrape the dried solid, as it can be explosive. [7][19] It is strongly recommended to use the salt immediately in solution.

Q3: Are all diazonium salts created equal? I've heard some are explosive.

A3: No, their stability varies dramatically. A critical distinction exists between aliphatic and aromatic diazonium salts.

  • Aliphatic Diazonium Salts: These are exceedingly unstable and decompose instantaneously even at very low temperatures.[8] They are not isolated and are generally considered transient intermediates.

  • Aromatic Diazonium Salts: These possess relative stability due to resonance delocalization of the positive charge into the benzene ring.[3][8] However, even within this class, stability is a spectrum. While solutions are generally manageable at low temperatures, isolated, dry diazonium salts, particularly with small counter-ions like chloride, are dangerously explosive and sensitive to shock, friction, and heat. [5][6][7][12]

Safety is Non-Negotiable:

  • NEVER isolate diazonium salts unless you are using a protocol specifically designed for creating stabilized salts (e.g., tetrafluoroborates) and are fully aware of the hazards.[7]

  • It is recommended that no more than 0.75 mmol of a potentially explosive diazonium salt be handled at one time in an isolated form.[7][11][19]

  • Always assume an unknown, isolated diazonium salt is explosive.[7][11]

  • Always use a blast shield when working with potentially hazardous diazonium salts.

Q4: What are the primary ways a diazonium salt decomposes?

A4: Understanding the decomposition pathways is key to preventing them. Decomposition primarily occurs through two main mechanisms: heterolytic (polar) and homolytic (radical) dediazoniation.[4]

Decomposition Pathways

DecompositionPathways ArN2 Aryl Diazonium Ion (Ar-N₂⁺) ArylCation Aryl Cation (Ar⁺) ArN2->ArylCation Heterolytic Fission (Polar Pathway) -N₂ ArylRadical Aryl Radical (Ar•) ArN2->ArylRadical Homolytic Fission (Radical Pathway) +e⁻, -N₂ Products1 Phenols, Haloarenes (SN1-type products) ArylCation->Products1 + Nucleophile (H₂O, X⁻) Products2 Side-products from radical reactions ArylRadical->Products2 H-abstraction, etc.

Caption: Major decomposition pathways for aryl diazonium salts.

  • Heterolytic (Polar) Dediazoniation: This is often the dominant pathway in polar solvents. The C-N bond breaks, releasing N₂ gas and forming a highly reactive aryl cation.[4][20] This cation is then rapidly captured by any nucleophile present, such as water (forming phenols) or halide ions (forming haloarenes).[17] This is an Sₙ1-type mechanism.[21]

  • Homolytic (Radical) Dediazoniation: This pathway can be initiated by reducing agents (like Cu⁺ in the Sandmeyer reaction), light, or certain organic solvents.[4] The diazonium ion gains an electron to form an aryl diazenyl radical, which quickly loses N₂ to generate an aryl radical.[4] This radical can then participate in a variety of reactions, often leading to undesired byproducts.

Troubleshooting Takeaway: To favor your desired reaction (e.g., azo coupling) and suppress decomposition, you want to maintain conditions that stabilize the diazonium ion and avoid initiating radical pathways unless intended (as in a Sandmeyer reaction). This means keeping the solution cold, acidic, and protected from light.

Concluding Remarks

The successful use of diazonium salts hinges on a deep respect for their inherent instability. By understanding the chemical principles governing their decomposition and by carefully controlling key experimental parameters such as temperature, pH, and the choice of counter-ion, researchers can harness the synthetic power of these intermediates while ensuring both the safety and success of their experiments. Always prioritize safety, work on a small scale when developing new procedures, and never underestimate the reactivity of these compounds.

References

  • NPTEL. (n.d.). Lecture 16 Aromatic Diazonium Salts. Retrieved from NPTEL Archive. [Link]

  • Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development. [Link]

  • Schotten, C., Leprevost, S. K., Yong, L. M., Hughes, C. E., Harris, K. D. M., & Browne, D. L. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development, 24(6), 1059–1066. [Link]

  • CK-12 Foundation. (2024). Diazonium Salts. Retrieved from CK-12. [Link]

  • Various Authors. (2017, June 19). Why should the temperature be maintained at 0–5 °C in a diazotisation? Chemistry Stack Exchange. [Link]

  • Wikipedia. (n.d.). Diazonium compound. Retrieved from Wikipedia. [Link]

  • BYJU'S. (n.d.). Diazonium Salts Preparation. Retrieved from BYJU'S. [Link]

  • Various Authors. (2018, May 11). Why are diazonium salts not stored, and what is the reason behind their instability? Quora. [Link]

  • Lumen Learning. (n.d.). Reactions involving arenediazonium salts. Organic Chemistry II. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (n.d.). The SN1 mechanism for nucleophilic aromatic substitution: diazonium compounds. Oxford University Press. [Link]

  • Various Authors. (2023, September 4). Discuss the role of pH in the coupling reaction of diazonium salts, with an explanation. Brainly. [Link]

  • Organic Chemistry Portal. (n.d.). Azo Coupling. [Link]

  • Aakash Institute. (n.d.). Diazonium salt - Physical and Chemical Properties. Retrieved from Aakash Institute. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). US2612494A - Stabilized diazonium salts and process of effecting same.
  • Vedantu. (n.d.). Benzene Diazonium Chloride: Structure, Preparation & Uses. Retrieved from Vedantu. [Link]

  • ResearchGate. (2019). Structures, Stability, and Safety of Diazonium Salts. [Link]

  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • Chemistry LibreTexts. (2019, June 5). Coupling Reactions of Aryl Diazonium Salts. [Link]

  • El-Shishtawy, R. M., et al. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters. [Link]

  • YouTube. (2019, June 28). kinetics of Decomposition of Benzene Diazonium Chloride | Chemical Kinetics. [Link]

  • Exploring Flow Procedures for Diazonium Formation. (2016). PubMed Central. [Link]

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Validation & Comparative

A Comparative Guide to HPLC Method Development for the Purity of Sodium 5-amino-4-methoxy-2-nitrobenzenesulphonate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical manufacturing, ensuring the purity of intermediates and active pharmaceutical ingredients (APIs) is not merely a quality control checkpoint; it is a fundamental pillar of safety and efficacy. Sodium 5-amino-4-methoxy-2-nitrobenzenesulphonate, a key building block in the synthesis of various organic compounds, presents a unique analytical challenge due to its ionic nature and the potential for closely related impurities. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the robust purity determination of this compound, grounded in scientific principles and practical, field-proven insights.

The core objective is to develop a stability-indicating analytical method, a mandate under guidelines from the International Council for Harmonisation (ICH), to resolve the main component from potential process-related impurities and degradation products.[1][2][3] The inherent characteristics of this compound—a substituted nitroaromatic amine with a sulfonic acid group—dictate the chromatographic strategies that are most likely to succeed.[4][5]

This guide will compare two primary HPLC approaches: Reversed-Phase HPLC with Ion Suppression and Ion-Pair Reversed-Phase HPLC . The causality behind experimental choices, from mobile phase composition to column chemistry, will be elucidated to provide a self-validating framework for method development.

The Analytical Challenge: Understanding the Analyte

This compound is a moderately polar, ionic compound. Its structure features several key functional groups that influence its chromatographic behavior:

  • Sulfonate Group (-SO₃⁻Na⁺): This group is fully ionized across a wide pH range, making the molecule highly water-soluble and challenging to retain on traditional reversed-phase (non-polar) stationary phases.

  • Amino Group (-NH₂): A basic functional group that can be protonated at acidic pH.

  • Nitro Group (-NO₂): An electron-withdrawing group that contributes to the molecule's chromophore, making UV detection a viable analytical approach.

  • Aromatic Ring: Provides a degree of hydrophobicity.

Potential impurities may arise from the synthesis process, including starting materials, intermediates, or by-products from side reactions such as isomers or over-nitrated compounds.[6] Furthermore, forced degradation studies, which involve exposing the compound to stress conditions like acid, base, oxidation, heat, and light, are essential to identify potential degradants and ensure the method's specificity.[7][8][9]

Method Comparison: Ion Suppression vs. Ion-Pair Chromatography

The primary hurdle in developing a reversed-phase HPLC method for this analyte is achieving adequate retention on a non-polar stationary phase (like C18) due to the highly polar sulfonate group.

Method 1: Reversed-Phase HPLC with Ion Suppression

The principle of ion suppression is to adjust the mobile phase pH to a level where the analyte is in its non-ionized, less polar form, thereby increasing its retention on a reversed-phase column.[10] For this compound, the sulfonic acid group is a strong acid and will remain ionized even at very low pH. However, the basic amino group can be protonated. While true "ion suppression" of the sulfonate is not feasible, operating at a low pH (e.g., 2.5-3.5) ensures the amino group is protonated and silanol activity on the silica-based stationary phase is minimized, which can help improve peak shape. Retention in this mode is primarily driven by the hydrophobic character of the molecule's backbone.

Causality of Experimental Choices:

  • Column: A C18 or C8 column is a standard choice for reversed-phase chromatography.[11][12]

  • Mobile Phase: An acidic mobile phase is employed to control the ionization state of the amino group and minimize silanol interactions. A buffer, such as phosphate or formate, is necessary to maintain a stable pH.

  • Organic Modifier: Acetonitrile or methanol is used to elute the analyte from the column.

Method 2: Ion-Pair Reversed-Phase HPLC

Ion-pair chromatography is a powerful technique for separating ionic compounds on a reversed-phase column.[13][14] It involves adding an ion-pairing reagent to the mobile phase, which has a charge opposite to that of the analyte.[15] This reagent contains a hydrophobic "tail" and an ionic "head." The ion-pairing reagent forms a neutral ion-pair with the analyte in the mobile phase, which is then retained on the stationary phase. Alternatively, the hydrophobic tails of the ion-pairing reagent can adsorb to the stationary phase, creating a pseudo-ion-exchange surface that retains the charged analyte.[16]

Causality of Experimental Choices:

  • Column: A C18 or C8 column is suitable.

  • Mobile Phase: The mobile phase contains an ion-pairing reagent. For the anionic sulfonate group, a cationic ion-pairing reagent such as tetrabutylammonium (TBA) is effective.[17] The concentration of the ion-pairing reagent and the pH of the mobile phase are critical parameters for controlling retention and selectivity.[13]

  • Organic Modifier: Acetonitrile or methanol is used, and its concentration will influence the retention of the ion-pair.

Comparative Data and Performance

The choice between these two methods depends on the specific separation requirements, including the nature of the impurities that need to be resolved.

ParameterMethod 1: Ion SuppressionMethod 2: Ion-Pair ChromatographyRationale and Insights
Retention Factor (k') Low to moderateModerate to highIon-pair chromatography generally provides significantly more retention for highly ionic compounds like sulfonates.[13][15]
Selectivity for Impurities May be sufficient for non-polar impurities.Often superior for separating ionic impurities and isomers.The ion-pair mechanism introduces an additional dimension of selectivity based on ionic interactions.[16]
Method Robustness Generally robust, sensitive to pH changes.Can be less robust; requires careful control of ion-pair reagent concentration and long column equilibration times.The equilibrium of the ion-pairing reagent with the stationary phase can be slow to establish.[15]
MS Compatibility Good, if volatile buffers like formic acid or acetic acid are used.Poor, as common ion-pairing reagents like TBA are non-volatile and cause significant ion suppression in the MS source.[17]If mass spectrometry is required for impurity identification, the ion suppression method with a volatile mobile phase is highly preferred.
Column Lifetime Generally good.Can be reduced due to the strong adsorption of ion-pairing reagents onto the stationary phase.It is often recommended to dedicate a column for ion-pair applications.

Experimental Protocols

The following protocols are provided as a starting point for method development and must be validated according to ICH guidelines to ensure they are fit for purpose.[1][18][19]

Protocol 1: Reversed-Phase HPLC with Ion Suppression
  • Instrumentation: HPLC system with a UV detector, autosampler, and column oven.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm filter.

  • HPLC Conditions:

    • Injection Volume: 10 µL

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • UV Detection: 254 nm (or wavelength of maximum absorbance)

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 10
      20 70
      25 70
      26 10

      | 30 | 10 |

Protocol 2: Ion-Pair Reversed-Phase HPLC
  • Instrumentation: HPLC system with a UV detector, autosampler, and column oven.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 5 mM Tetrabutylammonium phosphate in water, pH adjusted to 6.5.

  • Mobile Phase B: Acetonitrile.

  • Sample Preparation: Accurately weigh and dissolve the sample in Mobile Phase A to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm filter.

  • HPLC Conditions:

    • Injection Volume: 10 µL

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35 °C

    • UV Detection: 254 nm

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 20
      25 60
      30 60
      31 20

      | 35 | 20 |

Visualization of Method Development Workflow

The following diagrams illustrate the logical flow of the HPLC method development process.

MethodDevelopmentWorkflow cluster_0 Phase 1: Analyte & Impurity Characterization cluster_1 Phase 2: Method Screening & Selection cluster_2 Phase 3: Optimization & Validation A Define Analyte Properties (pKa, logP, solubility, UV spectra) B Forced Degradation Studies (Acid, Base, Peroxide, Heat, Light) A->B C Identify Potential Impurities (Process & Degradation) B->C D Initial Screening: - Column (C18, C8) - Mobile Phase (pH, Organic) C->D Inform Strategy E Method 1: Ion Suppression (Low pH Mobile Phase) D->E F Method 2: Ion-Pair RP-HPLC (Add TBA Reagent) D->F G Evaluate Retention, Peak Shape, & Resolution E->G F->G H Optimize Critical Parameters (Gradient, Temp, Flow Rate) G->H Select Best Approach I System Suitability Testing (as per USP <621>) H->I J Method Validation (ICH Q2(R2)) (Specificity, Linearity, Accuracy, Precision, Robustness) I->J K Final Method Implementation J->K

Caption: A workflow for systematic HPLC method development.

MethodComparison cluster_IS Method 1: Ion Suppression cluster_IP Method 2: Ion-Pair Chromatography Start Purity Analysis of Sodium 5-amino-4-methoxy- 2-nitrobenzenesulphonate IS_Principle Principle: Low pH to control ionization of amino group & silanols Start->IS_Principle IP_Principle Principle: Add cationic reagent (TBA) to form neutral ion-pair Start->IP_Principle IS_Pros Pros: - MS Compatible - Robust - Good Column Life IS_Principle->IS_Pros IS_Cons Cons: - Limited Retention - May have poor selectivity for ionic impurities IS_Principle->IS_Cons IP_Pros Pros: - Excellent Retention - Enhanced Selectivity for ionic species IP_Principle->IP_Pros IP_Cons Cons: - Not MS Compatible - Longer Equilibration - Potential for lower robustness IP_Principle->IP_Cons

Caption: Comparison of Ion Suppression and Ion-Pair HPLC methods.

Conclusion and Recommendations

The selection of an optimal HPLC method for the purity determination of this compound is a multi-faceted decision.

  • The Reversed-Phase Ion Suppression method is recommended as the initial approach due to its simplicity, robustness, and compatibility with mass spectrometry. This is particularly advantageous during early development when impurity identification is critical.

  • The Ion-Pair Reversed-Phase method serves as a powerful alternative, especially when the ion suppression method fails to provide adequate resolution between the main peak and critical impurities, particularly those that are also ionic. While it demands more rigorous control and has limitations (e.g., MS incompatibility), the enhanced retention and alternative selectivity it offers can be indispensable for challenging separations.

Ultimately, the final method must be validated to demonstrate its suitability for its intended purpose, adhering to the principles outlined in USP <621> and ICH Q2(R2) to ensure data integrity and regulatory compliance.[2][11][20][21][22] This comparative guide provides the foundational knowledge and strategic framework for researchers, scientists, and drug development professionals to confidently develop and implement a scientifically sound and robust HPLC purity method for this important chemical entity.

References

  • Shimadzu. (n.d.). Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates. Retrieved from [Link]

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  • van de Kreeke, J. A., et al. (2001). HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion-Pair Detection. Molecules, 6(10), 827-836. Retrieved from [Link]

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  • Hummert, R., et al. (2002). Analysis of sulfonated compounds by reversed-phase ion-pair chromatography–Mass spectrometry with on-line removal of non-volatile tetrabutyl ammonium ion-pairing agents. Journal of Chromatography A, 974(1-2), 145-153. Retrieved from [Link]

  • American Laboratory. (2007). A Weak Anion-Exchange/Reversed-Phase Mixed-Mode HPLC Column and its Applications. Retrieved from [Link]

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  • HPLC. (n.d.). HPLC Analysis of Components of Ionic Liquids by Mixed-Mode Chromatography. Retrieved from [Link]

  • ATSDR. (n.d.). Analytical Methods. Retrieved from [Link]

  • AIP Publishing. (n.d.). Forced Degradation Studies on The Piperine-Based Benzene Sulfonylamidine: The Effect of Acid, Base, and Peroxide on Its Stability. Retrieved from [Link]

  • Jaoui, M., et al. (2007). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Journal of Chromatography A, 1149(2), 296-309. Retrieved from [Link]

  • Tan, N. C. G., et al. (2005). Fate and biodegradability of sulfonated aromatic amines. Biodegradation, 16(3), 239-249. Retrieved from [Link]

  • Spectroscopy Online. (2023). Researchers Develop Efficient Nitroaromatic Compound Detection Method Using Novel Porous Polymers. Retrieved from [Link]

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A Comparative Guide to Coupling Components in Azo Dye Synthesis: Spotlight on Sodium 5-amino-4-methoxy-2-nitrobenzenesulphonate

Author: BenchChem Technical Support Team. Date: February 2026

In the vast and vibrant world of synthetic colorants, azo dyes represent the largest and most versatile class, accounting for over 60% of all dyes used across various industries.[1] The remarkable diversity in color and properties of azo dyes stems from the elegant simplicity of their synthesis: a two-step process involving diazotization followed by an azo coupling reaction.[2] While the diazo component sets the initial electronic stage, it is the coupling component that ultimately dictates the final hue, fastness, and application suitability of the dye. This guide provides an in-depth comparison of Sodium 5-amino-4-methoxy-2-nitrobenzenesulphonate with other classical coupling components, offering experimental insights for researchers, scientists, and professionals in drug development and materials science.

The Central Role of the Coupling Component

The azo coupling reaction is an electrophilic aromatic substitution where a diazonium salt (the electrophile) reacts with an electron-rich aromatic compound, the coupling component.[3] The structure of this component is paramount; its activating groups (typically hydroxyl or amino moieties) and their positions on the aromatic ring direct the substitution and modulate the electronic properties of the resulting conjugated system, which is responsible for the dye's color.[4]

Profiling the Subject: this compound

This compound is a highly functionalized aromatic compound with significant potential as a coupling component in the synthesis of specialized azo dyes.

Chemical Structure and Properties:

  • Molecular Formula: C₇H₇N₂NaO₆S[5]

  • Molecular Weight: 270.2 g/mol [5]

  • Key Functional Groups:

    • Amino group (-NH₂): A primary activating group for electrophilic substitution.

    • Methoxy group (-OCH₃): An electron-donating group that enhances the reactivity of the aromatic ring.

    • Nitro group (-NO₂): A strong electron-withdrawing group that can shift the absorption spectrum of the final dye (a chromophore).

    • Sulphonate group (-SO₃Na): Imparts water solubility, a critical property for many dyeing applications.

The strategic placement of these groups makes this compound an intriguing candidate for producing dyes with specific characteristics. The presence of both electron-donating and electron-withdrawing groups on the same ring allows for fine-tuning of the dye's color and fastness properties.

Alternative Coupling Components: A Comparative Overview

For a comprehensive evaluation, we will compare this compound with two widely used coupling components: 2-Naphthol and 2-Amino-8-Naphthol-6-Sulfonic Acid (Gamma Acid).

1. 2-Naphthol: A classic coupling component known for producing intense orange-red dyes.[3] Its simple structure and high reactivity make it a common choice in introductory and industrial azo dye synthesis.

2. Gamma Acid (2-Amino-8-Naphthol-6-Sulfonic Acid): A versatile coupling component containing both amino and hydroxyl groups, allowing for coupling under different pH conditions to yield a variety of colors, often in the red to violet range. It is a key intermediate for reactive and direct dyes.

Performance Comparison: A Data-Driven Analysis

The choice of a coupling component significantly impacts the synthesis process and the final dye's performance. The following table summarizes a qualitative and quantitative comparison based on established principles of azo dye chemistry.

Performance MetricThis compound2-NaphtholGamma Acid (2-Amino-8-Naphthol-6-Sulfonic Acid)
Expected Color Range Yellow to Brown/VioletOrange to RedRed to Violet/Blue
Water Solubility of Dye High (due to sulphonate group)Low (requires solubilizing groups on diazo component)High (due to sulphonic acid group)
Reaction Control Moderate (multiple activating/deactivating groups)High (well-defined reaction site)Moderate (pH-dependent coupling site)
Light Fastness Potentially enhanced due to the nitro groupModerateGood to Excellent
pH Sensitivity of Coupling Typically alkalineStrongly alkalineAcidic (amino coupling) or Alkaline (hydroxyl coupling)
Versatility Moderate (specialized applications)High (broad applicability)High (dual coupling sites)

Causality Behind Performance:

  • The nitro group in this compound, being strongly electron-withdrawing, can lead to a bathochromic (deepening of color) or hypsochromic (lightening of color) shift depending on its position relative to the azo bridge. It can also improve the light fastness of the resulting dye.[6]

  • The sulphonate group is a key determinant of water solubility, which is crucial for the application of acid and direct dyes in aqueous media.[6]

  • The naphthol structure provides an extended conjugated system, generally leading to more intense colors compared to benzene-based coupling components.[7]

  • Gamma Acid's dual functionality allows for pH-controlled regioselectivity, offering a wider palette of colors from a single coupling component.

Experimental Protocols: A Self-Validating System

To provide a practical comparison, the following detailed protocols outline the synthesis of azo dyes from a common diazo component (diazotized 4-aminophenol) and the three coupling components discussed.

General Diazotization of 4-Aminophenol

This procedure is common for all three coupling reactions.

Materials:

  • 4-aminophenol

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled water

  • Ice

Procedure:

  • In a 250 mL beaker, dissolve 1.1 g (0.01 mol) of 4-aminophenol in a mixture of 2.5 mL of concentrated HCl and 25 mL of distilled water, warming gently if necessary.

  • Cool the solution to 0-5°C in an ice bath with continuous stirring.

  • In a separate beaker, dissolve 0.7 g (0.01 mol) of sodium nitrite in 10 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled 4-aminophenol solution, ensuring the temperature remains below 5°C.

  • Stir the mixture for 30 minutes at 0-5°C to ensure complete diazotization. The resulting solution is the diazonium salt, which should be used immediately.

Coupling Reactions
  • In a 500 mL beaker, dissolve 2.7 g (0.01 mol) of this compound in 50 mL of 2 M sodium hydroxide solution.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add the cold diazonium salt solution to the coupling component solution with vigorous stirring, maintaining the temperature below 5°C.

  • Continue stirring for 1-2 hours in the ice bath to ensure complete coupling.

  • Isolate the precipitated dye by vacuum filtration, wash with a saturated sodium chloride solution, and dry.

  • In a 500 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 50 mL of 2 M sodium hydroxide solution.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add the cold diazonium salt solution to the 2-naphthol solution with vigorous stirring, maintaining the temperature below 5°C. A brightly colored precipitate should form immediately.[8]

  • Continue stirring for 1 hour in the ice bath.

  • Isolate the dye by vacuum filtration, wash with cold distilled water, and dry.

  • In a 500 mL beaker, dissolve 2.39 g (0.01 mol) of Gamma Acid in 50 mL of 2 M sodium carbonate solution.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add the cold diazonium salt solution to the Gamma Acid solution with vigorous stirring, maintaining the temperature below 5°C.

  • Continue stirring for 1-2 hours in the ice bath.

  • Isolate the dye by vacuum filtration, wash with a saturated sodium chloride solution, and dry.

Characterization and Comparison

The resulting dyes should be characterized using the following methods to provide quantitative comparative data:

  • Yield and Purity: Determined by gravimetric analysis and techniques like HPLC.

  • Color Properties: UV-Vis spectroscopy to determine the maximum absorption wavelength (λmax) in a suitable solvent.[1]

  • Solubility: Qualitative assessment in water and organic solvents.

Visualizing the Synthesis and Comparison

Azo_Dye_Synthesis_Workflow cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_analysis Performance Analysis 4-Aminophenol 4-Aminophenol NaNO2_HCl NaNO2 / HCl 0-5°C 4-Aminophenol->NaNO2_HCl Reacts with Diazonium_Salt Diazonium Salt Solution NaNO2_HCl->Diazonium_Salt Forms Coupling_Component Coupling Component (Alkaline Solution) Diazonium_Salt->Coupling_Component Azo_Dye Azo Dye Precipitate Coupling_Component->Azo_Dye Reacts with Diazonium Salt Characterization Characterization (UV-Vis, HPLC, Yield) Azo_Dye->Characterization Comparison Comparative Evaluation Characterization->Comparison Coupling_Component_Comparison Start Select Diazo Component (e.g., Diazotized 4-Aminophenol) Coupling_Choice Choice of Coupling Component Start->Coupling_Choice Component_A This compound Expected Color: Yellow-Brown Solubility: High Control: Moderate Coupling_Choice->Component_A Component_B 2-Naphthol Expected Color: Orange-Red Solubility: Low Control: High Coupling_Choice->Component_B Component_C Gamma Acid Expected Color: Red-Violet Solubility: High Control: pH-Dependent Coupling_Choice->Component_C Result Compare Azo Dye Properties (λmax, Yield, Fastness) Component_A->Result Component_B->Result Component_C->Result

Caption: Logical relationship for comparing different coupling components in azo dye synthesis.

Conclusion and Future Outlook

This guide provides a foundational framework for comparing this compound with other established coupling components. The presence of multiple functional groups on this compound offers a unique avenue for creating dyes with tailored properties, particularly where high water solubility and specific color characteristics are desired. The electron-withdrawing nitro group is anticipated to enhance the light fastness of the resulting dyes, a feature of significant commercial interest.

In contrast, 2-Naphthol remains a cost-effective and reliable choice for producing vibrant orange and red dyes, while Gamma Acid offers unparalleled versatility due to its pH-dependent coupling behavior. The selection of the optimal coupling component is, therefore, a strategic decision based on the desired application, target color, required fastness properties, and economic considerations. Further research involving the systematic variation of the diazo component with these coupling agents will undoubtedly unveil a broader spectrum of novel azo dyes with diverse applications.

References

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performance comparison of dyes derived from Sodium 5-amino-4-methoxy-2-nitrobenzenesulphonate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Performance Comparison of Azo Dyes Derived from Sodium 5-amino-4-methoxy-2-nitrobenzenesulphonate

Introduction: The Strategic Importance of a Versatile Dye Intermediate

This compound is an aromatic compound that serves as a crucial intermediate in the synthesis of a variety of azo dyes.[1] Its molecular architecture is strategically designed for producing high-performance colorants. The presence of the amino group (-NH₂) allows for the critical diazotization reaction, which is the cornerstone of azo dye synthesis.[2] The sulfonic acid group (-SO₃H), present as its sodium salt, imparts water solubility, a vital property for the application of these dyes in aqueous textile dyeing processes.[2] Furthermore, the methoxy (-OCH₃) and nitro (-NO₂) groups act as auxochromes and modifiers, influencing the final color and fastness properties of the dye.[3][4] Azo dyes, which are characterized by the R−N=N−R′ functional group, represent 60-70% of all dyes used in the textile and food industries, highlighting the commercial significance of their precursors.[5]

This guide provides a comprehensive performance analysis of dyes derived from this intermediate, comparing them with alternative dye structures. We will delve into the synthesis, application protocols, and a critical evaluation of their performance metrics, supported by experimental data and methodologies.

Synthesis Pathway: From Intermediate to Azo Dye

The conversion of this compound into an azo dye follows a classic two-step process: diazotization followed by azo coupling.

  • Diazotization : The primary amino group of the intermediate is converted into a highly reactive diazonium salt. This reaction is conducted at low temperatures (0-5 °C) in the presence of a mineral acid (like hydrochloric acid) and sodium nitrite. The low temperature is critical to prevent the unstable diazonium salt from decomposing.

  • Azo Coupling : The resulting diazonium salt solution is then slowly added to a solution containing a coupling component. The coupler is typically an electron-rich aromatic compound, such as a phenol, naphthol, or an aromatic amine. The diazonium salt acts as an electrophile, attacking the electron-rich ring of the coupling component to form the stable azo linkage (-N=N-), which constitutes the chromophore responsible for the dye's color.

The versatility of this process allows for the creation of a wide palette of colors, as the final shade is determined by the chemical structure of the chosen coupling component.

SynthesisWorkflow cluster_start Starting Materials cluster_process Reaction Steps cluster_product Final Product Intermediate Sodium 5-amino-4-methoxy- 2-nitrobenzenesulphonate Diazotization Step 1: Diazotization (HCl, NaNO₂, 0-5°C) Intermediate->Diazotization Forms Diazonium Salt Coupler Coupling Component (e.g., Naphthol derivative) Coupling Step 2: Azo Coupling (Alkaline/Acidic Conditions) Coupler->Coupling Diazotization->Coupling Reactive Intermediate AzoDye Final Azo Dye Coupling->AzoDye Forms Chromophore

Caption: General workflow for the synthesis of azo dyes.

Performance Comparison: Azo Dyes vs. Alternatives

The performance of a dye is evaluated based on its dyeing efficiency (color strength) and its ability to resist various fading agents (fastness properties). Dyes derived from this compound are typically classified as acid or reactive dyes, depending on the other functional groups incorporated. Their performance is often benchmarked against other dye classes, such as anthraquinone dyes.

Performance MetricAzo Dyes (from Nitroaniline Precursors)Anthraquinone Dyes (Alternative)Rationale & Insights
Color Range Wide range of bright reds, oranges, and yellows. Blues and blacks are also common.[5]Primarily brilliant blues, greens, and violets.[6]The azo chromophore is highly versatile, but achieving bright, stable greens can be challenging. Anthraquinone structures are inherently suited for producing brilliant blue and green shades.
Color Strength (K/S) Generally high. K/S values for disperse azo dyes can reach up to 24.4 at 5% shade.[7][8]Good to excellent.Azo dyes often exhibit high molar extinction coefficients, leading to strong color yield on the fabric. This provides deep shades with economical amounts of dye.
Light Fastness Moderate to good (BS Scale: 3-5).[6]Very good to excellent (BS Scale: 6-8).[6]The light fastness of azo dyes is highly dependent on the chromophore's structure.[6] Anthraquinone dyes are known for their superior stability to photodegradation.
Wash Fastness Good to excellent (Scale: 4-5).[9]Excellent (Scale: 5).The sulfonic acid group promotes strong ionic bonding with protein and polyamide fibers, leading to high wash fastness. Reactive groups form covalent bonds, offering the highest level of permanence.
Rubbing Fastness Good to excellent (Scale: 4-5).[10]Excellent (Scale: 5).Good dye fixation and penetration into the fiber minimize the transfer of color through physical abrasion.
Cost-Effectiveness High.Moderate to high.The starting materials and synthesis routes for many azo dyes are generally more economical than those for complex anthraquinone structures.

Key Takeaway : Azo dyes derived from intermediates like this compound offer a cost-effective route to a wide range of vibrant shades with excellent wash fastness. While their light fastness is generally lower than that of anthraquinone dyes, it is sufficient for many applications in apparel and textiles.[6]

Mechanism of Dye-Fiber Interaction

The sulfonic acid group is fundamental to the application of these dyes on fibers like wool, silk, and nylon. In an acidic dye bath, the amino groups within the polymer chains of these fibers become protonated (-NH₃⁺). The negatively charged sulfonate group (-SO₃⁻) of the dye molecule then forms a strong electrostatic (ionic) bond with the positively charged sites on the fiber. This interaction is the primary mechanism for dye uptake and retention.

Caption: Ionic bonding between an acid dye and a polyamide fiber.

Experimental Protocols

Synthesis of a Representative Azo Dye

This protocol describes the synthesis of an acid dye using this compound and a naphthol-based coupling component.

Materials:

  • This compound

  • Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • N-acetyl H-acid (or other suitable naphthol derivative)

  • Sodium Hydroxide (NaOH)

  • Ice

Procedure:

  • Diazotization:

    • Suspend a specific molar equivalent of this compound in water and add concentrated HCl.

    • Cool the suspension to 0-5 °C in an ice-salt bath. Maintaining this low temperature is crucial for the stability of the diazonium salt.[2]

    • Prepare a solution of sodium nitrite in cold water.

    • Add the sodium nitrite solution dropwise to the cooled amine suspension over 20-30 minutes, ensuring the temperature does not rise above 5 °C.

    • Stir the mixture for an additional 30-60 minutes at 0-5 °C to ensure the reaction is complete. The resulting clear solution contains the diazonium salt.

  • Azo Coupling:

    • In a separate beaker, dissolve a molar equivalent of the coupling component (e.g., N-acetyl H-acid) in a dilute aqueous solution of sodium hydroxide.

    • Cool this solution to 5-10 °C.

    • Slowly add the previously prepared diazonium salt solution to the coupling component solution with constant stirring.

    • Maintain the pH of the reaction mixture in the alkaline range (pH 8-9) by adding sodium hydroxide solution as needed.

    • Continue stirring for 2-4 hours until the coupling reaction is complete, which can be monitored by thin-layer chromatography (TLC).

    • The precipitated dye is then collected by filtration, washed with a brine solution to remove impurities, and dried.

Exhaust Dyeing of Polyamide Fabric

This protocol outlines a standard laboratory procedure for applying the synthesized acid dye to a nylon or wool fabric.

Materials:

  • Synthesized Azo Dye

  • Nylon or Wool Fabric Sample

  • Glauber's Salt (Sodium Sulfate)

  • Acetic Acid (or Formic Acid)

  • Laboratory Dyeing Machine or Beaker with Stirrer

Procedure:

  • Prepare a dye bath with a specific liquor-to-goods ratio (e.g., 40:1).

  • Add the required amount of dye (e.g., 2% on weight of fabric), Glauber's salt (10-20% as a leveling agent), and acetic acid to adjust the pH to 4.5-5.5.[11]

  • Introduce the wetted fabric sample into the dye bath at 40 °C.[11]

  • Raise the temperature of the dye bath to the boiling point (95-100 °C) over 30-45 minutes.

  • Continue dyeing at this temperature for 60 minutes to ensure full dye penetration and fixation.[11]

  • Cool the dye bath, remove the fabric, and rinse thoroughly with cold water.

  • Perform a final wash with a non-ionic detergent to remove any unfixed surface dye, then rinse and air dry.

Standard Fastness Testing Methodologies
  • Light Fastness (ISO 105-B02): Dyed fabric samples are exposed to a standardized artificial light source (e.g., Xenon arc lamp) under controlled conditions. The degree of fading is assessed by comparing the change in color of the exposed sample against a set of blue wool standards (rated 1-8), where a higher number indicates better fastness.[12]

  • Wash Fastness (ISO 105-C06): A dyed fabric specimen is agitated in a soap or detergent solution under specified conditions of time and temperature. The change in color of the specimen and the degree of staining on adjacent undyed fabrics are evaluated using grey scales (rated 1-5), with 5 representing no change.[9]

  • Rubbing (Crocking) Fastness (ISO 105-X12): The dyed fabric is rubbed with a standard white cotton cloth under controlled pressure using a crockmeter. The amount of color transferred to the white cloth is assessed using a grey scale for staining (rated 1-5), where 5 indicates negligible color transfer.

Conclusion

Dyes derived from this compound represent a highly versatile and economically important class of azo colorants. They provide a broad palette of bright colors with strong performance in terms of color yield and wash fastness, making them suitable for a wide array of textile applications, particularly on polyamide and protein fibers. While their light fastness may be surpassed by other dye classes like anthraquinones, their overall balance of properties, coupled with their cost-effective synthesis, ensures their continued relevance and widespread use in the industry. The choice between these azo dyes and alternatives will ultimately depend on the specific performance requirements, shade demands, and cost considerations of the final application.

References

  • Novel Monosulfonated Azo Dyes: Design, Synthesis, and Application as Disperse Dyes on Polyester Fabrics - PMC - NIH.
  • Novel Monosulfonated Azo Dyes: Design, Synthesis, and Application as Disperse Dyes on Polyester Fabrics | ACS Omega - ACS Publications.
  • Colour fastnesses to light (scale 1−8) and washing (scale 1−5). LF =... - ResearchGate.
  • Azo dye - Wikipedia.
  • Color fastness to wash, rubbing, perspiration and light test results of... - ResearchGate.
  • (PDF) The Light-Fastness of the Natural Dyes - ResearchGate.
  • Effect of Reactive Dyes Structure on Light Fastness – IJERT.
  • Application of natural dyes on textiles.
  • (PDF) Synthesis of Novel Acidic Mono Azo Dyes and an Investigation of Their Use in the Textile Industry - ResearchGate.
  • Cas 6375-05-9,5-amino-4-methoxy-2-nitrobenzenesulfonic acid | lookchem.
  • Application Notes and Protocols: 2-Amino-5-nitrobenzenesulfonic Acid as a Precursor for Specific Acid Dyes - Benchchem.
  • Color fastness to rubbing and light fastness properties. | Download Table - ResearchGate.
  • Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline.
  • Disperse dyes derived from 2-methoxy-5-nitroaniline | Request PDF - ResearchGate.

Sources

A Comparative Guide to the Reactivity of Ortho-, Meta-, and Para-Nitroanilines

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals engaged in drug development, a sophisticated comprehension of isomeric reactivity is crucial for predictable and efficient molecular design. This guide presents a detailed comparison of the reactivity of ortho-, meta-, and para-nitroanilines, extending beyond standard textbook summaries to provide actionable insights grounded in experimental data. We will analyze the electronic and steric factors that dictate their behavior and outline validated protocols to quantify these differences.

Foundational Principles: The Interplay of Inductive and Resonance Effects

The reactivity of the nitroaniline isomers is fundamentally controlled by the electronic balance between the amino (-NH₂) and nitro (-NO₂) groups on the benzene ring. The amino group is a potent activating group, donating electron density via the resonance effect (+R) while weakly withdrawing it through the inductive effect (-I). In contrast, the nitro group is a strong deactivating group, withdrawing electron density through both resonance (-R) and inductive (-I) effects. The relative positioning of these groups determines the electron density of the benzene ring and the availability of the lone pair of electrons on the amino nitrogen, which is pivotal for many of their reactions.

Para-Nitroaniline: In the para-isomer, the -NH₂ and -NO₂ groups are situated opposite each other. This configuration permits maximal resonance delocalization of the amino group's lone pair across the ring and into the nitro group. This extensive delocalization significantly diminishes the electron density on the nitrogen atom, rendering it the least basic and least nucleophilic of the three isomers.[1][2] Consequently, the benzene ring is also strongly deactivated towards electrophilic substitution.

Ortho-Nitroaniline: In the ortho-isomer, the -NH₂ and -NO₂ groups are adjacent. While resonance delocalization similar to the para-isomer occurs, it is somewhat impeded by the steric hindrance from the proximity of the two bulky groups. A more influential factor is the potential for intramolecular hydrogen bonding between a hydrogen of the amino group and an oxygen of the nitro group. This interaction further withdraws electron density from the amino group, reducing its basicity.[1] Additionally, the powerful electron-withdrawing inductive effect of the nitro group is most pronounced at the ortho position.

Meta-Nitroaniline: In the meta-isomer, the nitro group is positioned meta to the amino group. In this arrangement, the strong -R effect of the nitro group does not extend to the amino group's position. The primary electronic influence of the nitro group is its -I effect.[3][4] While the amino group's +R effect still activates the ring (especially at the ortho and para positions relative to itself), the overall electron density on the amino nitrogen is higher compared to the ortho and para isomers. This makes meta-nitroaniline the most basic of the three.[1][3]

Experimental Validation of Reactivity

To transition from theoretical principles to practical applications, we can quantify the differences in reactivity through several key experimental parameters.

Basicity (pKb)

The basicity of the amino group is a direct indicator of the availability of its lone pair of electrons. A lower pKb value corresponds to a stronger base.

IsomerpKbReference
Ortho-Nitroaniline14.28[4][5]
Meta-Nitroaniline11.55[4][5]
Para-Nitroaniline13.0[5]

Interpretation of Data: As predicted by electronic effects, meta-nitroaniline is the most basic isomer by a significant margin. The absence of direct resonance delocalization between the nitro and amino groups leaves the nitrogen's lone pair more available for protonation.[4] The ortho and para isomers are considerably less basic due to the potent electron-withdrawing resonance effect of the nitro group. The ortho isomer is the least basic, likely due to a combination of resonance, inductive effects, and intramolecular hydrogen bonding.[1]

Reactivity in Electrophilic Aromatic Substitution

The overall electron density of the aromatic ring dictates its susceptibility to attack by electrophiles. The rate of a typical electrophilic aromatic substitution, such as bromination, provides a clear measure of this reactivity.

A common experimental method involves reacting the nitroaniline isomers with a source of electrophilic bromine, like bromine in acetic acid. The relative reaction rates can be determined by monitoring the disappearance of the starting material or the appearance of the product over time using techniques such as UV-Vis spectroscopy or HPLC.

Expected Outcome: Based on electronic effects, the order of reactivity towards electrophilic substitution is anticipated to be:

Meta-Nitroaniline > Para-Nitroaniline ≈ Ortho-Nitroaniline

The meta isomer is the most reactive because the activating effect of the amino group directs electrophiles to the positions ortho and para to it, which are not significantly deactivated by the meta-positioned nitro group. In the ortho and para isomers, the entire ring is strongly deactivated by the powerful electron-withdrawing effect of the nitro group in conjunction with the amino group.

Experimental Protocol: Comparative Bromination of Nitroaniline Isomers

This protocol details a method to qualitatively and semi-quantitatively compare the reactivity of the three nitroaniline isomers towards electrophilic bromination.

Objective: To visually and instrumentally evaluate the relative rates of bromination of ortho-, meta-, and para-nitroanilines.

Materials:

  • Ortho-nitroaniline

  • Meta-nitroaniline

  • Para-nitroaniline

  • Glacial Acetic Acid

  • Bromine solution (e.g., 5% in acetic acid)

  • Test tubes and rack

  • Droppers or pipettes

  • Stopwatch

  • UV-Vis Spectrophotometer (optional, for quantitative analysis)

  • Cuvettes (optional)

Procedure:

  • Preparation of Solutions:

    • Prepare equimolar solutions (e.g., 0.1 M) of each nitroaniline isomer in glacial acetic acid, ensuring complete dissolution.

  • Reaction Setup:

    • In three separate, labeled test tubes, place an equal volume (e.g., 2 mL) of each nitroaniline solution.

  • Initiation of Reaction:

    • Simultaneously add an equal, small amount (e.g., 2-3 drops) of the bromine solution to each test tube.

    • Immediately start the stopwatch.

  • Observation (Qualitative):

    • Observe the rate at which the reddish-brown color of the bromine disappears. A faster disappearance of color indicates a more reactive isomer.

  • Analysis (Semi-Quantitative/Quantitative - Optional):

    • At regular time intervals (e.g., every 30 seconds), take a small aliquot from each reaction mixture and quench the reaction by diluting it in a large volume of a suitable solvent.

    • Measure the absorbance of the solution at the λmax of bromine using a UV-Vis spectrophotometer. A more rapid decrease in absorbance signifies a faster reaction rate.

Expected Observations: The bromine color will fade most quickly in the test tube containing meta-nitroaniline, indicating the fastest reaction rate. The color will persist for a longer duration in the test tubes with ortho- and para-nitroaniline.

Visualization of Electronic Effects

To visually represent the underlying principles discussed, the following diagrams illustrate the key electronic interactions in the nitroaniline isomers.

Caption: Resonance delocalization in para-nitroaniline.

Caption: Electronic effects in ortho-nitroaniline.

Caption: Electronic effects in meta-nitroaniline.

Implications in Drug Development and Synthesis

The differential reactivity of nitroaniline isomers carries significant practical consequences:

  • Selective Functionalization: In the synthesis of complex molecules, the choice of the correct isomer enables selective reactions at other positions on the ring. For example, the greater nucleophilicity of the amino group in meta-nitroaniline can be leveraged for selective N-acylation or N-alkylation reactions.

  • Controlling Reaction Pathways: The selection of an isomer can determine the outcome of a reaction. For instance, in reactions where the basicity of the aniline is a critical factor, such as in certain coupling reactions, meta-nitroaniline might be the preferred choice.

  • Pharmacokinetic and Pharmacodynamic Properties: In medicinal chemistry, the basicity of an amino group can profoundly affect a drug's solubility, membrane permeability, and interaction with biological targets. The ability to fine-tune the pKa by selecting the appropriate nitroaniline isomer as a starting material or intermediate is an invaluable tool in drug design.

Conclusion

The reactivity of ortho-, meta-, and para-nitroanilines serves as a classic yet potent illustration of how the strategic placement of functional groups can dramatically modify the chemical properties of a molecule. A comprehensive understanding of the interplay between inductive and resonance effects, corroborated by empirical data from experiments such as basicity measurements and reactivity in electrophilic substitution, is indispensable for any scientist engaged in organic synthesis and drug development. By harnessing these principles, chemists can achieve greater control over reaction outcomes and design molecules with desired properties.

References

  • Chemistry Stack Exchange. (2018). Effect of nitro group basicity order of o,m and p nitroanilines? Retrieved from [Link]

  • Quora. (2018). What is the basicity order of ortho, meta, and para-substituted anilines substituted with nitro group? Retrieved from [Link]

  • Allen. (n.d.). Decreasing order of basicity of the three isomers of nitro aniline is:. Retrieved from [Link]

  • Filo. (2021). Decreasing order of basicity of the three isomers of nitro aniline is:... Retrieved from [Link]

  • Gauth. (n.d.). Decreasing order of basicity of the three isomers of nitro aniline is:p-nitroaniline > o -. Retrieved from [Link]

  • Chempanda. (n.d.). Nitroaniline: Common isomers, structure, synthesis and applications | Blog. Retrieved from [Link]

  • Chegg. (2022). Solved 8) p-Nitroaniline is an order of magnitude less basic | Chegg.com. Retrieved from [Link]

  • Brainly. (2023). [FREE] (a) Explain the observed difference in basicity between para-nitroaniline and meta .... Retrieved from [Link]

Sources

A Structural and Mechanistic Guide to N-(4-methoxyphenyl)-nitrobenzenesulfonamide Isomers for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth structural comparison of the ortho-, meta-, and para-isomers of N-(4-methoxyphenyl)-nitrobenzenesulfonamide. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes crystallographic data, synthetic methodologies, and established structure-activity relationship (SAR) principles to inform the rational design of novel therapeutics based on the sulfonamide scaffold. While direct comparative biological data for these specific isomers is not extensively available in the public domain, this guide offers a robust framework for predicting their relative performance based on their distinct structural and electronic properties.

Introduction: The Sulfonamide Scaffold in Modern Drug Discovery

The sulfonamide moiety (-S(=O)₂-N<) is a cornerstone in medicinal chemistry, dating back to the discovery of the first antibacterial sulfa drugs.[1] Today, this versatile functional group is present in a wide array of therapeutic agents, demonstrating activities as anticancer, anti-inflammatory, antiviral, and carbonic anhydrase inhibiting agents.[2] The N-aryl benzenesulfonamide core, in particular, offers a tunable platform for developing targeted therapies. The electronic and steric properties of substituents on both aromatic rings can be systematically modified to optimize potency, selectivity, and pharmacokinetic profiles.

This guide focuses on a specific series of N-aryl benzenesulfonamides: the ortho-, meta-, and para-nitro positional isomers of N-(4-methoxyphenyl)-benzenesulfonamide. The introduction of a nitro group (-NO₂) is a common strategy in drug design to modulate the electronic properties of a molecule and potentially introduce new binding interactions or mechanisms of action. Understanding how the position of this electron-withdrawing group influences the three-dimensional structure and, by extension, the biological activity is critical for advancing drug discovery programs.

Synthesis of N-(4-methoxyphenyl)-nitrobenzenesulfonamide Isomers

The synthesis of the ortho-, meta-, and para-isomers of N-(4-methoxyphenyl)-nitrobenzenesulfonamide is a straightforward and well-documented nucleophilic substitution reaction.[2] The general scheme involves the reaction of the appropriately substituted nitrobenzenesulfonyl chloride with p-anisidine in an aqueous basic solution.

G cluster_reactants Reactants cluster_reagents Reagents & Conditions p_anisidine p-Anisidine product N-(4-methoxyphenyl)-nitrobenzenesulfonamide (ortho, meta, or para isomer) p_anisidine->product Nucleophilic Attack nitrobenzenesulfonyl_chloride Nitrobenzenesulfonyl Chloride (ortho, meta, or para) nitrobenzenesulfonyl_chloride->product Na2CO3 Sodium Carbonate (aq) H2O Water Stirring Stirring at RT G cluster_para para-Isomer cluster_meta meta-Isomer cluster_ortho ortho-Isomer para_img para_label Torsion Angle: -58.6° meta_label Torsion Angle: +66.6° meta_img ortho_label Torsion Angle: +41.8° ortho_img

Sources

A Comparative Performance Evaluation of Azo Dyes Derived from 2-Amino-5-nitrobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development and material science, the selection of appropriate chemical intermediates is paramount to achieving desired outcomes. This guide provides an in-depth comparative performance evaluation of azo dyes derived from 2-Amino-5-nitrobenzenesulfonic acid. We will explore the synthesis, performance characteristics, and experimental evaluation of these dyes, benchmarking them against alternatives derived from other common aromatic amines. This analysis is grounded in experimental data and established scientific principles to provide a robust resource for your research and development needs.

The Molecular Advantage: Why 2-Amino-5-nitrobenzenesulfonic Acid?

Dyes synthesized from 2-Amino-5-nitrobenzenesulfonic acid are a significant class of synthetic colorants, primarily belonging to the versatile azo dye category.[1] The unique molecular architecture of this precursor, featuring an amino group (-NH₂), a nitro group (-NO₂), and a sulfonic acid group (-SO₃H), provides a powerful platform for creating dyes with a wide spectrum of colors and desirable performance attributes.[1]

The amino group is the primary functional site for diazotization, the foundational step in azo dye synthesis.[1] The strategic placement of the electron-withdrawing nitro and sulfonic acid groups significantly influences the electronic properties of the resulting dye molecule. This, in turn, dictates its color and fastness properties.[1] Specifically, the presence of the nitro group para to the amino group has a profound impact on the dye's performance. This electron-withdrawing group helps to stabilize the azo linkage (-N=N-), which can lead to enhanced light fastness compared to dyes derived from unsubstituted anilines or those with electron-donating groups.[1] The sulfonic acid group is crucial for imparting water solubility, a key characteristic for the application of acid and direct dyes in aqueous dyeing processes.[1]

These structural features allow for the tailoring of dyes for diverse applications, including as acid dyes for protein fibers like wool and silk, and as direct dyes for cellulosic materials. A number of commercially significant dyes are synthesized using 2-Amino-5-nitrobenzenesulfonic acid, including C.I. Mordant Orange 15, C.I. Acid Black 66, C.I. Acid Violet 1, and several C.I. Direct Blues and Reds.[1]

Comparative Performance Analysis: Benchmarking Against Alternatives

The performance of dyes derived from 2-Amino-5-nitrobenzenesulfonic acid is best understood when compared against azo dyes synthesized from other aromatic amines, such as sulfanilic acid and aniline. The nature and position of substituent groups on both the diazo and coupling components are key determinants of the final dye's performance.

Illustrative Performance Data on Wool and Silk Fabrics

The following tables present a comparative overview of the typical performance characteristics of acid azo dyes derived from these three precursors when applied to wool and silk. It is important to note that this data is illustrative and has been collated from multiple sources. Actual results will vary depending on the specific coupling component, dye concentration, and dyeing conditions.

Table 1: Typical Fastness Properties of Derived Dyes on Wool

Precursor AmineDye Structure InfluenceTypical Light Fastness (Blue Scale 1-8)Typical Wash Fastness (Grey Scale 1-5)Typical Perspiration Fastness (Grey Scale 1-5)
2-Amino-5-nitrobenzenesulfonic acid Nitro group enhances light stability; sulfonic acid provides good solubility.5-644
Sulfanilic acid Sulfonic acid group provides good solubility; lacks the nitro group's stabilizing effect.4-53-43-4
Aniline Unsubstituted; generally lower fastness unless complexed or with specific coupling agents.3-433

Table 2: Typical Exhaustion and Fixation Percentages on Wool and Silk

Precursor AmineSubstrateTypical Exhaustion (%)Typical Fixation (%)
2-Amino-5-nitrobenzenesulfonic acid Wool85-9590-98
Silk80-9088-95
Sulfanilic acid Wool80-9085-95
Silk75-8580-90
Aniline (as an acid dye) Wool70-8080-90
Silk65-7575-85

Note: The data presented is based on typical results for acid azo dyes derived from these intermediates. Actual values can vary based on experimental conditions.

Experimental Protocols: A Guide to Synthesis and Evaluation

To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. The following sections provide step-by-step methodologies for the synthesis of a representative azo dye and its subsequent performance evaluation.

Synthesis of a Representative Azo Dye

This protocol outlines the synthesis of an azo dye using 2-Amino-5-nitrobenzenesulfonic acid as the diazo component and N,N-dimethylaniline as the coupling component.

Diagram 1: Workflow for Azo Dye Synthesis

G cluster_diazotization Diazotization cluster_coupling Coupling Reaction cluster_isolation Isolation and Purification A Dissolve 2-Amino-5-nitrobenzenesulfonic acid in HCl B Cool to 0-5°C A->B C Add NaNO₂ solution dropwise B->C D Stir for 30 min C->D G Add diazonium salt solution D->G Diazonium Salt Solution E Dissolve N,N-dimethylaniline in HCl F Cool to 0-5°C E->F F->G H Stir for 1-2 hours I Add NaOH to precipitate dye H->I J Filter the crude dye I->J K Wash with water J->K L Dry the purified dye K->L

Caption: General workflow for the synthesis of an azo dye.

Step-by-Step Protocol:

  • Diazotization:

    • In a 250 mL beaker, suspend 0.05 mol of 2-Amino-5-nitrobenzenesulfonic acid in 100 mL of water and add 15 mL of concentrated hydrochloric acid.

    • Cool the suspension to 0-5°C in an ice-salt bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (0.05 mol in 20 mL of water) dropwise, ensuring the temperature remains below 5°C.

    • Continue stirring for 30 minutes at 0-5°C to complete the diazotization.

  • Coupling:

    • In a separate 500 mL beaker, dissolve 0.05 mol of N,N-dimethylaniline in 50 mL of 10% hydrochloric acid.

    • Cool this solution to 0-5°C in an ice bath.

    • Slowly add the freshly prepared diazonium salt solution to the N,N-dimethylaniline solution with vigorous stirring, maintaining the temperature below 5°C.

    • Continue stirring for 1-2 hours, allowing the coupling reaction to go to completion.

  • Isolation and Purification:

    • Slowly add a 10% sodium hydroxide solution to the reaction mixture until it is alkaline to litmus paper, which will cause the dye to precipitate.

    • Filter the crude dye using a Büchner funnel.

    • Wash the solid dye with cold water until the filtrate is colorless.

    • Dry the purified dye in an oven at 60-70°C.

Performance Evaluation Protocols

The following protocols describe standard methods for evaluating the key performance indicators of the synthesized dyes.

Diagram 2: Experimental Workflow for Dye Performance Evaluation

G cluster_dyeing Dyeing Process cluster_testing Fastness Testing cluster_analysis Performance Analysis A Prepare dyebath with dye, substrate, and auxiliaries B Dyeing at controlled temperature and pH A->B C Rinse and dry the dyed substrate B->C H Measure dye exhaustion and fixation B->H D Light Fastness Test (ISO 105-B02) C->D E Wash Fastness Test (ISO 105-C06) C->E F Perspiration Fastness Test (ISO 105-E04) C->F G Rubbing Fastness Test (ISO 105-X12) C->G I Assess color change and staining using grey scales D->I E->I F->I G->I

Caption: Standard workflow for evaluating dye performance.

1. Dye Application on Wool and Silk:

  • Dye Bath Preparation: Prepare a dye bath containing the synthesized dye (e.g., 1% on the weight of fabric), Glauber's salt (10 g/L), and sulfuric acid to adjust the pH to 3-4.

  • Dyeing: Introduce the wetted wool or silk fabric into the dye bath at 40°C. Raise the temperature to the boil over 45 minutes and continue dyeing at the boil for 60 minutes.

  • Rinsing: After dyeing, rinse the fabric thoroughly with cold water and then with a non-ionic detergent solution before final rinsing and drying.

2. Determination of Dye Exhaustion and Fixation:

  • Exhaustion: Measure the absorbance of the dye bath before and after dyeing using a UV-Vis spectrophotometer at the dye's λmax. The percentage exhaustion (E%) is calculated as: E% = [(Absorbance_initial - Absorbance_final) / Absorbance_initial] x 100

  • Fixation: The dyed fabric is subjected to a rigorous washing process. The amount of dye stripped from the fabric is measured spectrophotometrically. The percentage fixation (F%) is then calculated.

3. Fastness Testing:

  • Light Fastness: The dyed fabric is exposed to a xenon arc lamp according to the ISO 105-B02 standard. The degree of fading is assessed by comparing it with a standard blue wool scale (1-8).

  • Wash Fastness: The dyed fabric, in contact with a multifiber strip, is washed in a soap solution according to the ISO 105-C06 standard. The color change of the sample and the staining of the adjacent fabrics are evaluated using grey scales (1-5).

  • Perspiration Fastness: The dyed fabric is treated with artificial perspiration solutions (acidic and alkaline) according to the ISO 105-E04 standard. The color change and staining are assessed using grey scales (1-5).

Conclusion: Superior Performance through Rational Design

Dyes derived from 2-Amino-5-nitrobenzenesulfonic acid represent a valuable class of colorants with notable performance characteristics. The presence of the nitro and sulfonic acid groups in the precursor molecule generally leads to the synthesis of dyes with good water solubility and enhanced light and wash fastness compared to analogs lacking these functional groups.[1] The provided experimental protocols offer a standardized approach for the synthesis and rigorous evaluation of these dyes, ensuring reliable and reproducible performance data. This guide serves as a foundational resource for researchers and professionals, enabling informed decisions in the selection and application of these high-performance dyes.

References

  • IOSR Journal. (2023). Synthesis, Characterization And Dyeing Properties Of Acid Dyes On Wool, Silk And Nylon Fibers. [Link]

  • Journal of The Chemical Society of Pakistan. (2017). APPLICATION OF ACID DYES ON SILK FABRIC AND FASTNESS PROPERTIES PART II. [Link]

  • ResearchGate. (2025). Synthesis and Dyeing Properties of Acid Dyes Derived from 1-amino-2-naphthol-4-sulphonic Acid. [Link]

  • World dye variety. (2012). Direct Blue 29. [Link]

  • Textile Learner. (2012). Application of Acid Dyes on Wool, Nylon and Silk. [Link]

  • Journal of Chemical Technology and Metallurgy. (2014). SYNTHESIS AND INVESTIGATION OF SOME ACID AZO DYES FOR WOOL. [Link]

  • MDPI. (2022). The Use of Heterocyclic Azo Dyes on Different Textile Materials: A Review. [Link]

  • ResearchGate. (n.d.). Results of acid azo dyeing and various fastness properties of dyes on wool. [Link]

Sources

A Comparative Guide to the Synthesis and Properties of Acid Dyes Derived from 1-Amino-2-Naphthol-4-Sulphonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth technical comparison of acid dyes synthesized from 1-amino-2-naphthol-4-sulphonic acid. We will explore their synthesis, dyeing characteristics, and fastness properties, benchmarking them against other commercially available acid dyes. This document is designed to offer a comprehensive understanding of these dyes, supported by experimental data and protocols, to aid in research and development.

Introduction: The Significance of 1-Amino-2-Naphthol-4-Sulphonic Acid in Dye Chemistry

1-amino-2-naphthol-4-sulphonic acid is a vital intermediate in the synthesis of a variety of azo dyes, particularly acid dyes. Its molecular structure, featuring an amino group, a hydroxyl group, and a sulphonic acid group on a naphthalene ring, provides the necessary functionalities for creating vibrant, water-soluble dyes with a strong affinity for protein and polyamide fibers like wool, silk, and nylon. The sulphonic acid group is particularly crucial as it imparts water solubility and provides the anionic sites necessary for ionic bonding with the cationic sites in these fibers, a key mechanism for dye fixation.

The synthesis of acid dyes from this precursor typically involves a two-step process: diazotization of the 1-amino-2-naphthol-4-sulphonic acid followed by coupling with a suitable aromatic compound. The choice of the coupling component is a critical determinant of the final color and properties of the dye.

Synthesis of Acid Dyes from 1-Amino-2-Naphthol-4-Sulphonic Acid: A Step-by-Step Protocol

The synthesis of acid dyes from 1-amino-2-naphthol-4-sulphonic acid is a well-established process rooted in azo chemistry. The following protocol outlines the general procedure.

Experimental Protocol: Synthesis of a Monoazo Acid Dye

Materials:

  • 1-amino-2-naphthol-4-sulphonic acid

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Coupling agent (e.g., 2-naphthol, N,N-dimethylaniline)

  • Sodium hydroxide (NaOH)

  • Sodium chloride (NaCl)

  • Ice

  • Distilled water

Step 1: Diazotization of 1-Amino-2-Naphthol-4-Sulphonic Acid

The causality behind this initial step is the conversion of the primary aromatic amine group (-NH₂) into a highly reactive diazonium salt (-N₂⁺Cl⁻). This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from the reaction of sodium nitrite with a strong mineral acid like hydrochloric acid at a low temperature (0-5 °C) to prevent the decomposition of the unstable diazonium salt.

  • Dissolve a specific molar equivalent of 1-amino-2-naphthol-4-sulphonic acid in a dilute sodium hydroxide solution.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite with constant stirring.

  • Acidify the mixture by the dropwise addition of concentrated hydrochloric acid, maintaining the temperature below 5 °C. The completion of diazotization can be confirmed by a positive test with starch-iodide paper (turns blue-black in the presence of excess nitrous acid).

Step 2: Azo Coupling

The highly electrophilic diazonium salt is then reacted with an electron-rich coupling component. The position of the azo bridge (-N=N-) on the coupling agent is directed by the activating groups present on its ring. The reaction is typically carried out in a slightly alkaline or acidic medium, depending on the nature of the coupling component.

  • Prepare a solution of the coupling component (e.g., 2-naphthol) in a dilute sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the freshly prepared diazonium salt solution to the coupling component solution with vigorous stirring.

  • Maintain the temperature and pH of the reaction mixture at the optimal level for the specific coupling reaction.

  • After the addition is complete, continue stirring for a specified period to ensure complete reaction.

  • The synthesized dye is then precipitated by the addition of sodium chloride (salting out), filtered, washed with a brine solution, and dried.

Below is a Graphviz diagram illustrating the general workflow of this synthesis.

SynthesisWorkflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_purification Step 3: Purification A 1-Amino-2-naphthol-4-sulphonic Acid B NaNO₂ + HCl (0-5 °C) A->B Reacts with C Diazonium Salt B->C Forms D Coupling Component C->D Couples with E Azo Dye D->E Produces F Salting Out E->F G Filtration & Drying F->G H Pure Acid Dye G->H

Caption: General workflow for the synthesis of acid dyes.

Properties of Acid Dyes Derived from 1-Amino-2-Naphthol-4-Sulphonic Acid

The properties of the synthesized acid dyes are paramount to their performance in textile applications. Key characteristics include their spectral properties, dyeing performance, and fastness to various agents.

Spectral Properties

The color of the synthesized dyes is a direct consequence of their chemical structure and the extent of conjugation in the molecule. The absorption maxima (λ_max) of these dyes are typically determined using UV-Visible spectrophotometry.

Coupling ComponentResulting Dye Colorλ_max (nm) in Water
1-NaphtholBrownish-Red480-500
2-NaphtholReddish-Orange470-490
N,N-DimethylanilineReddish-Purple510-530
Dyeing Performance on Nylon

The dyeing of nylon with these acid dyes is typically carried out in an acidic dyebath. The acidic conditions protonate the free amino groups in the nylon fibers, creating cationic sites (-NH₃⁺) that can form strong ionic bonds with the anionic sulphonate groups (-SO₃⁻) of the dye molecules.

Experimental Protocol: Dyeing of Nylon Fabric

  • Prepare a dyebath containing the synthesized acid dye, a leveling agent, and an acid (e.g., acetic acid or formic acid) to adjust the pH.

  • Introduce the pre-wetted nylon fabric into the dyebath at a low temperature.

  • Gradually raise the temperature of the dyebath to the boil while ensuring continuous agitation.

  • Maintain the dyeing at the boil for a specified duration to allow for dye penetration and fixation.

  • After dyeing, the fabric is rinsed thoroughly with cold water and dried.

The efficiency of the dyeing process is often quantified by the percentage of dye exhaustion, which is the amount of dye that has transferred from the dyebath to the fiber.

pH of DyebathPercentage Exhaustion (%)
3.060-70
4.070-80
5.065-75
6.050-60

The optimal dyeing pH for these dyes on nylon is typically in the range of 4-5, where a high percentage of dye exhaustion is achieved.

Fastness Properties

The fastness properties of a dye refer to its ability to retain its color when subjected to various treatments such as washing, light exposure, and rubbing. These properties are critical for the end-use of the dyed textile.

Wash Fastness: This is a measure of the resistance of the dye to desorption and transfer to adjacent undyed fabrics during washing. It is typically evaluated using the ISO 105-C06 standard test method, and the results are rated on a grey scale from 1 (poor) to 5 (excellent).

Light Fastness: This property indicates the resistance of the dye to fading upon exposure to light. The ISO 105-B02 standard is commonly used for this evaluation, with results rated on a blue wool scale from 1 (very poor) to 8 (excellent).

Rubbing Fastness (Crocking): This measures the transfer of color from the dyed fabric to another surface by rubbing. The AATCC Test Method 8 is the standard procedure for this test, with separate ratings for dry and wet rubbing on a scale of 1 (poor) to 5 (excellent).

The following table summarizes the typical fastness properties of acid dyes derived from 1-amino-2-naphthol-4-sulphonic acid on nylon fabric.

Fastness PropertyTest MethodRating
Wash Fastness (Color Change)ISO 105-C064-5
Wash Fastness (Staining)ISO 105-C064
Light FastnessISO 105-B024-5
Rubbing Fastness (Dry)AATCC TM 84
Rubbing Fastness (Wet)AATCC TM 83-4

The following diagram illustrates the relationship between the dye's molecular structure and its resulting properties.

DyeProperties cluster_structure Molecular Structure cluster_properties Resulting Properties A 1-Amino-2-naphthol-4-sulphonic Acid Moiety C Azo Bridge (-N=N-) A->C E Water Solubility A->E Imparts F Affinity for Nylon A->F Enhances B Coupling Component B->C D Color (λ_max) B->D Determines C->D Contributes to E->F Facilitates G Fastness Properties F->G Influences

Caption: Relationship between dye structure and properties.

Comparison with Alternative Acid Dyes

To provide a comprehensive evaluation, it is essential to compare the performance of acid dyes derived from 1-amino-2-naphthol-4-sulphonic acid with other commercially available acid dyes used for nylon. We will consider two main classes of alternatives: leveling acid dyes and premetallized acid dyes.

Leveling Acid Dyes

Leveling acid dyes are characterized by their smaller molecular size and lower affinity for the fiber, which results in excellent leveling properties (i.e., uniform dyeing). However, their wet fastness properties are generally moderate.

Premetallized Acid Dyes

Premetallized acid dyes are complexes of a dye molecule with a metal ion, typically chromium or cobalt. These dyes are known for their excellent light fastness and good wet fastness properties.

The following table provides a comparative overview of the performance of these different classes of acid dyes on nylon.

PropertyDyes from 1-Amino-2-naphthol-4-sulphonic AcidLeveling Acid Dyes (e.g., C.I. Acid Red 1)1:2 Premetallized Acid Dyes (e.g., C.I. Acid Black 172)
Chemical Class MonoazoMonoazoAzo-metal complex
Brightness of Shade Bright to moderateBrightDuller
Leveling Properties GoodExcellentGood
Wash Fastness 4-53-44-5
Light Fastness 4-546-7
Rubbing Fastness (Wet) 3-434

This comparative data is visualized in the following diagram:

Caption: Comparative performance of different acid dye classes.

Conclusion

Acid dyes derived from 1-amino-2-naphthol-4-sulphonic acid represent a versatile and effective class of colorants for nylon fibers. Their synthesis is straightforward, and they offer a good balance of properties, including bright shades, good dyeing performance, and respectable fastness properties.

When compared to leveling acid dyes, they exhibit superior wash fastness, although their leveling properties may be slightly inferior. In comparison to premetallized acid dyes, they offer brighter shades but have lower light fastness. The choice of dye will ultimately depend on the specific requirements of the end-use application, with dyes from 1-amino-2-naphthol-4-sulphonic acid being an excellent choice for applications where a combination of bright color and good all-around fastness is desired.

This guide provides a solid foundation for researchers and professionals working with acid dyes. The detailed protocols and comparative data are intended to facilitate informed decisions in the selection and application of these important industrial chemicals.

References

  • Omotosho, O. O., & Ameuru, U. (2019). Synthesis and Dyeing Properties of Acid Dyes Derived from 1-amino-2-naphthol-4-sulphonic Acid. World Journal of Applied Chemistry, 4(4), 63-68. [Link]

  • Shuttleworth, S. G. (1979). The Chemistry of the Azo Dyes. Journal of the Society of Leather Technologists and Chemists, 63(6), 133-147.
  • AATCC Technical Manual. (2023).
  • ISO 105-C06:2010. Textiles — Tests for colour fastness — Part C06: Colour fastness to domestic and commercial laundering.
  • ISO 105-B02:2014. Textiles — Tests for colour fastness — Part B02: Colour fastness to artificial light: Xenon arc fading lamp test.
  • AATCC Test Method 8-2016. Colorfastness to Crocking: Crockmeter Method.
  • Christie, R. M. (2015). Colour Chemistry. Royal Society of Chemistry.
  • Zollinger, H. (2003). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. John Wiley & Sons.

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Sodium 5-amino-4-methoxy-2-nitrobenzenesulphonate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The handling and disposal of specialized chemical reagents like Sodium 5-amino-4-methoxy-2-nitrobenzenesulphonate (CAS No. 59312-73-1) demand a meticulous, informed approach. This guide provides the essential procedural framework for its safe disposal, grounded in an understanding of its chemical nature and the regulatory landscape.

Hazard Assessment and Risk Mitigation: Understanding the "Why"

This compound belongs to the class of nitroaromatic compounds. The presence of the nitro group (NO₂) significantly influences its chemical behavior and toxicological profile. The electron-withdrawing nature of this group, combined with the stability of the benzene ring, makes such compounds resistant to natural degradation and potentially hazardous.[1] Many nitroaromatic compounds are known for their toxicity and potential carcinogenicity, necessitating their degradation into less toxic forms like amines.[2]

Furthermore, as a sulphonate, it is a derivative of a sulfonic acid. While this specific compound is a salt, the broader class of sulfonic acids can cause irritation to the skin, eyes, and respiratory system upon contact or inhalation.[3] Therefore, a comprehensive risk assessment is the foundational step before any handling or disposal operation.

Table 1: Hazard Profile and Safety Recommendations

Hazard CategoryDescriptionRecommended Precautions
Health Hazards May be harmful if swallowed, inhaled, or absorbed through the skin.[4] Causes skin, eye, and respiratory irritation.[3] Repeated or prolonged contact may lead to allergic skin reactions.[5]Always use in a well-ventilated area or a chemical fume hood.[4] Wear appropriate Personal Protective Equipment (PPE).
Environmental Hazards Nitroaromatic compounds are recognized as persistent environmental pollutants.[2][6] Spills and improper disposal can lead to soil and groundwater contamination.[1]Do not allow the product to enter drains or waterways. All spills must be contained and collected for proper disposal.
Chemical Reactivity Incompatible with strong oxidizing agents.[5][7] Hazardous decomposition products upon combustion include toxic nitrogen oxides (NOx) and sulfur oxides (SOx).[5][7]Store away from incompatible materials.[8] In case of fire, poisonous gases are produced.[9]

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before beginning any work that may generate waste, ensure all safety measures are in place. Adherence to Occupational Safety and Health Administration (OSHA) guidelines is mandatory.[8]

Required Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles. A face shield is recommended for larger quantities or when there is a risk of splashing.

  • Skin Protection: Handle with impervious gloves (e.g., nitrile rubber). Always inspect gloves before use and use proper removal techniques to avoid skin contact. Wear a lab coat or chemical-resistant apron.[9]

  • Respiratory Protection: For operations that may generate dust, use a NIOSH-approved particulate respirator.[5]

  • Emergency Equipment: An eyewash station and emergency shower must be readily accessible in the immediate work area.[9][10]

Disposal Decision Workflow

The path for proper disposal is a structured process. It begins with waste characterization and ends with selecting a compliant disposal route. This workflow ensures that all regulatory and safety considerations are met.

DisposalWorkflow cluster_0 Phase 1: Characterization & Segregation cluster_1 Phase 2: Containment & Labeling cluster_2 Phase 3: Disposal Route Selection Start Waste Generated (Unused chemical, spill residue, contaminated labware) IsContaminated Is the waste mixed with other hazardous materials? Start->IsContaminated Segregate Segregate Waste Stream (Label clearly as 'Sodium 5-amino-4-methoxy- 2-nitrobenzenesulphonate Waste') IsContaminated->Segregate No Characterize Characterize Mixed Waste (Consult SDS of all components) IsContaminated->Characterize Yes Contain Place in a suitable, sealed, and labeled container for disposal. Segregate->Contain Characterize->Contain Label Label container according to RCRA/local regulations (Hazardous Waste Label) Contain->Label ConsultEHS Consult Institutional EHS (Environmental Health & Safety) Officer Label->ConsultEHS DisposalOptions Select Disposal Method ConsultEHS->DisposalOptions Incineration High-Temperature Incineration (Licensed Facility) DisposalOptions->Incineration Preferred for organics Landfill Permitted Hazardous Waste Landfill DisposalOptions->Landfill If permitted

Caption: Disposal decision workflow for this compound.

Step-by-Step Disposal Procedures

Disposal actions must align with the Resource Conservation and Recovery Act (RCRA) regulations for hazardous waste.[11][12]

Procedure 1: Small Laboratory Spills
  • Evacuate and Ventilate: Ensure adequate ventilation. For significant dust, evacuate the immediate area.

  • Don PPE: Wear the full PPE as described in Section 2.

  • Containment: Prevent the spill from spreading or entering drains.

  • Collection: Carefully sweep up the solid material.[5] Avoid actions that create dust. Place the collected material and any contaminated cleaning supplies (e.g., paper towels) into a suitable, sealable container.

  • Labeling: Tightly close the container and label it as "Hazardous Waste" with the full chemical name.

  • Decontamination: Clean the spill area thoroughly with soap and water.[10]

  • Disposal: Transfer the sealed container to your institution's designated hazardous waste accumulation area and contact your Environmental Health and Safety (EHS) office for pickup.

Procedure 2: Unused or Expired Product
  • Do Not Sewer: Under no circumstances should this chemical be washed down the drain. The EPA has moved to prohibit the sewering of all hazardous waste pharmaceuticals, a best practice that should be extended to all hazardous laboratory chemicals.[13]

  • Original Container: If possible, keep the chemical in its original, labeled container.

  • Waste Identification: Label the container clearly as "Waste" or "For Disposal."

  • Segregation and Storage: Store the waste container in a designated, secure hazardous waste accumulation area, away from incompatible materials.[8]

  • Arrange for Pickup: Contact your institution's EHS department to arrange for disposal by a licensed hazardous waste contractor.

Procedure 3: Bulk Disposal and Advanced Considerations

For larger quantities, direct disposal via a certified hazardous waste management company is the only appropriate route. The most common and effective method for destroying nitroaromatic compounds is high-temperature incineration.

  • Incineration: This is the preferred disposal method for many organic wastes, including nitrophenols.[14] A rotary kiln incinerator (820–1,600°C) or a fluidized bed incinerator (450–980°C) ensures complete combustion.[14] These facilities must be equipped with scrubbers to control the emission of NOx gases.[14]

  • Chemical Degradation (For Informational Purposes): While not a standard disposal procedure for a typical lab, it's relevant to understand the chemistry of degradation. Advanced Oxidation Processes (AOPs), such as treatment with a Fenton reagent (hydrogen peroxide and an iron catalyst), have been studied for their ability to break down and detoxify nitroaromatic compounds in aqueous solutions.[15] These methods can reduce toxicity and mineralize the organic structure but require specialized equipment and expertise.[15] Bioremediation, using microorganisms to metabolize nitroaromatics, is another area of research for environmental cleanup but is not a direct disposal method for laboratory waste.[6][16]

Regulatory Compliance is Non-Negotiable

All waste disposal activities are governed by federal, state, and local regulations. The U.S. Environmental Protection Agency (EPA) provides the framework under RCRA, but state regulations can be more stringent.[11] It is the generator's responsibility to accurately identify and manage their hazardous waste. Always consult with your institution's EHS department to ensure full compliance.

By adhering to these procedures, you ensure the safety of yourself and your colleagues, protect the environment, and uphold the integrity of our scientific community.

References

  • Trapido, M., Dello, A., Goi, A., & Munter, R. (2003). Degradation of nitroaromatics with the Fenton reagent. Proceedings of the Estonian Academy of Sciences. Chemistry, 52(1), 38–47.
  • Guo, W., Zheng, Y., Xiang, W., & Zhang, Y. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Sustainability.
  • Spain, J. C. (1995). Degradation of nitroaromatic compounds by microorganisms. PubMed.
  • Slideshare. (n.d.). BIOREMEDIATION - Degradation of nitro aromatic compounds.
  • Safety Data Sheet for Sodium 3-nitrobenzenesulfonate. (2010).
  • Sigma-Aldrich. (2024). Safety Data Sheet for Sodium 4-aminonaphthalene-1-sulphonate hydrate.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Nitrophenols.
  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.
  • Capital Resin Corporation. (2022). Strategies for the Safe Handling of Sulfonic Acid.
  • Capital Resin Corporation. (2022). The OSHA Chemical Storage Requirements.
  • Ataman Kimya. (n.d.). SODIUM META NITRO BENZENE SULPHONATE.
  • Safety Data Sheet for 2-Amino-4-nitrophenol. (n.d.).
  • LookChemicals. (n.d.). This compound.
  • BLD Pharm. (n.d.). Sodium 5-amino-4-methoxy-2-nitrobenzenesulfonate.
  • Fisher Scientific. (2024). SAFETY DATA SHEET - Sodium 3-nitrobenzenesulfonate.
  • Pfaltz & Bauer. (n.d.). SAFETY DATA SHEET - m-Nitrobenzenesulfonic acid sodium salt.
  • New Jersey Department of Health. (n.d.). ALKANE SULFONIC ACID HAZARD SUMMARY.
  • FUJIFILM Wako Chemicals. (2024). SAFETY DATA SHEET - m-Nitrobenzenesulfonic Acid Sodium Salt.
  • Defense Centers for Public Health. (n.d.). Medicinal Nitroglycerin Management.
  • Occupational Safety and Health Administration (OSHA). (2021). SULFURIC ACID.
  • U.S. Environmental Protection Agency (EPA). (2025). Steps in Complying with Regulations for Hazardous Waste.
  • SLAC National Accelerator Laboratory. (2013). Sulfuric Acid Safe Handling Guideline.
  • U.S. Environmental Protection Agency (EPA). (n.d.). Requirements for Pesticide Disposal.
  • FINETECH INDUSTRY LIMITED. (n.d.). This compound.
  • Guidechem. (n.d.). This compound 59312-73-1 China.
  • HENAN BOYANG CHEMICAL CO., LTD. (n.d.). Factory price this compound in stock CAS NO.59312-73-1.
  • American Society of Health-System Pharmacists (ASHP). (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.

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A Researcher's Guide to the Safe Handling of Sodium 5-amino-4-methoxy-2-nitrobenzenesulphonate

Author: BenchChem Technical Support Team. Date: February 2026

The aromatic nitro compounds, as a class, are known for their potential toxicity and reactivity.[1][2] The primary hazards are associated with their ability to be absorbed through the skin and the potential for causing systemic effects such as cyanosis.[1] Therefore, a conservative approach that minimizes all potential routes of exposure is essential.

Hazard Assessment and Risk Mitigation

The core principle for handling Sodium 5-amino-4-methoxy-2-nitrobenzenesulphonate is the avoidance of direct contact and inhalation. This compound is typically supplied as a powder, which necessitates careful handling to prevent the generation of dust.[4]

Key Potential Hazards:

  • Toxicity: Aromatic nitro compounds can be toxic.[1] Skin absorption is a primary route of exposure.[1]

  • Skin and Eye Irritation: Similar compounds can cause skin and eye irritation.

  • Reactivity: Aromatic nitro compounds can be reactive, particularly with strong reducing or oxidizing agents, and should not be heated under alkaline conditions.[1]

To mitigate these risks, a multi-layered approach to personal protective equipment (PPE) is required.

Personal Protective Equipment (PPE): A Systematic Approach

The selection and use of appropriate PPE is the most critical line of defense for the individual researcher.[5][6] The following table outlines the recommended PPE for handling this compound.

Body Part PPE Specification Rationale
Hands Chemically resistant gloves (e.g., Nitrile or Neoprene).[7]To prevent skin contact and absorption. Aromatic nitro compounds can be absorbed through the skin.[1]
Eyes/Face Safety goggles with side shields or a full-face shield.[5][7]To protect against dust particles and potential splashes.
Body A lab coat, worn fully buttoned.To protect skin and personal clothing from contamination.
Respiratory A properly fitted N95 respirator or higher.To prevent inhalation of fine powder, especially when weighing or transferring the material.
Feet Closed-toe shoes.To protect feet from spills.[8]

The order in which PPE is put on (donning) and taken off (doffing) is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) d1 1. Lab Coat d2 2. Respirator d1->d2 d3 3. Goggles/Face Shield d2->d3 d4 4. Gloves d3->d4 f1 1. Gloves f2 2. Goggles/Face Shield f1->f2 f3 3. Lab Coat f2->f3 f4 4. Respirator f3->f4 Emergency_Response cluster_exposure Personal Exposure spill Major Spill / Exposure evacuate Evacuate the Area Alert Others spill->evacuate skin Skin Contact: Flush with water for 15 mins Remove contaminated clothing eye Eye Contact: Flush with eyewash for 15 mins inhalation Inhalation: Move to fresh air contact_ehs Contact EHS / Emergency Services evacuate->contact_ehs seek_medical Seek Immediate Medical Attention skin->seek_medical eye->seek_medical inhalation->seek_medical seek_medical->contact_ehs

Caption: Emergency response plan for major spills or personal exposure.

In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. [9]For eye contact, use an eyewash station to flush the eyes for at least 15 minutes. If inhaled, move to fresh air immediately. In all cases of personal exposure, seek prompt medical attention. [9][10] By adhering to these rigorous safety protocols, researchers can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive laboratory environment.

References

  • International Labour Organization. (2011, August 3). Nitrocompounds, Aromatic.
  • Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CSWAB.org.
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  • European Chemicals Agency.
  • Princeton University Environmental Health & Safety. Chemical Spill Procedures.
  • ChemCERT. (2016, October 19). Emergency Chemical Spill Response.
  • University of Toronto Environmental Health & Safety. Chemical Spill Procedures.
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  • Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual Review of Microbiology, 49, 523-555.
  • LookChemicals.
  • GOV.UK. Nitrobenzene - Incident management.
  • Malis, M. (2024, November 12). Exp 44 (Shriner Book): Treating Aromatic Nitro Compounds With NaOH [Video]. YouTube.
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  • SAFETY D
  • Bernardo Ecenarro. Recommended PPE to handle chemicals.
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Sodium 5-amino-4-methoxy-2-nitrobenzenesulphonate

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